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  • Product: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • CAS: 167626-57-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for research...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications.

Introduction and CAS Number Identification

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a class of heterocyclic compounds that have garnered considerable attention for their diverse biological activities. The core structure, featuring a benzoic acid moiety substituted with a methyl and a 1,2,4-triazole group, presents a unique scaffold for the design of novel therapeutic agents.

A critical first step in the characterization of any chemical compound is the assignment of a Chemical Abstracts Service (CAS) number. However, a specific CAS number for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not readily found in major chemical databases. This ambiguity underscores the novelty of this particular isomer and highlights the importance of unambiguous synthesis and rigorous analytical characterization to distinguish it from structurally related compounds.

For context, CAS numbers for similar isomers and derivatives have been registered:

Compound NameCAS Number
3-(1H-1,2,4-Triazol-1-yl)benzoic acid167626-64-4
4-(1H-1,2,4-Triazol-1-yl)benzoic acid162848-16-0[1]
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate167626-50-8[2]
4-(1H-1,2,3-Triazol-1-yl)benzoic acid216959-87-4[3]

The absence of a dedicated CAS number for the target compound necessitates a detailed and verifiable synthetic protocol to ensure the correct isomer is produced and properly identified.

Proposed Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be approached through several strategic routes. A highly plausible and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-3-methylbenzoic acid, with 1,2,4-triazole. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.

An alternative starting material is 4-amino-3-methylbenzoic acid, which can be synthesized from 3-methyl-4-nitrobenzoic acid via catalytic hydrogenation[4].

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-fluoro-3-methylbenzoic_acid 4-Fluoro-3-methylbenzoic acid Reaction_Vessel Nucleophilic Aromatic Substitution 4-fluoro-3-methylbenzoic_acid->Reaction_Vessel 1,2,4-triazole 1,2,4-Triazole 1,2,4-triazole->Reaction_Vessel Target_Compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Reaction_Vessel->Target_Compound Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthetic workflow for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for similar nucleophilic aromatic substitution reactions.

Materials:

  • 4-Fluoro-3-methylbenzoic acid

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylbenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended, with predicted data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the triazole protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~13.0Singlet
~8.5Singlet
~8.2Singlet
~8.0Doublet
~7.8Doublet of doublets
~7.5Doublet
~2.5Singlet

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~167-COOH
~152Triazole-C
~145Triazole-C
~140Aromatic-C
~135Aromatic-C
~132Aromatic-C
~130Aromatic-C
~128Aromatic-C
~125Aromatic-C
~20-CH₃

Note: The predicted chemical shifts are based on data for benzoic acid and its derivatives and may vary depending on the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.20 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
3300-2500O-H stretch (carboxylic acid)
~3100C-H stretch (aromatic and triazole)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1300C-N stretch

Potential Applications and Biological Significance

While specific biological data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not yet available, the structural motifs present in the molecule suggest a range of potential therapeutic applications. Both 1,2,4-triazole and benzoic acid derivatives are known to exhibit a wide spectrum of biological activities.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of 1,2,4-triazole-containing compounds. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown significant inhibitory effects against various cancer cell lines.[7][8][9] The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antioxidant Properties: Triazole derivatives have also been investigated for their antioxidant potential.[10][11] The ability to scavenge free radicals and reduce oxidative stress is a valuable therapeutic property, particularly in the context of inflammatory diseases and neurodegenerative disorders.

  • Antimicrobial and Antifungal Activity: The triazole ring is a key component of several clinically used antifungal drugs. The broader class of triazole derivatives has shown promising activity against a range of bacterial and fungal pathogens.[12]

  • Other Potential Activities: The diverse pharmacological profile of triazoles includes anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[10][12]

The specific substitution pattern of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid may modulate its biological activity and selectivity, making it a compelling candidate for further investigation in drug discovery programs.

Logical Relationship of Structural Features to Biological Activity

Biological_Activity cluster_features Structural Features cluster_activities Potential Biological Activities Target_Molecule 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Triazole_Ring 1,2,4-Triazole Ring Target_Molecule->Triazole_Ring Benzoic_Acid Benzoic Acid Moiety Target_Molecule->Benzoic_Acid Methyl_Group Methyl Group Target_Molecule->Methyl_Group Anticancer Anticancer Triazole_Ring->Anticancer Antimicrobial Antimicrobial Triazole_Ring->Antimicrobial Other Other Activities Triazole_Ring->Other Benzoic_Acid->Anticancer Antioxidant Antioxidant Benzoic_Acid->Antioxidant Methyl_Group->Anticancer Modulates Lipophilicity and Binding Methyl_Group->Antioxidant Influences Electronic Properties

Caption: Relationship between the structural features of the target molecule and its potential biological activities.

Conclusion

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid represents a novel and promising scaffold for the development of new therapeutic agents. While a dedicated CAS number is not yet assigned, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The predicted biological activities, based on the extensive literature on related compounds, warrant further investigation into its potential as an anticancer, antioxidant, or antimicrobial agent. The detailed protocols and analytical predictions herein serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2022). PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid . Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, empirical and theoretical property values, and the robust experimental methodologies required for their accurate determination. In the absence of extensive, publicly available experimental data for this specific molecule, this guide integrates data from close structural analogs and isomers, alongside detailed, field-proven protocols to empower researchers to conduct their own empirical assessments.

Introduction: Unveiling the Molecular Landscape

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a significant class of nitrogen-containing heterocyclic compounds. The fusion of a benzoic acid moiety with a 1,2,4-triazole ring suggests a molecule of considerable interest in medicinal chemistry and materials science. The triazole group is a well-known pharmacophore, often imparting properties such as metabolic stability and the ability to participate in hydrogen bonding, which are crucial for drug-target interactions. The benzoic acid component introduces an ionizable group, profoundly influencing solubility, and pharmacokinetic properties such as absorption and distribution.

A precise understanding of the physical properties of this molecule is paramount for its potential applications. These properties govern its behavior in various experimental and physiological environments, from its formulation into a drug product to its interaction with biological targets. This guide provides a foundational understanding of these key characteristics.

Core Physicochemical Properties: A Data-Driven Analysis

Direct experimental data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not extensively reported in the public domain. Therefore, we present a combination of computed data for a close isomer, 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid, and experimental data for structurally related analogs to provide a scientifically grounded estimation of its properties.

PropertyEstimated/Analog ValueData Source & Comments
Molecular Formula C₁₀H₉N₃O₂-
Molecular Weight 203.20 g/mol Computed for the 4H-isomer[1]. The 1H-isomer has the same molecular weight.
Melting Point Likely > 170 °CBased on the melting point of the related analog, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (174–176 °C)[2]. A definitive value requires experimental determination.
Boiling Point > 300 °C (decomposes)Estimated based on the high melting point and the presence of thermally labile functional groups. Experimental determination is challenging due to decomposition.
Aqueous Solubility pH-dependentThe carboxylic acid moiety suggests low solubility in acidic media and higher solubility in neutral to basic media. Experimental determination via the shake-flask method is recommended.
pKa ~3.5 - 4.5 (Carboxylic Acid)Estimated based on the pKa of benzoic acid and the electron-withdrawing nature of the triazole ring. Potentiometric titration is the gold standard for experimental determination.
LogP (Octanol-Water Partition Coefficient) 1.0 - 2.0Estimated based on computed values for related structures and general characteristics of triazole-containing acids. This indicates moderate lipophilicity.

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route to obtain a pure sample of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is essential for accurate physical property characterization. The following proposed synthesis is based on established reactions for similar compounds.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azide Formation cluster_step3 Step 3: Cycloaddition cluster_purification Purification start 4-Amino-3-methylbenzoic acid step1_reagents NaNO₂, HCl 0-5 °C start->step1_reagents Reacts with diazonium Diazonium Salt Intermediate step1_reagents->diazonium Forms step2_reagents NaN₃ diazonium->step2_reagents Reacts with azide 4-Azido-3-methylbenzoic acid step2_reagents->azide Forms step3_reagents Formamide Heat azide->step3_reagents Reacts with product 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid step3_reagents->product Forms purification Recrystallization (e.g., from Ethanol/Water) product->purification Purified by

Caption: Proposed synthesis pathway for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Causality in Experimental Choices:

  • Diazotization at low temperatures (0-5 °C): This is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Use of sodium azide: A common and efficient reagent for converting diazonium salts to azides.

  • Cycloaddition with formamide: Formamide serves as a source of the remaining carbon and nitrogen atoms to form the 1,2,4-triazole ring upon heating with the aryl azide.

  • Recrystallization: This is a fundamental technique for purifying solid organic compounds, ensuring that the sample used for physical property measurements is of high purity, which is crucial for obtaining accurate and sharp melting points.

Melting Point Determination: Capillary Method

Melting_Point_Workflow start Start: Pure, Dry Sample prep Grind sample to a fine powder start->prep load Pack powder into a capillary tube (2-3 mm height) prep->load setup Place capillary in melting point apparatus load->setup heat_fast Rapid heating to determine approximate melting range setup->heat_fast cool Allow apparatus to cool heat_fast->cool heat_slow Slow heating (1-2 °C/min) through the approximate range cool->heat_slow observe Record temperature at which melting begins and is complete heat_slow->observe repeat Repeat slow heating with a fresh sample for consistency observe->repeat end End: Report melting point range repeat->end

Caption: Workflow for accurate melting point determination.

Self-Validating System:

The protocol's trustworthiness is enhanced by performing an initial rapid heating to quickly find the approximate melting range, followed by at least two slow, careful measurements. Consistent results across the slow heating runs validate the accuracy of the determined melting point range. A sharp melting range (typically 0.5-1.5 °C) is also an indicator of high sample purity.

Aqueous Solubility Determination: Shake-Flask Method

Solubility_Workflow start Start: Prepare buffers at various pH values (e.g., 2.0, 5.0, 7.4) add_compound Add excess solid compound to each buffer start->add_compound equilibrate Agitate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 24-48 hours) add_compound->equilibrate separate Separate undissolved solid (centrifugation or filtration) equilibrate->separate analyze Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., by HPLC-UV) separate->analyze plot Plot solubility vs. pH analyze->plot end End: Report pH-dependent solubility profile plot->end

Caption: Shake-flask method for determining pH-dependent solubility.

Expertise and Experience:

The choice of agitation time is crucial. A 24-48 hour period is typically sufficient to ensure equilibrium is reached for most compounds. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, thereby validating that true equilibrium solubility has been measured. The use of a stability-indicating analytical method like HPLC is essential to ensure the compound has not degraded during the experiment.

pKa Determination: Potentiometric Titration

pKa_Workflow start Start: Calibrate pH meter with standard buffers prepare_solution Prepare a solution of the compound in water or a co-solvent start->prepare_solution titrate Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) prepare_solution->titrate record Record pH as a function of the volume of titrant added titrate->record plot Plot the titration curve (pH vs. volume) record->plot determine_ep Determine the equivalence point (inflection point) plot->determine_ep determine_half_ep Determine the half-equivalence point determine_ep->determine_half_ep pka_equals_ph At the half-equivalence point, pKa = pH determine_half_ep->pka_equals_ph end End: Report the pKa value pka_equals_ph->end

Caption: Workflow for pKa determination by potentiometric titration.

Authoritative Grounding:

The principle of this method is based on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration of a weak acid with a strong base, the concentration of the undissociated acid is equal to the concentration of its conjugate base. At this point, the pH of the solution is equal to the pKa of the acid. This is a fundamental and highly accurate method for determining the acid dissociation constant.

Spectral Characterization: The Molecular Fingerprint

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the benzoic acid ring, a singlet for the methyl group, and distinct signals for the protons on the triazole ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show distinct signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the triazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxyl group, C=C and C=N stretching in the aromatic and triazole rings, and C-H stretching.

  • MS (Mass Spectrometry): This would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula[2].

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental data is sparse, the provided estimations from closely related compounds and detailed experimental protocols offer a robust starting point for any research or development program involving this molecule.

The logical next step for any researcher is the synthesis and purification of an analytical standard of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. Following this, the experimental determination of its melting point, solubility profile, and pKa using the protocols outlined in this guide will provide the definitive data required for its confident application in further studies. Such empirical data is invaluable for building accurate structure-activity relationships and for the rational design of new chemical entities in drug discovery and materials science.

References

  • PubChem. 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid. Available from: [Link]

  • PubChem. 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. Available from: [Link]

  • Supplementary Information File. Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Available from: [Link]

  • eLife. Compound synthesis and characterization. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of 3-(1H-benzo[d][2][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate. Available from: [Link]

  • PubChem. 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Available from: [Link]

  • ResearchGate. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Available from: [Link]

  • Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]

  • ResearchGate. Predicted properties with corresponding assays, number of compounds in the training set, output classes † and interpretation of classifier. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

  • National Institutes of Health. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available from: [Link]

  • ResearchGate. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Available from: [Link]

Sources

Foundational

A Technical Guide to Determining the Aqueous Solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of publicly available solubility data, this document outlines the theoretical considerations and practical experimental protocols necessary for its determination. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both thermodynamic and kinetic solubility assessment. It emphasizes the importance of understanding the physicochemical properties of the compound, such as its pKa, and their influence on solubility. Detailed, step-by-step protocols for the "gold standard" shake-flask method and potentiometric titration are provided, along with guidance on data analysis and interpretation. The document aims to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in drug development.

Introduction: The Significance of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its biopharmaceutical behavior.[1][2][3] Low solubility can lead to poor bioavailability, hindering a drug candidate's progression through the development pipeline.[1][2] 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

This guide addresses the current information gap regarding the solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. It provides a robust scientific framework for researchers to independently determine this vital parameter.

Physicochemical Characterization: A Prerequisite for Solubility Studies

Before embarking on solubility measurements, a fundamental understanding of the molecule's properties is essential.

2.1. Molecular Structure and Properties

  • IUPAC Name: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol [4]

The structure combines a benzoic acid moiety with a triazole ring. The carboxylic acid group suggests that the compound is a weak acid, and its solubility will be highly dependent on the pH of the aqueous medium. The triazole group, with its nitrogen atoms, can participate in hydrogen bonding, further influencing its interaction with water.

2.2. The Importance of pKa Determination

The pKa, the pH at which the compound is 50% ionized, is a critical parameter for predicting and understanding pH-dependent solubility.[5] For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, the carboxylic acid group will be predominantly in its protonated, less soluble form at low pH and in its deprotonated, more soluble carboxylate form at higher pH.

A potentiometric titration is the recommended method for accurately determining the pKa.[6][7] This technique involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[6][8]

Theoretical Framework: Understanding Solubility

3.1. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[3] It represents the true solubility of the most stable crystalline form. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10][11]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[1][2][3] While faster to measure and suitable for high-throughput screening, kinetic solubility can overestimate thermodynamic solubility.[9][12]

For the in-depth characterization required in drug development, determining the thermodynamic solubility is essential.

3.2. Factors Influencing Solubility

  • pH: As discussed, the ionization state of the carboxylic acid group will be a primary driver of aqueous solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is standard practice to determine solubility at physiologically relevant temperatures (e.g., 37 °C) and room temperature.[13][14]

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility. The most stable polymorph will have the lowest solubility.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the pKa and thermodynamic solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

4.1. Protocol 1: pKa Determination by Potentiometric Titration

This protocol is designed to determine the acid dissociation constant (pKa) of the carboxylic acid group.

  • Objective: To determine the pKa of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

  • Method: Potentiometric Titration.[5][8][15]

  • Materials:

    • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Potassium Chloride (KCl) for maintaining ionic strength

    • Deionized water (carbonate-free)

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Burette

  • Procedure:

    • Preparation of the Analyte Solution: Accurately weigh a sufficient amount of the compound to prepare a solution of approximately 1-5 mM. Dissolve it in a known volume of deionized water. A co-solvent like methanol may be used sparingly if the compound has very low aqueous solubility, but the pKa will then need to be corrected to an aqueous value.[6] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

    • Titration Setup: Place the analyte solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

    • Titration: Begin stirring the solution. Add the standardized NaOH solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[8]

4.2. Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility.[9][10]

  • Objective: To determine the thermodynamic solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid as a function of pH.

  • Method: Isothermal Shake-Flask Method.

  • Materials:

    • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (solid)

    • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[13][14][16]

    • Vials with screw caps

    • Orbital shaker or thermomixer with temperature control

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector for concentration analysis.

  • Procedure:

    • Sample Preparation: Add an excess amount of solid 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid to vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

    • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

    • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

Data Presentation and Interpretation

5.1. Tabulated Solubility Data

The experimentally determined solubility data should be presented in a clear and organized table.

pHTemperature (°C)Solubility (mg/mL)Solubility (mM)
1.225[Experimental Value][Calculated Value]
4.525[Experimental Value][Calculated Value]
6.825[Experimental Value][Calculated Value]
7.425[Experimental Value][Calculated Value]
1.237[Experimental Value][Calculated Value]
4.537[Experimental Value][Calculated Value]
6.837[Experimental Value][Calculated Value]
7.437[Experimental Value][Calculated Value]

5.2. pH-Solubility Profile

A graph of solubility versus pH is a powerful tool for visualizing the impact of pH on the compound's solubility. The profile is expected to show low solubility at acidic pH (below the pKa) and a significant increase in solubility as the pH rises above the pKa, due to the ionization of the carboxylic acid group.

5.3. Biopharmaceutical Classification System (BCS) Implications

The determined solubility data can be used for a preliminary classification of the compound according to the Biopharmaceutics Classification System (BCS).[17] A drug substance is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[16][17] While 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an intermediate, understanding its solubility in the context of the BCS can provide valuable insights for the development of the final API.

Visualizing the Workflow

Diagrams can effectively illustrate the experimental processes.

G cluster_pka pKa Determination Workflow cluster_solubility Solubility Determination Workflow pka1 Prepare Analyte Solution pka2 Potentiometric Titration with NaOH pka1->pka2 pka3 Record pH vs. Titrant Volume pka2->pka3 pka4 Plot Titration Curve pka3->pka4 pka5 Determine pKa at Half-Equivalence Point pka4->pka5 sol1 Add Excess Solid to pH Buffers sol2 Shake to Equilibrium (24-48h) sol1->sol2 sol3 Filter Supernatant sol2->sol3 sol4 Dilute Sample sol3->sol4 sol5 Analyze by HPLC-UV sol4->sol5 sol6 Calculate Solubility sol5->sol6

Caption: Workflow for pKa and Solubility Determination.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to determining the aqueous solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. By following the detailed protocols for pKa determination and the shake-flask method, researchers can generate the reliable and reproducible data necessary to support drug discovery and development activities. Understanding the pH-dependent solubility of this key intermediate is a critical step towards the successful synthesis and formulation of new therapeutic agents. The principles and methodologies outlined here are broadly applicable to the characterization of other ionizable pharmaceutical compounds.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). Analytical Chemistry. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications. Retrieved from [Link]

  • BCS Guideline for solubility and Dissolution.pptx. (2023, August 29). Slideshare. Retrieved from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2014, October 1). National Institutes of Health (NIH). Retrieved from [Link]

  • Biopharmaceutics Classification System. Wikipedia. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, September). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Retrieved from [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Retrieved from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). MDPI. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2012, August 29). National Institutes of Health (NIH). Retrieved from [Link]

  • 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. PubChem. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule incorporating a versatile triazole moiety appended to a substituted benzoic acid scaffold, represents a class of compounds with significant potential in medicinal chemistry. The triazole ring, in particular, is a well-regarded pharmacophore known to enhance solubility and engage in various noncovalent interactions with biological targets. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the characterization of this molecule.

Molecular Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (C₁₀H₉N₃O₂) include a trisubstituted benzene ring, a carboxylic acid group, a methyl group, and a 1,2,4-triazole ring linked via a nitrogen atom.

Caption: Molecular structure of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, triazole, methyl, and carboxylic acid protons. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids as it solubilizes the compound well and its residual proton signal (around 2.50 ppm) typically does not interfere with analyte signals.[1][2] The acidic proton of the carboxylic acid is often observable as a broad singlet in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
COOH~13.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal. Its appearance in DMSO-d₆ is generally reliable.
H (Triazole)~9.2Singlet (s)1HProtons on electron-deficient heterocyclic rings like 1,2,4-triazole are significantly deshielded.
H (Triazole)~8.4Singlet (s)1HThe second triazole proton is also in an electron-poor environment, resonating at a high chemical shift.
H-2 (Aromatic)~8.1Doublet (d)1HThis proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. It will be split by H-6.
H-5 (Aromatic)~7.6Doublet (d)1HThis proton is ortho to the triazole ring and will be split by H-6. Its chemical shift is influenced by the adjacent nitrogen-containing ring.
H-6 (Aromatic)~7.5Doublet of Doublets (dd)1HThis proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
CH₃~2.3Singlet (s)3HThe methyl group protons on an aromatic ring typically appear in this region. The absence of adjacent protons results in a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data by identifying all unique carbon environments. Given the molecule's asymmetry, ten distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid)~167The carbonyl carbon of a carboxylic acid is highly deshielded and appears at a characteristic downfield shift.[3]
C (Triazole)~152Carbons in the electron-deficient triazole ring are significantly deshielded.
C (Triazole)~145The second carbon of the triazole ring also resonates at a high chemical shift.
C-4 (Aromatic)~140Aromatic carbon directly attached to the nitrogen of the triazole ring.
C-3 (Aromatic)~138Aromatic carbon bearing the methyl group.
C-1 (Aromatic)~132Aromatic carbon attached to the carboxylic acid group.
C-2 (Aromatic)~131Aromatic carbon ortho to the carboxylic acid.
C-5 (Aromatic)~128Aromatic carbon ortho to the triazole ring.
C-6 (Aromatic)~125Aromatic carbon with influences from adjacent substituents.
CH₃~19The methyl carbon attached to the aromatic ring appears in the typical upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial as it can influence chemical shifts.[4]

  • Referencing: Use tetramethylsilane (TMS) as the internal standard (0.00 ppm for both ¹H and ¹³C). Alternatively, reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4][5]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence (e.g., zg30).

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling to simplify the spectrum to singlets.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, the aromatic ring, and the triazole moiety.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance Rationale
3300-2500O-H (Carboxylic Acid)StretchingVery BroadThe extreme broadness is a hallmark of the hydrogen-bonded dimer formation in carboxylic acids, often obscuring the C-H stretches.[6][7][8]
~3100C-H (Aromatic & Triazole)StretchingSharp, MediumAbsorption just above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons.[9]
~2950C-H (Methyl)StretchingSharp, WeakAbsorption just below 3000 cm⁻¹ is typical for C-H bonds on sp³ hybridized carbons.[9]
1710-1680C=O (Carboxylic Acid)StretchingStrong, SharpThis is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[6][10]
1600, 1475C=C (Aromatic)StretchingMedium to StrongAromatic rings typically show a pair of sharp absorptions in this region.
~1450C-H (Methyl)BendingMediumCharacteristic bending vibration for a methyl group.
1320-1210C-O (Carboxylic Acid)StretchingStrongCoupled with the O-H bend, this strong absorption is another key indicator of a carboxylic acid.[6]
~920O-H (Carboxylic Acid)Out-of-plane bendBroad, MediumA broad absorption in this region is characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer.[6]
Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for solid samples, requiring minimal preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns offers valuable structural clues.

Predicted Mass Spectrum

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids, as it minimizes fragmentation in the source and typically produces a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻.[12][13][14][15] The exact molecular weight of C₁₀H₉N₃O₂ is 203.07 g/mol .

Positive Ion Mode (ESI+): The primary ion observed would be the protonated molecule, [M+H]⁺.

Negative Ion Mode (ESI-): The primary ion observed would be the deprotonated molecule, [M-H]⁻.

Tandem MS (MS/MS) Fragmentation: By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be obtained.

Predicted m/z Ion Formula Mode Rationale for Formation
204.08[C₁₀H₁₀N₃O₂]⁺ESI+Protonated molecular ion [M+H]⁺.
202.06[C₁₀H₈N₃O₂]⁻ESI-Deprotonated molecular ion [M-H]⁻.
186.07[C₁₀H₈N₃O]⁺ESI+Loss of H₂O (18 Da) from the [M+H]⁺ ion, a common fragmentation for carboxylic acids.[16]
158.07[C₉H₈N₃]⁺ESI+Loss of H₂O and subsequent loss of CO (28 Da) from the [M+H]⁺ ion. The loss of CO is characteristic of benzoic acid derivatives.[3][16]
158.06[C₉H₈N₃]⁻ESI-Loss of CO₂ (44 Da) from the [M-H]⁻ ion. Decarboxylation is a dominant fragmentation pathway for carboxylic acids in negative ion mode.[3]
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the initial mobile phase to a final concentration of ~1-10 µg/mL.

  • Chromatography (Optional but Recommended): Use a reversed-phase C18 column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Ionization: Utilize an ESI source.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to identify the molecular ion (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Perform a product ion scan by isolating the molecular ion (m/z 204 in positive mode or 202 in negative mode) and applying collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and identify fragment ions consistent with the proposed structure.

M_H_plus [M+H]⁺ m/z 204.08 loss_H2O - H₂O M_H_plus->loss_H2O frag1 [C₁₀H₈N₃O]⁺ m/z 186.07 loss_H2O->frag1 loss_CO - CO frag1->loss_CO frag2 [C₉H₈N₃]⁺ m/z 158.07 loss_CO->frag2

Caption: Predicted major fragmentation pathway in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively create a unique spectral fingerprint. By correlating the predicted data with experimentally acquired spectra, researchers can confidently verify the identity and purity of their synthesized compound. This analytical rigor is a cornerstone of scientific integrity, ensuring that subsequent biological or material science investigations are based on a well-characterized molecular entity.

References

  • Adhikari, D. (2014). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Chemistry LibreTexts. (2020). Interpreting IR Spectra. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Available at: [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]

  • Pitt, J.J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR solvent reference shift. Available at: [Link]

  • Vautour, M. (2017). Solvents in NMR Spectroscopy. YouTube. Available at: [Link]

  • Wawer, I., & Dabrowska, M. (1984). 13C NMR of benzoic acids. Magnetic Resonance in Chemistry.
  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This compound is a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This compound is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics. The synthesis is strategically designed as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to construct the core triazolyl-benzonitrile intermediate, followed by a controlled hydrolysis to yield the final carboxylic acid. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Overview

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives are of significant interest in pharmaceutical research. The incorporation of the 1,2,4-triazole moiety is a common strategy in drug design, as this heterocycle can engage in various biological interactions, including acting as a pharmacophore in enzyme inhibitors. For instance, the triazole ring is pivotal in the mechanism of action of aromatase inhibitors like Letrozole, where it coordinates with the heme iron of the enzyme.[1]

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step sequence. This approach offers high regioselectivity and overall yield, utilizing readily available starting materials.

The core synthetic transformation is outlined as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the key intermediate, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile , via the reaction of 4-fluoro-3-methylbenzonitrile with 1,2,4-triazole.

  • Step 2: Hydrolysis : Conversion of the nitrile functional group of the intermediate to a carboxylic acid, affording the target molecule, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid .

This pathway is advantageous due to the high reactivity of the fluoro-substituent in SNAr reactions, which is activated by the electron-withdrawing nitrile group, and the well-established methodologies for nitrile hydrolysis.

Mechanistic Considerations and Rationale

Step 1: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of this synthesis is the SNAr reaction, a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2]

In our synthesis, the nitrile group (-CN) at the para position serves as the essential EWG. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2]

Causality Behind Experimental Choices:

  • Leaving Group : Fluorine is an excellent leaving group for SNAr reactions. Despite being a strong C-F bond, the high electronegativity of fluorine polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is the rate-determining factor.[2]

  • Nucleophile : 1,2,4-triazole is a moderately strong nucleophile. In the presence of a base, it is deprotonated to form the triazolide anion, which is a more potent nucleophile.

  • Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the 1,2,4-triazole in situ. This generates the nucleophilic triazolide anion without competing in the substitution reaction.

  • Solvent : A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents can dissolve the ionic reagents and stabilize the charged Meisenheimer intermediate without solvating the anionic nucleophile excessively, thus enhancing its reactivity.

Step 2: Nitrile Hydrolysis

The conversion of the nitrile intermediate to the final carboxylic acid is achieved through hydrolysis. This transformation can be catalyzed by either acid or base.[3]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic for the attack of water. The reaction proceeds through an amide intermediate to the carboxylic acid.[4]

  • Base-Catalyzed Hydrolysis : This method involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. The reaction also proceeds through an amide intermediate, ultimately forming a carboxylate salt.[5] A final acidification step is required to obtain the free carboxylic acid.[6]

For this specific synthesis, alkaline hydrolysis is often preferred as it can be performed under conditions that minimize potential degradation of the triazole ring.

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Step_1_SNAr cluster_reaction Reaction Conditions reagents 1,2,4-Triazole Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) start 4-fluoro-3-methylbenzonitrile product 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile start->product Heat (e.g., 100-120 °C) Step_2_Hydrolysis cluster_hydrolysis Alkaline Hydrolysis start 3-methyl-4-(1H-1,2,4- triazol-1-yl)benzonitrile reagents1 1. NaOH (aq) Reflux start->reagents1 product 3-methyl-4-(1H-1,2,4- triazol-1-yl)benzoic acid reagents2 2. HCl (aq) reagents1->reagents2 Workup reagents2->product

Sources

Exploratory

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives and Analogs In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives and Analogs

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutically active agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond donor and acceptor make it a cornerstone in the design of novel therapeutic agents.[1][4]

This guide focuses on a specific, highly promising class of compounds built around this core: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives. This scaffold combines the versatile 1,2,4-triazole moiety with a benzoic acid group, a classic pharmacophore that provides a crucial anchor for interacting with biological receptors and can be readily modified to fine-tune the molecule's properties. The strategic placement of a methyl group further influences the molecule's conformation and interaction with target proteins.

The significance of this structural motif is powerfully illustrated by its presence in globally recognized pharmaceuticals. Non-steroidal aromatase inhibitors like Letrozole and Anastrozole , which are pivotal in the treatment of hormone receptor-positive breast cancer, are prominent analogs.[5][6][7] They function by effectively shutting down estrogen synthesis, a key driver for certain cancers.[6][8][9] The success of these drugs underscores the immense therapeutic potential embedded within the triazole-benzoic acid framework and serves as the primary impetus for the extensive research and development of its novel derivatives.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, biological activity, and therapeutic applications of this important class of compounds.

PART 1: Synthesis and Chemical Characterization

The rationale behind synthesizing derivatives of the 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid core is to systematically explore the structure-activity relationship (SAR). By introducing various functional groups, chemists can modulate properties like potency, selectivity, solubility, and pharmacokinetic profiles.

General Synthetic Strategies

The construction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids typically follows a multi-step pathway. A common and efficient approach begins with a commercially available starting material, such as 4-hydrazinobenzoic acid, which is then cyclized to form the 1,2,4-triazole ring. Subsequent reactions can then be used to build the final, more complex derivatives.

One established method involves reacting 4-hydrazinobenzoic acid with a reagent like dialkyl-N-cyanoimido(dithio)carbonate to directly yield the 1,2,4-triazole benzoic acid core.[10] This core can then be further functionalized. For instance, the carboxylic acid group can be converted to an ester or an amide, or other moieties can be attached to the triazole ring to create a library of diverse compounds for biological screening.[11][12][13]

Synthetic_Workflow A Starting Material (e.g., 4-Hydrazinobenzoic Acid) C Formation of 1,2,4-Triazole Benzoic Acid Core A->C B Cyclization Reagent (e.g., N-Cyanoimido- (dithio)carbonate) B->C Cyclization D Functionalization (Esterification, Amidation, etc.) C->D Derivatization E Library of Target Derivatives D->E

Caption: General workflow for synthesizing triazole benzoic acid derivatives.

Detailed Synthetic Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids

This protocol is adapted from methodologies reported in the literature for synthesizing 1,2,4-triazole benzoic acid derivatives.[10][13] The causality behind this specific multi-step approach is its robustness and versatility, allowing for the creation of a diverse library of compounds from a common intermediate.

Step 1: Synthesis of the 1,2,4-Triazole Benzoic Acid Core (Compound 1)

  • Reactants: A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is prepared in a suitable solvent, such as ethanol.

  • Reaction: The mixture is refluxed for several hours. The principle here is that the hydrazine group attacks the cyanoimido(dithio)carbonate, leading to a cyclization reaction that forms the thermodynamically stable 1,2,4-triazole ring.

  • Work-up: After cooling, the resulting precipitate is filtered, washed with a cold solvent (like ether) to remove unreacted starting materials, and dried.

  • Validation: The structure of the core compound is confirmed. This is a critical checkpoint to ensure the foundation for subsequent steps is correct.

Step 2: Derivatization to Target Compounds

  • Activation: The carboxylic acid group of the synthesized core (Compound 1) is often activated to facilitate further reactions. This can be done by converting it to an acid chloride or using a coupling agent.

  • Coupling: The activated core is then reacted with a variety of amines, alcohols, or other nucleophiles to form the final amide or ester derivatives.

  • Purification: The final products are purified using techniques like recrystallization or column chromatography to ensure high purity, which is essential for accurate biological testing.

Analytical Characterization

To ensure the integrity of the synthesized compounds, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they offer definitive proof of the compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, the presence of the benzoic acid moiety is typically confirmed by characteristic doublet signals in the aromatic region (around 7.60–8.20 ppm) in the ¹H NMR spectrum and a carboxyl carbon signal around 167.0 ppm in the ¹³C NMR spectrum.[10][14]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the C=O stretch of the carboxylic acid or amide, and the N-H and C-N bonds within the triazole ring.[12][14]

PART 2: Biological Activity and Mechanism of Action

The therapeutic value of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives stems primarily from their potent anticancer properties, although other biological activities have also been reported.[15][16][17]

Primary Mechanism: Aromatase Inhibition

The most well-documented mechanism of action for analogs like Letrozole and Anastrozole is the inhibition of the aromatase enzyme (cytochrome P450 19A1).[8][9]

  • Causality of Inhibition: In postmenopausal women, the primary source of estrogen is the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone) by the aromatase enzyme, which is primarily found in fatty tissues.[6][7] Hormone receptor-positive breast cancers use this estrogen to fuel their growth. The 1,2,4-triazole ring is the key to inhibition. The nitrogen atom at the 4-position of the triazole ring coordinates with the iron atom of the heme group within the aromatase enzyme's active site. This binding is reversible but potent, effectively blocking the enzyme from converting androgens to estrogens.[18] This leads to a systemic reduction in estrogen levels by up to 95%, starving the cancer cells of their growth signal.[6][9]

Aromatase_Inhibition_Pathway cluster_0 Estrogen Synthesis Pathway cluster_1 Therapeutic Intervention cluster_2 Cellular Effect Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Tumor_Growth HR+ Breast Cancer Cell Growth Estrogens->Tumor_Growth Stimulates Triazole_Inhibitor Triazole-Benzoic Acid Derivative (e.g., Letrozole) Triazole_Inhibitor->Aromatase Inhibits Block->Estrogens Apoptosis Tumor Regression / Apoptosis Tumor_Growth->Apoptosis Inhibition leads to

Caption: Mechanism of aromatase inhibition by triazole derivatives.

Anticancer Activity Beyond Aromatase Inhibition

Research has shown that novel derivatives of this scaffold exhibit potent cytotoxic effects against a range of cancer cell lines, including those not dependent on hormones, suggesting additional mechanisms of action.[11][15][19]

  • Induction of Apoptosis: Studies have demonstrated that certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids can induce apoptosis (programmed cell death) in cancer cells.[10][13] For instance, treatment of MCF-7 breast cancer cells with specific derivatives led to a significant increase in both early and late-stage apoptotic cells.[10] This indicates that these compounds can activate intrinsic or extrinsic cell death pathways, a highly desirable trait for an anticancer agent.

  • Inhibition of Other Kinases: The triazole scaffold is known to interact with the active sites of various enzymes. It is plausible that some derivatives inhibit other targets crucial for cancer cell survival, such as tyrosine kinases (e.g., EGFR) or tubulin polymerization.[4][12][15]

Table 1: In Vitro Cytotoxicity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids

Compound IDCancer Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)Source
Hybrid 2 MCF-7 (Breast)15.619.7[10]
Hybrid 2 HCT-116 (Colon)19.822.6[10]
Hybrid 5 MCF-7 (Breast)16.219.7[10]
Hybrid 14 HCT-116 (Colon)18.522.6[10]
Hybrid 15 MCF-7 (Breast)17.319.7[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Structure-Activity Relationship (SAR)

Systematic studies have provided valuable insights into how molecular modifications affect biological activity:

  • Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact potency. Electron-withdrawing groups or bulky additions can alter the electronic distribution and steric profile, influencing how the molecule fits into the target's active site.

  • Modifications to the Triazole Moiety: The incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole scaffold has been shown to be beneficial for cytotoxic effects.[10] This suggests that these groups may participate in additional binding interactions with the biological target.

  • Selectivity: A crucial aspect of SAR is achieving selectivity. Ideally, a derivative should be highly toxic to cancer cells while having minimal effect on normal cells. Several synthesized hybrids have demonstrated this favorable therapeutic window, exhibiting very weak cytotoxicity against normal RPE-1 cells compared to doxorubicin.[10][13]

PART 3: Experimental Protocols for Biological Evaluation

The following protocols represent self-validating systems for assessing the anticancer potential of newly synthesized compounds. They are standard, robust, and widely accepted in the field.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the appropriate cell culture medium. Add these solutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Protocol: Apoptosis Detection (Annexin V/7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Mechanism of Detection:

    • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • 7-AAD: A fluorescent DNA intercalator that is excluded by cells with intact membranes. It only enters late apoptotic and necrotic cells where membrane integrity is compromised.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

    • Lower-Left (Annexin V-/7-AAD-): Live cells

    • Lower-Right (Annexin V+/7-AAD-): Early apoptotic cells

    • Upper-Right (Annexin V+/7-AAD+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/7-AAD+): Necrotic cells

Biological_Evaluation_Workflow A Synthesized Triazole Derivatives Library B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identify Potent Hits (Low IC₅₀ Values) B->C Data Analysis D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/7-AAD) D->E F Enzyme Inhibition Assays (e.g., Aromatase, Kinases) D->F G Lead Candidate Selection E->G F->G

Caption: Workflow for the biological evaluation of triazole derivatives.

PART 4: Pharmacokinetics and Future Directions

While in vitro potency is a critical first step, the journey of a compound from a lab curiosity to a clinical candidate depends heavily on its pharmacokinetic profile.

ADMET Considerations

The acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) encompasses the key properties that determine a drug's fate in the body. The triazole ring itself generally imparts favorable characteristics, such as increased water solubility and metabolic stability, which can improve both the pharmacokinetic and pharmacodynamic profiles of a ligand.[4] However, each derivative must be evaluated. In silico tools are often used for initial ADMET prediction, followed by in vivo studies in animal models for promising candidates.[12][20][21][22]

Future Directions

The 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogs by exploring a wider range of substituents to improve potency and selectivity against specific cancer targets.

  • Exploring New Therapeutic Areas: While the focus has been on cancer, the broad bioactivity of triazoles suggests these compounds could be repurposed or modified for other diseases, such as fungal infections, viral diseases, or inflammatory conditions.[1][2][23]

  • Advanced Preclinical Studies: Promising lead compounds should be advanced to more comprehensive preclinical evaluations, including in vivo efficacy studies in animal cancer models and detailed toxicology and pharmacokinetic profiling.

  • Combination Therapies: Investigating the synergistic effects of these novel agents when used in combination with existing chemotherapies or targeted agents to overcome drug resistance.

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Targeting Cancer-Associated Enzymes

Abstract The escalating challenge of cancer necessitates the continuous exploration of novel small molecules with therapeutic potential. This guide delves into the scientific rationale and experimental pathways for inves...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of cancer necessitates the continuous exploration of novel small molecules with therapeutic potential. This guide delves into the scientific rationale and experimental pathways for investigating "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" as a candidate for anticancer drug development. By dissecting its structural components—a methyl-substituted benzoic acid and a 1,2,4-triazole ring—we can infer and propose specific, high-value therapeutic targets. This document provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate this compound's mechanism of action and advance it through the preclinical pipeline.

Introduction: The Chemical Rationale for a Promising Scaffold

The molecule "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" is a compelling starting point for a drug discovery campaign due to the well-established pharmacological relevance of its constituent parts. Benzoic acid derivatives are a cornerstone in medicinal chemistry, lending themselves to a wide array of biological activities.[1][2] The carboxylic acid group can act as a key interacting moiety with biological targets, often forming hydrogen bonds or salt bridges.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3] This heterocyclic system is known for its ability to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding and other non-covalent interactions.[4][5] Triazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[3][6] Notably, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a close analog to our lead compound, have shown promising in vitro cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[7][8][9][10]

This guide will focus on two primary, plausible therapeutic targets for "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" based on its structural alerts and the known pharmacology of similar compounds: Aromatase (CYP19A1) and Histone Deacetylases (HDACs) .

Potential Therapeutic Target 1: Aromatase (CYP19A1)

Biological Rationale

Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. In hormone-receptor-positive breast cancers, estrogens are potent drivers of tumor growth. Therefore, inhibiting aromatase is a cornerstone of endocrine therapy for these cancers. Approved aromatase inhibitors, such as anastrozole and letrozole, contain a triazole ring that coordinates with the heme iron in the enzyme's active site, effectively blocking its catalytic activity.[8][9] Given that "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" possesses this key triazole moiety, it is a prime candidate for an aromatase inhibitor.

Proposed Experimental Workflow for Aromatase Inhibition

The following workflow outlines a systematic approach to validating "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" as an aromatase inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action A Compound Synthesis & Purification B Aromatase Inhibition Assay (Fluorescent) A->B C IC50 Determination B->C D Enzyme Kinetics (Lineweaver-Burk Plot) C->D E Hormone-Dependent Breast Cancer Cell Lines (e.g., MCF-7) F Cell Viability Assay (MTT/XTT) E->F G Estrogen Production Assay (ELISA) E->G H Apoptosis Assay (Annexin V/PI Staining) F->H J Western Blot for Apoptosis Markers (e.g., Caspase-3) H->J I Molecular Docking Simulation I->B

Caption: Experimental workflow for validating aromatase inhibition.

Detailed Experimental Protocols

2.3.1. In Vitro Aromatase Inhibition Assay

  • Principle: A fluorometric assay using a recombinant human aromatase enzyme. The enzyme converts a non-fluorescent substrate to a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

  • Procedure:

    • Prepare a stock solution of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" in DMSO.

    • In a 96-well plate, add recombinant human aromatase enzyme to a reaction buffer containing NADPH.

    • Add serial dilutions of the test compound and a positive control (e.g., letrozole).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2.3.2. Cell-Based Estrogen Production Assay

  • Principle: Quantify the amount of estradiol produced by hormone-dependent breast cancer cells (e.g., MCF-7) in the presence of an androgen precursor (e.g., testosterone) and the test compound.

  • Procedure:

    • Seed MCF-7 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" and a positive control.

    • Add testosterone to the media to serve as the substrate for aromatase.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Quantify the estradiol concentration in the supernatant using a commercially available ELISA kit.

    • A reduction in estradiol levels compared to the untreated control indicates aromatase inhibition.

Potential Therapeutic Target 2: Histone Deacetylases (HDACs)

Biological Rationale

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors have emerged as a promising class of anticancer agents. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The carboxylic acid of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" could potentially act as a zinc-binding group, while the triazole and methyl-benzene moieties could serve as the linker and cap, respectively.

Proposed Experimental Workflow for HDAC Inhibition

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Target Engagement A HDAC Inhibition Assay (Fluorogenic) B IC50 Determination against specific HDAC isoforms A->B C Western Blot for Acetylated Histones (e.g., Ac-H3) B->C D Cancer Cell Lines (e.g., HCT-116, Jurkat) E Cell Cycle Analysis (Flow Cytometry) D->E F Induction of Apoptosis E->F G Cellular Thermal Shift Assay (CETSA) G->C H Molecular Docking with HDAC isoforms H->A

Caption: Experimental workflow for validating HDAC inhibition.

Detailed Experimental Protocols

3.3.1. In Vitro HDAC Inhibition Assay

  • Principle: A fluorogenic assay where an acetylated substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.

  • Procedure:

    • Prepare a stock solution of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" in DMSO.

    • In a 96-well plate, add a specific recombinant human HDAC isoform (e.g., HDAC1, HDAC6) to a reaction buffer.

    • Add serial dilutions of the test compound and a positive control (e.g., SAHA).

    • Add the fluorogenic HDAC substrate and incubate at 37°C.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

    • Determine the IC50 value as described for the aromatase assay.

3.3.2. Western Blot for Histone Acetylation

  • Principle: To detect the accumulation of acetylated histones in cancer cells treated with the test compound, which is a hallmark of HDAC inhibition.

  • Procedure:

    • Treat cancer cells (e.g., HCT-116) with various concentrations of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" for a defined period.

    • Lyse the cells and extract the total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • An increase in the Ac-H3 signal relative to the total H3 signal indicates HDAC inhibition.

Summary of Quantitative Data and Next Steps

The initial in vitro screens will generate crucial quantitative data to guide further development.

Parameter Target Assay Expected Outcome
IC50AromataseFluorogenic Enzyme AssayPotency of inhibition (nM to µM range)
IC50HDAC IsoformsFluorogenic Enzyme AssayPotency and selectivity of inhibition
EC50Estrogen ProductionCell-Based ELISACellular efficacy of aromatase inhibition
GI50Cancer Cell LinesMTT/XTT AssayGrowth inhibitory concentration

A promising lead compound would exhibit potent and selective inhibition of the intended target in vitro, which translates to on-target effects in a cellular context at similar concentrations. Following successful in vitro and cell-based validation, the next logical steps would involve pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer.

Conclusion

"3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" represents a molecule of significant interest for anticancer drug discovery. Its structural features strongly suggest potential inhibitory activity against well-validated cancer targets such as aromatase and HDACs. The experimental workflows and detailed protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. Through a rigorous and logical progression of in vitro and cell-based assays, the therapeutic potential of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" can be thoroughly investigated, paving the way for its potential development as a novel anticancer agent.

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  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065–19074.
  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace.
  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
  • ResearchGate. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • ResearchGate. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • PubChem. (n.d.). 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • de la Cruz, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13444–13453.
  • Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219.
  • ResearchGate. (n.d.). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid.
  • MDPI. (n.d.). 3-[(1H-Benzo[d][1][4][11]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-.

  • Echemi. (n.d.). Benzoic acid, 3-amino-4-(1H-1,2,4-triazol-1-yl)-, methyl ester.
  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][4][11]triazol-1-yl)oxy)methyl)-.

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid.

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Exploratory

literature review of 4-(triazol-1-yl)benzoic acid derivatives

An In-Depth Technical Guide to the Synthesis and Application of 4-(Triazol-1-yl)benzoic Acid Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical review of 4-(triazol-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-(Triazol-1-yl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of 4-(triazol-1-yl)benzoic acid derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the strategic synthesis, explore the diverse biological activities with a focus on anticancer applications, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in drug discovery, renowned for its metabolic stability, hydrogen bonding capability, and dipole character. Its five-membered aromatic structure containing three nitrogen atoms allows it to serve as a versatile scaffold that can engage with a wide array of biological targets.[1] The ability of 1,2,4-triazole derivatives to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with various biological targets underpins their diverse therapeutic properties.[1]

This significance is underscored by the clinical success of drugs incorporating this moiety. For instance, the FDA-approved aromatase inhibitors Letrozole and Anastrozole, both containing a 1,2,4-triazole ring, are first-line therapies for hormone-dependent breast cancer in postmenopausal women.[2] In these inhibitors, the triazole ring plays a pivotal role by chelating with the heme iron of the aromatase enzyme, thereby inhibiting estrogen production.[2][3] This proven clinical utility provides a strong rationale for the continued exploration of novel triazole-containing compounds, such as the 4-(triazol-1-yl)benzoic acid derivatives discussed herein.

Synthetic Pathways and Methodologies

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives is accessible through well-established synthetic routes. A common and effective strategy involves the cyclization of a key intermediate derived from 4-hydrazinobenzoic acid.

Core Scaffold Synthesis

A primary route for constructing the core 4-(1H-1,2,4-triazol-1-yl)benzoic acid structure involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate.[2][4] This reaction proceeds efficiently to yield the desired 1,2,4-triazole benzoic acid core, which can then be further functionalized.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4_hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid triazole_benzoic_acid 4-(1H-1,2,4-triazol-1-yl)benzoic acid (Core Scaffold) 4_hydrazinobenzoic_acid->triazole_benzoic_acid Cyclization dialkyl_N_cyanoimido Dialkyl-N-cyanoimido(dithio)carbonate dialkyl_N_cyanoimido->triazole_benzoic_acid

Caption: General synthetic scheme for the core scaffold.

Experimental Protocol: Synthesis of 4-(3-amino-5-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

This protocol is adapted from established methodologies for synthesizing the parent triazole benzoic acid structures.[2][4]

Step 1: Reaction Mixture Preparation

  • To a solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add dimethyl N-cyanodithioiminocarbonate (1.46 g, 10 mmol).

Step 2: Refluxing

  • Heat the reaction mixture under reflux for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water and then dry it under a vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 4-(3-amino-5-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.

Step 4: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The presence of the benzoic acid moiety is typically confirmed by two ortho doublets in the ¹H NMR spectrum (around 7.60–8.20 ppm) and a carboxyl carbon signal in the ¹³C NMR spectrum (around 167.0 ppm).[4]

Biological Applications and Efficacy

Derivatives of 4-(triazol-1-yl)benzoic acid have demonstrated a wide spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have synthesized series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their cytotoxic effects against various human cancer cell lines.[3][4][5]

Cytotoxicity and Selectivity: A notable study synthesized seventeen hybrids and tested them against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[2][5] Several of these compounds exhibited potent inhibitory activities, with IC₅₀ values comparable to or better than the standard chemotherapeutic drug, doxorubicin.[3][4][5] Crucially, the most potent compounds demonstrated significantly lower cytotoxicity toward normal human retinal pigment epithelial (RPE-1) cells, indicating a favorable selectivity index for cancer cells over non-cancerous cells.[2][5]

CompoundIC₅₀ (µM) vs. MCF-7[4]IC₅₀ (µM) vs. HCT-116[4]IC₅₀ (µM) vs. RPE-1 (Normal Cells)[5]
2 15.628.7>50
5 19.824.5>50
14 17.923.9>50
15 20.125.1>50
Doxorubicin 19.722.6<25

Mechanism of Action: Apoptosis Induction The mechanism underlying the cytotoxic effects of these compounds has been investigated. Further studies revealed that potent derivatives, such as compounds 2 and 14 , inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[2][4] Flow cytometry analysis using Annexin V/7-AAD staining confirmed that treatment with these compounds leads to a significant increase in both early and late-stage apoptotic cells compared to untreated controls.[2] This apoptotic induction is a key mechanism contributing to their anticancer efficacy.

Antioxidant Properties

The 1,2,4-triazole nucleus is also associated with antioxidant activity.[6] A series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids were screened for their antioxidant potential using various in vitro assays, including DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.[6][7] Several of the tested compounds exhibited good scavenging activity, with some showing efficacy comparable to the standard antioxidant butylated hydroxylanisole (BHA).[6][7] This dual functionality—possessing both anticancer and antioxidant properties—makes this scaffold particularly attractive for further development.

Antimicrobial Potential

While less explored for this specific benzoic acid series, the broader class of triazole derivatives is well-known for potent antimicrobial activities.[6] Pyrazole and triazole derivatives have been successfully developed as antibacterial agents, effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8][9][10] This suggests that the 4-(triazol-1-yl)benzoic acid scaffold could serve as a valuable starting point for designing novel antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, SAR studies have provided valuable insights for optimizing their anticancer potency.

Analysis of various synthesized derivatives has shown that the incorporation of specific moieties onto the core scaffold is beneficial for enhancing cytotoxic effects.[4] For instance, the introduction of isothiocyanate and substituted benzylidene groups has been identified as a key factor in improving the antiproliferative activity against cancer cell lines.[4]

SAR_Diagram cluster_core Core Scaffold cluster_substituents Substituent Groups (R) cluster_activity Resulting Biological Activity Core 4-(1,2,4-Triazol-1-yl)benzoic Acid Isothiocyanate Isothiocyanate Moiety Core->Isothiocyanate Nitrobenzylidene Nitrobenzylidene Moiety Core->Nitrobenzylidene Other Other Groups Core->Other High_Activity Enhanced Cytotoxicity Isothiocyanate->High_Activity Leads to Nitrobenzylidene->High_Activity Leads to Moderate_Activity Moderate/Low Cytotoxicity Other->Moderate_Activity Leads to

Caption: Structure-Activity Relationship (SAR) insights.

This indicates that the biological activity is highly tunable and that further structural modifications, guided by these SAR principles, could lead to the development of more selective and potent anticancer molecules.[5]

Standard Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of compounds.

Step 1: Cell Seeding

  • Culture the selected cancer cells (e.g., MCF-7, HCT-116) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare stock solutions of the 4-(triazol-1-yl)benzoic acid derivatives in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of the test compounds in the culture medium.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a reference drug (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

Step 3: MTT Addition and Incubation

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

Step 4: Formazan Solubilization and Absorbance Reading

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The 4-(triazol-1-yl)benzoic acid scaffold represents a highly promising platform for the development of new therapeutic agents. The synthetic accessibility, coupled with the potent and selective anticancer activity demonstrated by its derivatives, provides a solid foundation for further research. The induction of apoptosis as a primary mechanism of action is particularly encouraging for oncology applications.

Future work should focus on expanding the chemical diversity of these derivatives and conducting comprehensive SAR studies to optimize potency and selectivity. Exploring their efficacy in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, is also warranted. Ultimately, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids serve as an excellent structural platform for the design and development of the next generation of targeted therapies.[2][5]

References

  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065–19074. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Sci-Hub. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. [Link]

  • Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. No source name available. [Link]

  • Al-Bayati, M. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PMC - PubMed Central. [Link]

  • Basavaraju, P., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. [Link]

  • Singh, P. P., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a key intermediate in the developm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic strategy detailed herein is the nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-methylbenzoic acid with 1,2,4-triazole. This application note offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of this heterocycle into aromatic systems, such as benzoic acid derivatives, generates valuable building blocks for drug discovery. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, in particular, serves as a crucial precursor for the synthesis of more complex molecules, where the carboxylic acid group can be further functionalized. This guide provides a robust and reproducible protocol for its preparation.

Synthetic Strategy and Mechanism

The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a fluoride ion from 4-fluoro-3-methylbenzoic acid by the nucleophilic nitrogen of 1,2,4-triazole.

Rationale for the chosen pathway:

  • Activation of the Aryl Halide: The presence of the electron-withdrawing carboxylic acid group para to the fluorine atom activates the aromatic ring towards nucleophilic attack. This electronic effect stabilizes the intermediate Meisenheimer complex.

  • Choice of Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

  • Nucleophilicity of 1,2,4-triazole: The deprotonated 1,2,4-triazole anion is a potent nucleophile, readily attacking the activated aromatic ring.

Reaction Mechanism:

The reaction proceeds in two main steps:

  • Deprotonation of 1,2,4-triazole: A suitable base, such as potassium carbonate, deprotonates the 1,2,4-triazole to form the triazolate anion.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The triazolate anion attacks the carbon atom bearing the fluorine atom on the 4-fluoro-3-methylbenzoic acid ring. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Fluoro-3-methylbenzoic acid403-15-6154.14>97%Commercially Available
1,2,4-Triazole288-88-069.07>98%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Commercially Available
Dimethylformamide (DMF)68-12-273.09AnhydrousCommercially Available
Ethyl Acetate141-78-688.11ACS GradeCommercially Available
Hexanes110-54-386.18ACS GradeCommercially Available
Hydrochloric Acid (HCl)7647-01-036.461 M (aq)Commercially Available
Deionized Water (H₂O)7732-18-518.02------
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37---Commercially Available
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 4-Fluoro-3-methylbenzoic acid Product 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Reactant1->Product + Reactant2 Reactant2 1,2,4-Triazole Base K₂CO₃ Solvent DMF Temperature Heat

Caption: Synthetic route for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Procedure
  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-fluoro-3-methylbenzoic acid (1.0 eq.), 1,2,4-triazole (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluoro-3-methylbenzoic acid.

  • Reaction: Stir the mixture under a nitrogen atmosphere and heat to 120-130 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl. This will precipitate the product.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to obtain the pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

    • Dry the purified product under vacuum.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base, Solvent) Reaction 2. Reaction (Heat under N₂) Setup->Reaction Stir Workup 3. Work-up (Quench, Acidify) Reaction->Workup Cool Isolation 4. Isolation (Filter, Wash) Workup->Isolation Precipitate Purification 5. Purification (Recrystallize) Isolation->Purification Crude Solid Product 6. Final Product (Dry) Purification->Product Pure Solid

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the triazole protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including those for the carboxylic acid, the aromatic carbons, the methyl carbon, and the triazole carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-N stretches of the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₉N₃O₂ = 203.19 g/mol ).

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Avoid inhalation of dust and vapors.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. The use of a nucleophilic aromatic substitution reaction with readily available starting materials makes this a practical approach for researchers in medicinal chemistry and drug development. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.

References

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  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
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  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20119-20130. [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20119-20130. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1839. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crystal structure of 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H). (2015).
  • Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 85-91.
  • Cheng, Y. R. (2022). Synthesis and characterization of 1,2,4-triazolo-1,3,4-thiadiazole derivatives (Bachelor's thesis, Universiti Tunku Abdul Rahman).
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2010). Tetrahedron, 66(3), 739-746.
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride | 106261-49-8. (n.d.). AHH Chemical. Retrieved from [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2005). Asian Journal of Chemistry, 17(4), 2821-2823.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry, 72(15), 5804-5807. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. (2020).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Molecules, 26(21), 6433. [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Compound The compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a chemical class characterized by a triazole ring linked to a benzoic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Compound

The compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a chemical class characterized by a triazole ring linked to a benzoic acid scaffold. This structural motif is of significant interest in medicinal chemistry, as the 1,2,4-triazole ring is a key pharmacophore in several established therapeutic agents.[1] Notably, this includes non-steroidal inhibitors of cytochrome P450 (CYP) enzymes, which are critical targets in oncology.[2][3] For instance, letrozole, a potent aromatase (CYP19A1) inhibitor, and abiraterone, a CYP17A1 inhibitor, both feature nitrogen-containing heterocyclic rings that coordinate with the heme iron atom of the enzyme, leading to inhibition of steroid biosynthesis.[4][5][6][7]

Given these structural precedents, it is hypothesized that 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid may function as an inhibitor of key enzymes in the androgen and estrogen biosynthesis pathways, such as CYP17A1 and aromatase (CYP19A1). Inhibition of these pathways is a clinically validated strategy in the treatment of hormone-dependent cancers, including prostate and breast cancer.[8][9][10]

These application notes provide a comprehensive guide for researchers to investigate the in vitro activity of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. We present detailed protocols for both biochemical and cell-based assays designed to elucidate the compound's mechanism of action and quantify its inhibitory potency.

Scientific Rationale and Experimental Design

The experimental workflow is designed to first assess the direct inhibitory effect of the compound on the enzymatic activity of CYP17A1 and aromatase. Subsequently, cell-based assays will be employed to evaluate the compound's ability to modulate androgen signaling in a more physiologically relevant context.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step is to determine if 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid directly inhibits the enzymatic activity of CYP17A1 and aromatase. Recombinant human enzymes are utilized to ensure a clean, direct assessment of enzyme-inhibitor interaction without the complexities of a cellular environment.

Protocol 1: Recombinant Human CYP17A1 Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.

Principle: CYP17A1 is a dual-function enzyme that catalyzes two key reactions in steroidogenesis: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione.[9][11][12] This assay measures the conversion of a radiolabeled or fluorescent substrate to its product in the presence of varying concentrations of the test compound.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5

  • Liposomes

  • Substrate: [³H]-Progesterone (for hydroxylase activity) or [³H]-17-hydroxypregnenolone (for lyase activity)

  • NADPH

  • Test Compound: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Reference Inhibitor: Abiraterone[5][7][11]

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow:

Caption: Workflow for the recombinant CYP17A1 inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute the recombinant CYP17A1, POR, and cytochrome b5 in the assay buffer and incorporate them into liposomes according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a microplate, combine the enzyme preparation, radiolabeled substrate, and either the test compound, reference inhibitor, or vehicle control.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent). Extract the steroids using an organic solvent like ethyl acetate.

  • Product Separation and Quantification: Separate the substrate and product using TLC.[12] Quantify the amount of radiolabeled product by scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget ActivityIC50 (nM)
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acidCYP17A1 HydroxylaseTBD
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acidCYP17A1 LyaseTBD
Abiraterone (Reference)CYP17A1 Hydroxylase~2.5[11]
Abiraterone (Reference)CYP17A1 Lyase~15[11]

TBD: To be determined by the experiment.

Protocol 2: Recombinant Human Aromatase (CYP19A1) Inhibition Assay

Objective: To determine the IC50 value of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid against recombinant human aromatase.

Principle: Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[4][6] This assay often uses a tritiated androgen substrate and measures the release of tritiated water as a result of the aromatization reaction.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • NADPH

  • Substrate: [1β-³H]-Androstenedione

  • Test Compound: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Reference Inhibitor: Letrozole[2][3][4]

  • Dextran-coated charcoal

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid and vials

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor, letrozole.

  • Assay Setup: In a microplate, combine the recombinant aromatase, assay buffer, and the various concentrations of the test compound or controls.

  • Reaction Initiation: Add the [1β-³H]-androstenedione substrate and NADPH to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination and Product Separation: Stop the reaction by adding chloroform. Separate the tritiated water from the unreacted substrate by adding a dextran-coated charcoal suspension and centrifuging.

  • Quantification: Transfer the aqueous supernatant containing the tritiated water to a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Data Presentation:

CompoundTarget EnzymeIC50 (nM)
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acidAromataseTBD
Letrozole (Reference)AromatasePotent

TBD: To be determined by the experiment. Letrozole is a highly potent inhibitor.[2]

Part 2: Cell-Based Assays for Androgen Signaling

Cell-based assays provide a more complex biological system to assess the functional consequences of enzyme inhibition, including effects on cell signaling and proliferation.

Protocol 3: Androgen Synthesis Inhibition in Human Adrenal Cortical Carcinoma (NCI-H295R) Cells

Objective: To measure the effect of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid on the production of androgens in a human cell line that expresses the steroidogenic pathway.

Principle: The NCI-H295R cell line is a well-established model for studying steroidogenesis as it expresses all the key enzymes required for androgen and corticosteroid synthesis.[13] By treating these cells with the test compound and stimulating steroid production, the levels of key androgens like testosterone and DHEA in the cell culture supernatant can be quantified.

Materials:

  • NCI-H295R cells

  • Cell culture medium and supplements

  • Test Compound: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Reference Inhibitor: Abiraterone or Letrozole

  • Stimulating Agent (e.g., Forskolin)

  • ELISA or LC-MS/MS for hormone quantification

Experimental Workflow:

Caption: Workflow for the NCI-H295R androgen synthesis assay.

Step-by-Step Protocol:

  • Cell Culture: Culture NCI-H295R cells under standard conditions. Seed the cells in multi-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid or a reference inhibitor for a specified pre-incubation period.

  • Stimulation: Add a stimulating agent like forskolin to upregulate the steroidogenic pathway.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture medium.

  • Hormone Quantification: Measure the concentration of testosterone and/or DHEA in the supernatant using a validated ELISA kit or by LC-MS/MS.[14]

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells to ensure that the observed reduction in hormone levels is not due to cytotoxicity.

  • Data Analysis: Normalize hormone levels to cell viability and calculate the percent inhibition of androgen production. Determine the IC50 value.

Protocol 4: Androgen Receptor (AR) Reporter Gene Assay

Objective: To determine if 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can inhibit androgen-induced androgen receptor (AR) transcriptional activity.

Principle: This assay uses a cell line (e.g., prostate cancer cells like LNCaP or a stably transfected cell line) that contains a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[15][16][17] When androgens bind to the AR, the complex translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal. A compound that inhibits androgen synthesis will reduce the activation of the reporter.

Materials:

  • AR-positive cell line with an ARE-reporter construct (e.g., LNCaP, or HEK293 cells stably expressing AR and an ARE-luciferase reporter)

  • Cell culture medium (charcoal-stripped serum to remove endogenous steroids)

  • Test Compound: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the reporter cell line in a white, clear-bottom multi-well plate in media containing charcoal-stripped serum.

  • Compound Treatment: Treat the cells with the test compound.

  • Androgen Stimulation: Add a known concentration of DHT to stimulate AR activity. Include a control with no DHT to measure baseline activity.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the fold induction of luciferase activity by DHT in the presence and absence of the test compound. Determine the inhibitory effect of the compound on DHT-induced AR activation.

Trustworthiness and Self-Validation

For every protocol, it is imperative to include the following controls to ensure the validity of the results:

  • Positive Control: A known inhibitor of the target (e.g., Abiraterone for CYP17A1, Letrozole for Aromatase).

  • Negative Control: Vehicle (e.g., DMSO) without the test compound.

  • Background Control: Assay components without the enzyme or cells to measure background signal.

Furthermore, each experiment should be performed in triplicate and repeated on at least two separate occasions to ensure reproducibility. For cell-based assays, concurrent cytotoxicity assays are essential to distinguish true inhibitory effects from those caused by cell death.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. The data generated will be crucial in determining if this compound acts as an inhibitor of steroidogenic enzymes and in quantifying its potency. Positive results from these assays would warrant further investigation, including selectivity profiling against other CYP enzymes and evaluation in more complex in vivo models of hormone-dependent diseases.

References

  • Abiraterone acetate - Wikipedia. (n.d.).
  • Dr.Oracle. (2025, December 5). What is the mechanism of action of Letrozole (aromatase inhibitor)?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Abiraterone acetate?
  • The discovery and mechanism of action of letrozole. (n.d.). PubMed.
  • Benchchem. (n.d.). In Vitro Assay Protocols for the CYP17A1 Lyase Inhibitor BMS-351.
  • Patsnap Synapse. (2024, June 14). What is Letrozole used for?
  • National Center for Biotechnology Information. (n.d.). Letrozole. PubChem.
  • Cleveland Clinic. (n.d.). Letrozole: How It Works & Side Effects.
  • National Center for Biotechnology Information. (n.d.). Abiraterone. PubChem.
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  • How Abiraterone Works: Unraveling the Mechanism & Side Effects. (n.d.).
  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. (2022, January 20). NIH.
  • Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit (HUEB2106). (n.d.).
  • Development of a novel cell based androgen screening model. (n.d.). PMC.
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  • In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. (n.d.). MDPI.
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  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017, June 1). PLOS One.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019, June 17). PMC.
  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. (n.d.). ACS Publications.
  • MyBioSource. (n.d.). Buy Cyp17a1 Assay Kit for Sale Online.
  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021, December 8). MDPI.
  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (n.d.). ResearchGate.
  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT.
  • Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. (n.d.). Oxford Academic.
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2025, July 31). ResearchGate.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). RSC Publishing.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • (PDF) 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). ResearchGate.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15).

Sources

Method

enzyme inhibition assay with "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid"

Application Note & Protocol Evaluating the Enzyme Inhibitory Potential of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid using a Cytochrome P450 Inhibition Assay Abstract This document provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Enzyme Inhibitory Potential of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid using a Cytochrome P450 Inhibition Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the enzyme inhibitory activity of the novel compound, "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid." Compounds containing the 1,2,4-triazole benzoic acid scaffold have demonstrated a range of biological activities, including anticancer and antioxidant effects.[1][2][3] Given that the triazole moiety is a key structural feature in several known enzyme inhibitors, evaluating its potential to inhibit metabolic enzymes is a critical step in early-stage drug discovery. This guide focuses on a detailed protocol for a luminescence-based Cytochrome P450 (CYP) enzyme inhibition assay, a crucial tool for identifying potential drug-drug interactions.[4][5] The protocols and principles outlined herein are designed to be robust and self-validating, providing the user with the means to generate high-quality, interpretable data for determining half-maximal inhibitory concentration (IC50) values and understanding potential mechanisms of action.

Part 1: Scientific Principles and Rationale

The Target: Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily found in the liver. They are responsible for the metabolism of a vast array of xenobiotics, including an estimated 90% of all clinically used drugs.[6] Inhibition of these enzymes is a primary cause of adverse drug-drug interactions (DDIs).[6][7] When a drug (the 'perpetrator') inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug (the 'victim') that is a substrate for the same enzyme. This leads to elevated plasma concentrations of the victim drug, potentially causing toxicity.[5][7] Therefore, regulatory bodies like the FDA and EMA recommend evaluating the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) early in the drug development process.[4][8]

Assay Principle: Luminescence-Based Detection

To achieve high sensitivity and throughput, this protocol utilizes a luminescence-based assay format, exemplified by systems like the P450-Glo™ Assays.[6] The core principle is as follows:

  • A specific CYP isoform is incubated with a luminogenic substrate.

  • The CYP enzyme metabolizes this substrate, converting it into luciferin.

  • In a second step, a luciferase reagent is added, which uses the newly formed luciferin to generate a stable luminescent signal.

  • The intensity of the light produced is directly proportional to the activity of the CYP enzyme.[6]

  • When an inhibitor, such as "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid," is present, it reduces the enzyme's activity, leading to a decrease in luciferin production and a corresponding drop in the luminescent signal. This reduction in signal is used to quantify the degree of inhibition.

Mechanisms of Reversible Enzyme Inhibition

Understanding how a compound inhibits an enzyme is crucial for predicting its in vivo effects. There are several primary modes of reversible inhibition.[9][10] The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological function; it is the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[10][12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. This type of inhibition cannot be overcome by increasing substrate concentration.[9][10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic turnover.[9]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I ES_c->E_c -S P_c Product (P) ES_c->P_c k_cat EI_c->E_c -I E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n -S ESI_n ESI (Inactive) ES_n->ESI_n +I P_n Product (P) ES_n->P_n k_cat EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S

Figure 1: Simplified diagrams illustrating Competitive vs. Non-competitive inhibition mechanisms.

Part 2: Experimental Protocol for IC50 Determination

This protocol outlines the steps to determine the IC50 value of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" against a specific human CYP isoform (e.g., CYP3A4) in a 96-well plate format.

Materials and Reagents
  • Test Compound: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Enzyme Source: Recombinant Human CYP450 Enzyme + Reductase (e.g., CYP3A4) or Human Liver Microsomes (HLMs)

  • Positive Control Inhibitor: A known potent inhibitor for the chosen CYP isoform (e.g., Ketoconazole for CYP3A4)

  • Assay Kit: Commercial luminescence-based CYP inhibition assay kit (containing luminogenic substrate, luciferase detection reagent, reaction buffer, and NADPH regeneration system)

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

  • Labware: 96-well solid white opaque plates, multichannel pipettes, sterile pipette tips, reagent reservoirs.

  • Equipment: Plate-reading luminometer, 37°C incubator.

Preparation of Solutions
  • Test Compound Stock (10 mM): Accurately weigh the test compound and dissolve in 100% DMSO to a final concentration of 10 mM.

    • Scientist's Note: DMSO is a common solvent, but its final concentration in the assay well should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity. All compound dilutions and controls should contain the same final DMSO concentration.

  • Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to prepare a concentration range for the dose-response curve. An 8-point curve is typical, starting from a high concentration (e.g., 100 µM).

  • Positive Control Stock (e.g., 1 mM Ketoconazole): Prepare in DMSO and create serial dilutions similarly to the test compound.

  • Enzyme/Cofactor Master Mix: On the day of the experiment, prepare a master mix containing the reaction buffer, NADPH regeneration system, and the CYP enzyme source according to the assay kit manufacturer's instructions.

Assay Workflow

G cluster_workflow IC50 Assay Workflow A 1. Dispense Inhibitors Add 1 µL of test compound, control inhibitor, or DMSO (vehicle) to appropriate wells of a 96-well plate. B 2. Add Enzyme Master Mix Add 50 µL of Enzyme/Cofactor Master Mix to all wells. Mix and pre-incubate for 10 min at 37°C. A->B C 3. Initiate Reaction Add 50 µL of luminogenic substrate to all wells to start the reaction. Incubate for the recommended time (e.g., 30 min) at 37°C. B->C D 4. Detect Signal Add 100 µL of Luciferase Detection Reagent to all wells. Incubate for 20 min at room temperature to stabilize the signal. C->D E 5. Read Plate Measure luminescence using a plate reader. D->E

Figure 2: A step-by-step workflow for the luminescence-based CYP inhibition assay.

Detailed Steps:

  • Plate Mapping: Design the plate layout to include wells for:

    • 100% Activity Control: Vehicle (DMSO) only.

    • 0% Activity Control (Background): Buffer with no enzyme.

    • Positive Control: Serial dilutions of the known inhibitor.

    • Test Compound: Serial dilutions of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid".

    • Rationale: A proper plate map with all necessary controls is essential for a self-validating experiment. The 100% and 0% activity controls are used to normalize the data.[13]

  • Compound Addition: Add 1 µL of the appropriate compound dilution or DMSO from your serial dilution plates to the corresponding wells of the white opaque 96-well assay plate.

  • Enzyme Incubation: Add 50 µL of the prepared Enzyme/Cofactor Master Mix to each well. Mix the plate gently on a plate shaker for 30 seconds. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the pre-warmed luminogenic substrate solution to all wells. Mix gently and incubate at 37°C for the time specified by the kit manufacturer (e.g., 10-60 minutes).

  • Signal Generation: After the reaction incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 5 minutes. Add 100 µL of the Luciferase Detection Reagent to all wells.

  • Signal Stabilization & Reading: Incubate the plate at room temperature for 20 minutes, protected from light, to allow the luminescent signal to stabilize. Read the plate on a luminometer.

Part 3: Data Analysis and Interpretation

Calculation of Percent Inhibition

First, normalize the raw luminescence data (Relative Light Units, RLU) by calculating the percent inhibition for each inhibitor concentration.

Formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))

Where:

  • RLU_inhibitor: Signal from wells with the test compound.

  • RLU_background: Signal from no-enzyme control wells.

  • RLU_vehicle: Signal from the 100% activity (DMSO) control wells.

IC50 Value Determination

The IC50 value is determined by fitting the data to a dose-response curve.[13][14]

  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data using a four-parameter logistic (4PL) equation.

  • Extract IC50: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces a 50% response on the fitted curve.[11][14]

Sample Data Presentation

Below is a hypothetical data set for "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" inhibiting CYP3A4.

Compound Conc. (µM)Log [Compound]Avg. RLU% Inhibition
1002.0015,50098.3%
301.4828,00089.8%
101.0095,00068.3%
30.48185,00038.3%
10.00250,00016.7%
0.3-0.52285,0005.0%
0.1-1.00298,0000.7%
0 (Vehicle)N/A300,0000.0%
No EnzymeN/A10,000N/A

Result: Based on a 4PL fit of this data, the calculated IC50 = 4.5 µM .

Part 4: Advanced Characterization - Mechanism of Inhibition (MOI)

Once an IC50 value is established, further experiments can elucidate the mechanism of inhibition. A classic method involves analyzing enzyme kinetics at various substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[12][15]

G cluster_lb Lineweaver-Burk Plots for Inhibition Mechanisms a Competitive Lines intersect on Y-axis (Vmax unchanged, Km increases) b Non-competitive Lines intersect on X-axis (Vmax decreases, Km unchanged) c Uncompetitive Lines are parallel (Vmax and Km decrease)

Figure 3: Characteristic patterns of Lineweaver-Burk plots for different reversible inhibition types.

By performing the kinetic assay with a fixed concentration of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" while varying the substrate concentration, the resulting plot can help distinguish between competitive, non-competitive, and uncompetitive mechanisms.[16]

Conclusion

This application note provides a robust framework for characterizing the inhibitory potential of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" against Cytochrome P450 enzymes. By following the detailed protocol for IC50 determination and understanding the principles of data analysis and interpretation, researchers can generate reliable data critical for the advancement of drug discovery programs. The presented workflow ensures scientific integrity through the inclusion of proper controls and offers a pathway for more advanced mechanistic studies.

References

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  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: MDPI URL: [Link]

  • Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Application

Application Note: Quantitative Analysis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

For: Researchers, scientists, and drug development professionals. Introduction 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical entity of interest in pharmaceutical development, potentially as an active pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical entity of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API) or a key intermediate. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed analytical methods for the precise quantification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in both bulk form and biological matrices. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The structural features of the target analyte, possessing a benzoic acid moiety and a triazole ring, lend themselves to analysis by reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). HPLC-UV offers a robust, cost-effective, and widely accessible technique for routine analysis of the pure substance.[4][5] For applications requiring higher sensitivity and selectivity, such as quantification in complex biological fluids, LC-MS/MS is the method of choice.[6][7][8]

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₂PubChem[9]
Molecular Weight203.20 g/mol PubChem[9]
AppearanceSolid (predicted)
pKa~4.2 (for the carboxylic acid)Estimated based on benzoic acid[10]
UV λmax~254 nmEstimated based on benzoic acid derivatives[5][11]

The acidic nature of the molecule, due to the carboxylic acid group, dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape in reversed-phase chromatography. An acidic mobile phase will suppress the ionization of the carboxyl group, leading to increased retention on a nonpolar stationary phase.[4][10]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in bulk drug substances and formulated products where the concentration is relatively high and the matrix is simple.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from any potential impurities. A C18 column is used as the stationary phase, and a polar mobile phase consisting of an acidified water-acetonitrile mixture serves as the eluent. The analyte is retained on the column based on its hydrophobicity and eluted by the organic component of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance.[4][5]

Experimental Protocol

1. Reagents and Materials

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or Nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric acid in water (A) and Acetonitrile (B)

  • Gradient:

    Time (min) %A %B
    0 70 30
    10 30 70
    12 30 70
    12.1 70 30

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of mobile phase A, add 1 mL of phosphoric acid to 1 L of deionized water, mix well, and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70:30 A:B).

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute to 100 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999.

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3]

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The analyte peak should be well-resolved from any impurities or degradation products.Peak purity analysis using a DAD confirms no co-eluting peaks.
Linearity R² ≥ 0.999Achieved over a range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recoveryTypically within 99.0% - 101.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%RSD < 1.5% for both repeatability and intermediate precision.[12]
Limit of Detection (LOD) S/N ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate).The method is robust to minor changes in mobile phase composition and column temperature.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Std_Prep Prepare Standards HPLC HPLC-UV Analysis Std_Prep->HPLC Sample_Prep Prepare Sample Sample_Prep->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Cal_Curve Calibration Curve Data_Acq->Cal_Curve Quant Quantification Data_Acq->Quant Cal_Curve->Quant

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the quantification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[6][7] The analyte is first separated from matrix components on a reversed-phase column. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[7][8]

Experimental Protocol

1. Reagents and Materials

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid reference standard (≥99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation and Chromatographic/Mass Spectrometric Conditions

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)

  • Gradient: A fast gradient is typically used, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative (to be determined by infusion)

  • MRM Transitions:

    • Analyte: To be determined by infusion (e.g., Q1: 204.1 -> Q3: 158.1)

    • Internal Standard: To be determined by infusion

3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[7][13]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Use a weighted (1/x or 1/x²) linear regression for the calibration curve.

  • Quantify the analyte in the samples using the regression equation.

Method Validation

Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA or EMA, which are largely harmonized with ICH principles.

Validation ParameterAcceptance CriteriaTypical Performance
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.Achieved through the specificity of MRM transitions.
Linearity R² ≥ 0.99Typically linear over 3-4 orders of magnitude (e.g., 0.1 - 1000 ng/mL).
Accuracy & Precision Within ±15% (±20% at LLOQ) for accuracy, and RSD ≤ 15% (≤ 20% at LLOQ) for precision.Meets acceptance criteria across the calibration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.~0.1 ng/mL
Matrix Effect Assessed to ensure the matrix does not suppress or enhance the analyte signal.Matrix effects should be consistent and compensated for by the IS.
Recovery The extraction efficiency of the analyte from the matrix.Consistent and reproducible recovery is desired.
Stability Analyte stability in matrix under various storage conditions (freeze-thaw, short-term, long-term).Stability demonstrated to cover sample handling and storage conditions.
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify vs. Cal Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow using LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid depends on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is well-suited for routine quality control of the bulk substance, offering robustness and ease of use. For bioanalytical applications requiring low detection limits and high selectivity, the LC-MS/MS method is the superior choice. Both methods, when properly validated, will provide accurate and reliable data to support drug development activities.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). AB SCIEX.
  • Analysis of Drugs from Biological Samples. (n.d.).
  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. (n.d.). Taylor & Francis Online.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). ICH.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Scientific AppsLab Library.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. (n.d.). PubChem.
  • Benzoic Acid. (n.d.). SIELC Technologies.

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Method

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Substituted Benzoic Acids

Abstract This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of substituted benzoic acids,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of substituted benzoic acids, using salicylic acid as a representative model compound. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers insights into troubleshooting and data interpretation. The method described herein is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries, ensuring the accurate assessment of purity and stability of active pharmaceutical ingredients (APIs) and related compounds.

Introduction: The Criticality of Purity in Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of the pharmaceutical and chemical industries, serving as key starting materials and active ingredients in a vast array of products. Salicylic acid (2-hydroxybenzoic acid), for instance, is a critical precursor in the synthesis of acetylsalicylic acid (aspirin) and is used directly in dermatological formulations for its keratolytic properties.[1][2] Given their widespread use, ensuring the purity and stability of these compounds is paramount to product safety and efficacy.

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate stringent purity requirements for APIs.[3][4] A robust analytical method is required to not only quantify the main compound but also to detect and quantify any process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradants.[5][6]

This guide provides a detailed framework for a reversed-phase HPLC (RP-HPLC) method, a powerful and versatile technique for the analysis of these polar aromatic compounds. We will delve into the critical parameters of method development, including the selection of the stationary and mobile phases, and detail a comprehensive protocol for forced degradation studies to ensure the stability-indicating nature of the method.

The Science Behind the Separation: Key Chromatographic Principles

The successful separation of substituted benzoic acids and their impurities by RP-HPLC hinges on the careful manipulation of several key parameters. The underlying principle is the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

The Role of the Stationary Phase

For the analysis of polar aromatic compounds like salicylic acid, a C18 (octadecylsilyl) column is a common and effective choice.[4][7] These columns provide a hydrophobic stationary phase that retains the analytes through non-polar interactions. However, other stationary phases can offer unique selectivity. For instance, a Cyano (CN) phase was found to provide good resolution for salicylic acid and its degradation products.[5][6][8] The choice of stationary phase is a critical first step in method development.[3]

The Decisive Influence of Mobile Phase pH

Substituted benzoic acids are ionizable compounds, and their retention on a reversed-phase column is highly dependent on the pH of the mobile phase.[9] At a pH below the pKa of the carboxylic acid group (for salicylic acid, pKa ≈ 2.97), the analyte will be in its protonated, non-ionized form.[10] This neutral form is less polar and will have a stronger interaction with the C18 stationary phase, resulting in longer retention times. Conversely, at a pH above the pKa, the analyte will be in its ionized, more polar form, leading to reduced retention. Controlling the mobile phase pH with a suitable buffer is therefore essential for achieving reproducible retention times and good peak shape. A phosphate buffer at pH 3.0 is a common choice for this application.[11]

Workflow for Purity and Stability Analysis

The following diagram illustrates the comprehensive workflow for the purity and stability analysis of a substituted benzoic acid, from initial method development to final validation.

HPLC Purity Analysis Workflow Figure 1: HPLC Purity & Stability Analysis Workflow cluster_0 Method Development cluster_1 Forced Degradation (Stress Testing) cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Routine Analysis Dev_Start Start: Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection (e.g., C18, CN) Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier, Buffer) Column_Selection->Mobile_Phase_Opt Detection_Params Detector Settings (Wavelength, e.g., 230 nm) Mobile_Phase_Opt->Detection_Params Forced_Deg Perform Stress Studies Detection_Params->Forced_Deg Establish Method Specificity Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl) Forced_Deg->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH) Forced_Deg->Base_Hydrolysis Oxidation Oxidation (e.g., 2% H2O2) Forced_Deg->Oxidation Thermal_Deg Thermal Degradation (e.g., 80°C) Forced_Deg->Thermal_Deg Validation Validate Method Forced_Deg->Validation Confirm Stability-Indicating Capability Specificity Specificity & Peak Purity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy / Recovery Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Routine_Analysis Sample Analysis Validation->Routine_Analysis Implement for QC System_Suitability System Suitability Testing (SST) Routine_Analysis->System_Suitability Data_Analysis Data Acquisition & Purity Calculation System_Suitability->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: A comprehensive workflow for HPLC method development.

Detailed Experimental Protocols

The following protocols are based on established methods for salicylic acid and can be adapted for other substituted benzoic acids with appropriate optimization.[5][8][11]

Materials and Reagents
  • Salicylic Acid Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (37%, AR Grade)

  • Sodium Hydroxide (Pellets, AR Grade)

  • Hydrogen Peroxide (30% solution, AR Grade)

  • Purified Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity LC or equivalent with DAD/UV DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or Kromasil 60-5CN (250 x 4.6 mm, 5 µm)C18 provides good hydrophobic retention for salicylic acid.[11] CN columns can offer alternative selectivity.[5][8]
Mobile Phase A: Phosphate Buffer (pH 3.0), B: Methanol (Ratio: 80:20 v/v)A buffered mobile phase is critical for controlling the ionization of salicylic acid, ensuring reproducible retention.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30°CMaintaining a constant column temperature ensures stable retention times.[5][8]
Detection UV at 230 nmSalicylic acid has a strong chromophore and exhibits good absorbance at this wavelength.[5][8][11]
Injection Vol. 20 µLA typical injection volume for standard analytical HPLC.
Run Time ~10 minutesSufficient to elute the main peak and any relevant impurities.
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Methanol in an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[11]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of Salicylic Acid Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 20 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.[11]

  • Sample Solution (e.g., 20 µg/mL): Accurately weigh an amount of the sample equivalent to about 20 mg of salicylic acid and prepare as described for the Standard Stock Solution and Working Standard Solution.[11]

Forced Degradation Study Protocol

The objective of forced degradation is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

  • Acid Hydrolysis: To 1 mL of the stock solution (200 µg/mL), add 1 mL of 0.1 N HCl. Reflux for 30 minutes at 80°C. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 20 µg/mL with diluent.[11][14]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for 30 minutes at 80°C. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to a final concentration of 20 µg/mL with diluent.[11][14]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at 80°C for 30 minutes. Cool and dilute to a final concentration of 20 µg/mL with diluent.[11]

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for a specified period (e.g., 24 hours).[5][8] Then, prepare a 20 µg/mL solution in the diluent.

Note: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation: A Self-Validating System

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][15][16]

ICH_Validation_Parameters Figure 2: Core Parameters for Method Validation (ICH Q2(R1)) center Validated HPLC Method Specificity Specificity (Resolution from impurities & degradants) center->Specificity Linearity Linearity (Correlation coefficient >0.999) center->Linearity Accuracy Accuracy (Recovery % at different levels) center->Accuracy Precision Precision (RSD% for repeatability & intermediate precision) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness (Varying flow, temp, pH) center->Robustness Range Range Linearity->Range

Caption: Key validation parameters based on ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (Rs > 2) between the analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.[7][11]
Accuracy To determine the closeness of the test results to the true value. Assessed by recovery studies on spiked samples.Recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits when parameters like flow rate (±0.1 mL/min) and column temperature (±2°C) are varied.

Data Interpretation and Results

A successful stability-indicating method will show baseline resolution between the salicylic acid peak and all peaks generated during the forced degradation studies.

Example Forced Degradation Results for Salicylic Acid
Stress ConditionDuration% Degradation of Salicylic AcidObservations
0.1 N HCl (80°C)4 hours~8%Minor degradation peak observed.[6]
0.1 N NaOH (80°C)4 minutes~15%Significant degradation observed, drug is more sensitive to alkaline conditions.[6][11]
3% H₂O₂ (80°C)3 hours~12%One major degradation product formed.[6]
Thermal (80°C)24 hours< 2%The drug is relatively stable to dry heat.[5][8]

Note: The % degradation is calculated by comparing the peak area of salicylic acid in the stressed sample to that of an unstressed control.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purity and stability analysis of substituted benzoic acids by RP-HPLC. By carefully selecting the chromatographic conditions, particularly the mobile phase pH, and by rigorously validating the method through forced degradation studies, researchers can ensure the development of a reliable, accurate, and precise stability-indicating method. This approach not only meets the stringent requirements of regulatory agencies but also provides a deeper understanding of the chemical stability of the molecule, which is invaluable throughout the drug development lifecycle.

References

  • Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1025-1282. [Link]

  • Gendle, A., et al. (2009). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 356-61. [Link]

  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Yashwantrao Chavan Maharashtra Open University. [Link]

  • Long, W. J. Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Agilent Technologies, Inc.[Link]

  • Divadari, H., et al. (2024). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. International Journal of Pharmaceutical Research and Applications, 9(6), 747-758. [Link]

  • Naga Mounika, B., et al. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical Care and Health Systems. [Link]

  • USP29-NF24. (2006). USP Monographs: Salicylic Acid. The United States Pharmacopeial Convention. [Link]

  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • USP35. (2011). Official Monographs / Salicylic Acid. The United States Pharmacopeial Convention. [Link]

  • Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 1. [Link]

  • Sharma, S., et al. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. International Journal of Applied Pharmaceutics, 12(5), 133-139. [Link]

  • Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. R Discovery. [Link]

  • International Journal of Advances in Pharmacy, Biology and Chemistry. (2022). Forced Degradation – A Review. Volume 47- Issue 3. [Link]

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. [Link]

  • Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. [Link]

  • Divadari, H., et al. (2024). Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. ResearchGate. [Link]

  • Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed Central. [Link]

  • Maziarz, M., & Rainville, P. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Waters Corporation. [Link]

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Application

Application Notes and Protocols for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid as a Molecular Probe

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Probe Candidate at the Nexus of Oncology and Oxidative Stress Research The study of cellular signaling pathways, particularly those implicated in ca...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Probe Candidate at the Nexus of Oncology and Oxidative Stress Research

The study of cellular signaling pathways, particularly those implicated in cancer and oxidative stress, demands molecular tools of high precision and specificity. The compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a promising class of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. While this specific methylated derivative is a novel entity for extensive biological characterization, its structural analogues have demonstrated significant potential in biomedical research. Notably, various hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to possess potent anticancer and antioxidant properties.[1][2][3]

Several studies have established that these triazole-benzoic acid scaffolds can induce apoptosis in human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the micromolar range.[1][3] The mechanism of action is thought to be linked to the triazole ring's ability to chelate heme iron, potentially interfering with enzymatic processes crucial for cancer cell survival. Furthermore, these compounds have shown notable antioxidant activity in various in vitro assays, such as DPPH and ABTS radical scavenging assays.[2]

This document provides detailed application notes and protocols for the potential use of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid as a molecular probe. The proposed applications are based on the established biological activities of its close structural analogues. These protocols are intended to serve as a starting point for researchers to explore the utility of this compound in investigating cancer cell apoptosis and in assessing antioxidant capacity.

Physicochemical Properties and Handling

A summary of the computed physicochemical properties for 3-methyl-4-(1H-1,2,4-triazol-4-yl)benzoic acid and its parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, is presented below. These properties are essential for preparing stock solutions and for understanding the compound's behavior in biological assays.

Property3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid[4]4-(1H-1,2,4-triazol-1-yl)benzoic acid[5]
Molecular Formula C10H9N3O2C9H7N3O2
Molecular Weight 203.2 g/mol 189.17 g/mol
IUPAC Name 3-methyl-4-(1,2,4-triazol-4-yl)benzoic acid4-(1,2,4-triazol-1-yl)benzoic acid
Appearance Solid (predicted)Off-white solid
Storage Store at room temperature, sealed in a dry place.Store at room temperature, sealed in a dry place.

Preparation of Stock Solutions:

For in vitro cellular assays, it is recommended to prepare a 10 mM stock solution of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For antioxidant assays, the stock solution can be prepared in methanol or ethanol.

Application Note 1: A Potential Molecular Probe for Investigating Cancer Cell Apoptosis

Principle:

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[1][3] As a molecular probe, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be used to investigate the mechanisms of apoptosis in various cancer cell lines. By treating cells with this compound, researchers can study the downstream signaling events, such as caspase activation and changes in mitochondrial membrane potential, that lead to programmed cell death. This can be a valuable tool for screening new anticancer drug candidates and for validating the role of specific pathways in apoptosis.

Protocol 1: Assessment of Cell Viability and Apoptosis Induction in MCF-7 Cells

This protocol describes a two-part experiment: first, determining the half-maximal inhibitory concentration (IC50) of the probe on cancer cell viability using an MTT assay, and second, quantifying apoptosis induction using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Part A: Cell Viability (MTT Assay)

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the probe in complete medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO).

  • Remove the old medium and add 100 µL of the prepared dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part B: Apoptosis Quantification (Annexin V-FITC/PI Staining)

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the probe at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V+ cells upon treatment with the probe indicates apoptosis induction.

G cluster_A Part A: MTT Assay cluster_B Part B: Apoptosis Assay A1 Seed MCF-7 cells (5,000 cells/well) A2 Incubate 24h A1->A2 A3 Treat with Probe (Serial Dilutions) A2->A3 A4 Incubate 48h A3->A4 A5 Add MTT Reagent A4->A5 A6 Incubate 4h A5->A6 A7 Solubilize Formazan (DMSO) A6->A7 A8 Read Absorbance (570 nm) A7->A8 A9 Calculate IC50 A8->A9 B1 Seed MCF-7 cells (6-well plate) B2 Treat with Probe (IC50 concentrations) B1->B2 B3 Incubate 24h B2->B3 B4 Harvest Cells B3->B4 B5 Stain with Annexin V-FITC/PI B4->B5 B6 Incubate 15 min B5->B6 B7 Flow Cytometry Analysis B6->B7 B8 Quantify Apoptosis B7->B8

Caption: Workflow for assessing the pro-apoptotic potential of the molecular probe.

Application Note 2: A Molecular Probe for Assessing Antioxidant Capacity

Principle:

The antioxidant activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been demonstrated through their ability to scavenge free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be used as a probe to quantify its own antioxidant potential or to study its interaction with other components in a system with oxidative stress.

Protocol 2: DPPH Free Radical Scavenging Assay

Materials:

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (1 mg/mL stock in methanol)

  • DPPH (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Test Samples: Prepare serial dilutions of the probe in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the various concentrations of the probe or positive control to the wells.

    • For the blank, add 100 µL of methanol.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the probe required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the probe concentration.

G cluster_C DPPH Radical Scavenging Assay C1 Prepare Probe Dilutions (in Methanol) C2 Add 100 µL of Probe to 96-well plate C1->C2 C3 Add 100 µL of DPPH (0.1 mM) C2->C3 C4 Incubate 30 min (in the dark) C3->C4 C5 Read Absorbance (517 nm) C4->C5 C6 Calculate % Inhibition and IC50 C5->C6

Caption: Workflow for the DPPH antioxidant capacity assay.

References

  • PubChem. (n.d.). 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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  • Al-blewi, F. F., Al-Said, M. S., El-Gamal, K. M., Abdel-Aziz, A. A.-M., & Ghorab, M. M. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065–19074. [Link]

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  • Halboup, A., & Alkubati, S. A. (2023). Protocols for Antioxidant Testing: A Mini Review of Common Assays and. AUIQ Complementary Biological System. [Link]

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Method

Triazole Derivatives in Drug Discovery: A Guide to Application and Protocol

Introduction: The Triazole Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a foundational structure for a wide array of therapeutic agents. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are integral components in a multitude of clinically approved drugs.[4]

The significance of the triazole moiety stems from its unique combination of physicochemical properties. It is a stable, aromatic ring system resistant to metabolic degradation, hydrolysis, and redox conditions.[1][5] The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors, enabling a variety of interactions with biological macromolecules like enzymes and receptors.[5][6] Furthermore, the 1,2,3-triazole ring, in particular, is considered an excellent bioisostere for the amide bond, offering similar spatial and electronic characteristics but with enhanced metabolic stability.[1][6] This guide provides an in-depth exploration of the applications of triazole derivatives across key therapeutic areas and furnishes detailed protocols for their synthesis and biological evaluation.

Triazole_Isomers cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole T123 1,2,3-Triazole T123_structure T124 1,2,4-Triazole T124_structure

Caption: The two primary isomers of the triazole ring.

Therapeutic Applications of Triazole Derivatives

The versatility of the triazole scaffold has been harnessed to develop drugs for a wide range of diseases. Below is a summary of its most significant applications.

Antifungal Agents: The Cornerstone of Azole Antimycotics

The most prominent application of triazole derivatives is in the treatment of fungal infections.[3][7] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in clinical practice.[3][4]

Mechanism of Action: Triazole antifungals function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[7][8][9][10] This enzyme is a fungal cytochrome P450 (CYP51) responsible for converting lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[7][9] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this conversion. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromises the integrity and fluidity of the fungal membrane, leading to growth inhibition and cell death.[8][9]

Antifungal_MoA cluster_pathway Fungal Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Triazole Triazole Antifungal Drug (e.g., Fluconazole) Triazole->CYP51 Inhibition DisruptedMembrane Disrupted Fungal Cell Membrane ToxicSterols->DisruptedMembrane

Caption: Mechanism of action of triazole antifungal agents.

Anticancer Agents: A Multifaceted Approach

The triazole nucleus is a key feature in several anticancer agents, targeting various hallmarks of cancer.[11][12][13] Their mechanisms are diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.

  • Aromatase Inhibitors: Drugs like letrozole and anastrozole are 1,2,4-triazole derivatives used to treat hormone-receptor-positive breast cancer. They work by inhibiting aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing the growth stimulus for cancer cells.

  • Kinase Inhibitors: Many triazole-containing compounds have been developed as inhibitors of protein kinases (e.g., EGFR, BRAF), which are critical regulators of cell proliferation and survival that are often dysregulated in cancer.[14]

  • Tubulin Polymerization Inhibitors: Some triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[14]

Antiviral Agents: Broad-Spectrum Activity

Triazole derivatives have demonstrated significant potential as antiviral agents against a wide range of viruses, including HIV, influenza, hepatitis B and C, and herpes viruses.[15][16] The well-known drug Ribavirin, a 1,2,4-triazole-carboxamide, is a broad-spectrum antiviral agent.[4] The 1,2,3-triazole scaffold, often incorporated into nucleoside analogs, can interfere with viral replication processes.[5]

Table 1: Selected Triazole-Containing Drugs in Clinical Use
Drug NameTriazole TypeTherapeutic ClassPrimary Mechanism of Action
Fluconazole 1,2,4-TriazoleAntifungalInhibition of fungal lanosterol 14α-demethylase.[3][7]
Voriconazole 1,2,4-TriazoleAntifungalInhibition of fungal lanosterol 14α-demethylase.[3][7]
Letrozole 1,2,4-TriazoleAnticancerAromatase inhibitor for breast cancer treatment.[4]
Anastrozole 1,2,4-TriazoleAnticancerAromatase inhibitor for breast cancer treatment.[4]
Ribavirin 1,2,4-TriazoleAntiviralBroad-spectrum antiviral; interferes with viral RNA synthesis.[4]
Tazobactam 1,2,3-TriazoleAntibacterialβ-lactamase inhibitor, used in combination with antibiotics.[17]
Rizatriptan 1,2,4-TriazoleAnti-migraineSerotonin (5-HT1B/1D) receptor agonist.[4]

Application Notes and Protocols

This section provides practical, field-proven protocols for the synthesis and preliminary biological evaluation of triazole derivatives, focusing on the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[18][19]

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

The CuAAC reaction is the most reliable and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[18][20] It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[20] This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.

Causality and Experimental Choices:

  • Catalyst System: We use Copper(II) sulfate (CuSO₄) as a stable precursor and Sodium Ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts.

  • Solvent System: A mixture of t-butanol and water is often ideal. Water accelerates the reaction, while the co-solvent ensures the solubility of organic starting materials.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of starting materials and the appearance of the product, confirming reaction completion.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 mixture, 10 mL)

  • Ethyl acetate and Hexane (for extraction and chromatography)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reagent Setup: To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).

  • Solvent Addition: Add the t-BuOH/Water (1:1, 10 mL) solvent mixture to the flask and stir to dissolve the reagents.

  • Catalyst Preparation: In a separate vial, dissolve sodium ascorbate (0.10 mmol) in 1 mL of water. In another vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. The solution should turn a yellow-green color.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 2-6 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, add 20 mL of a saturated aqueous NH₄Cl solution to the flask. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure 1-benzyl-4-phenyl-1,2,3-triazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic proton signal for the triazole ring typically appears around δ 7.7-8.3 ppm in the ¹H NMR spectrum.[21]

CUAAC_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Mix Azide & Alkyne in tBuOH/H₂O AddCat 2. Add NaAscorbate & CuSO₄ Start->AddCat Stir 3. Stir at RT & Monitor by TLC AddCat->Stir Quench 4. Quench with NH₄Cl & Extract with EtOAc Stir->Quench Reaction Complete Wash 5. Wash with Brine, Dry over MgSO₄ Quench->Wash Concentrate 6. Concentrate in vacuo Wash->Concentrate Purify 7. Purify by Column Chromatography Concentrate->Purify Characterize 8. Characterize by NMR & MS Purify->Characterize

Caption: Experimental workflow for CuAAC synthesis.

Protocol 2: Preliminary Anticancer Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for evaluating the cytotoxic potential of novel compounds.

Principle of the Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. A decrease in signal indicates cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized triazole derivative (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Triazole derivatives are undeniably a cornerstone of modern medicinal chemistry, with their impact spanning a vast range of therapeutic areas from infectious diseases to oncology.[7][11][15][22] The development of robust and efficient synthetic methodologies, headlined by the CuAAC click reaction, has further empowered researchers to rapidly generate and screen diverse libraries of triazole-containing compounds.[18][19] As our understanding of complex disease biology deepens, the unique properties of the triazole scaffold will continue to be exploited in the rational design of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

  • Triazole antifungals | Research Starters - EBSCO.
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
  • A Literature Review Focusing on the Antiviral Activity of[7][8][22] and[7][8][11]-triazoles - PubMed . Available at:

  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agent.
  • On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed.
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC - NIH.
  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed.
  • Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents - MDPI.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - Bentham Science Publisher.
  • Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents - Bohrium.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed.
  • Anticancer Properties of 1,2,4-Triazoles - ISRES.
  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY.
  • Triazoles: a privileged scaffold in drug design and novel drug discovery - DOI.
  • Efficient and straightforward click synthesis of structurally related dendritic triazoles.
  • 1,2,3-triazole derivatives as antiviral agents - ProQuest.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
  • A number of triazole derivatives in clinical applications - ResearchGate.
  • Application Notes and Protocols for the Synthesis of Triazoles using 1-Azidododecane - Benchchem.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - International Journal of Chemical Studies.
  • CuAAC click triazole synthesis - laboratory experiment - YouTube.
  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.
  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water - Frontiers.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Welcome to the technical support center for the synthesis and purification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, drawing upon established chemical principles and field-proven insights. Our goal is to provide you with the expertise to overcome obstacles and achieve high purity for your downstream applications.

I. Understanding the Purification Challenges

The purification of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be complex due to the potential for various impurities to arise during its synthesis. The most probable synthetic routes involve either the formation of the triazole ring from a precursor like 4-amino-3-methylbenzoic acid or the coupling of 1,2,4-triazole with a substituted toluene derivative. These pathways can introduce several types of impurities that require targeted purification strategies.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 4-amino-3-methylbenzoic acid or a halo-substituted methylbenzoic acid derivative.

  • Isomeric Byproducts: Positional isomers of the triazole ring on the aromatic core.

  • Reaction Intermediates: Incompletely cyclized or derivatized intermediates.

  • Decomposition Products: Arising from harsh reaction conditions.

This guide will provide you with the necessary tools to identify and remove these impurities effectively.

II. Troubleshooting Guide: Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: My final product is contaminated with unreacted 4-amino-3-methylbenzoic acid. How can I remove it?

Probable Cause: Incomplete reaction of the amino precursor during the formation of the triazole ring. The basicity of the unreacted amino group and the acidity of the carboxylic acid on both your product and the starting material can complicate purification.

Solution: A carefully controlled acid-base extraction is the most effective method.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Weak Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid groups on both the product and the starting material will be deprotonated, forming their respective sodium salts, which will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the sodium salts.

  • Acidification: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate groups, causing your desired product and the unreacted starting material to precipitate.

  • Selective Redissolution: This is the critical step. Adjust the pH of the aqueous suspension to around 5-6 with a weak base. At this pH, the more acidic 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid will remain deprotonated and soluble, while the less acidic 4-amino-3-methylbenzoic acid will be protonated and precipitate out of solution.

  • Isolation: Filter the suspension to remove the precipitated 4-amino-3-methylbenzoic acid.

  • Final Precipitation: Acidify the filtrate to a pH of 3-4 to precipitate your pure product.

  • Collection and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Issue 2: I suspect my product contains positional isomers of the triazole. How can I separate them?

Probable Cause: The reaction of 1,2,4-triazole with an aryl halide can sometimes lead to the formation of different N-aryl isomers. These isomers often have very similar physical properties, making them difficult to separate.

Solution: Isomer separation typically requires chromatographic techniques.

Recommended Technique: Column Chromatography

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve peak shape for carboxylic acids.

Experimental Workflow: Column Chromatography for Isomer Separation

cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude product in minimum amount of dichloromethane adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load adsorbed sample onto the column adsorb->load_sample pack_column Pack silica gel column with hexane pack_column->load_sample elute Elute with a gradient of ethyl acetate in hexanes (+ 0.5% acetic acid) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent pool->evaporate dry Dry pure product under vacuum evaporate->dry

Caption: Workflow for Isomer Separation by Column Chromatography.

Issue 3: My product has a persistent color, even after initial purification. What is causing this and how can I fix it?

Probable Cause: Colored impurities often arise from decomposition products or trace metal catalysts (such as copper from an Ullmann-type coupling reaction).[1]

Solution: A combination of a charcoal treatment followed by recrystallization is often effective.

Step-by-Step Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a suitable solvent for recrystallization. A solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For benzoic acid derivatives, mixtures of ethanol and water are often effective.[2][3]

  • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization of your product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Comments
WaterLowModerateGood for final product, but may not dissolve all organic impurities.
EthanolModerateHighGood for dissolving the compound, often used in combination with water.
Ethyl AcetateModerateHighCan be a good choice, but check for co-crystallization of impurities.
TolueneLowModerateUseful for less polar impurities.
Ethanol/WaterLowHighA versatile system; the ratio can be adjusted for optimal results.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid?

  • Appearance: Pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is expected to be a white to off-white solid.

Q2: What analytical techniques are recommended for assessing the purity of my final product?

  • Thin-Layer Chromatography (TLC): An excellent technique for rapid purity assessment and for monitoring the progress of a purification.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and for identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q3: How should I store pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid?

Store the compound in a tightly sealed container in a cool, dry place, away from light.

IV. Logical Framework for Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities present. The following diagram outlines a logical approach to developing a purification strategy.

start Crude Product check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity high_purity High Purity (>98%) check_purity->high_purity Yes low_purity Low Purity (<98%) check_purity->low_purity No final_product Pure Product high_purity->final_product impurity_id Identify Impurities low_purity->impurity_id starting_materials Unreacted Starting Materials impurity_id->starting_materials Present isomers Isomeric Byproducts impurity_id->isomers Present colored_impurities Colored Impurities impurity_id->colored_impurities Present acid_base Acid-Base Extraction starting_materials->acid_base chromatography Column Chromatography isomers->chromatography charcoal_recrystallization Charcoal Treatment & Recrystallization colored_impurities->charcoal_recrystallization acid_base->check_purity chromatography->check_purity charcoal_recrystallization->check_purity

Sources

Optimization

Technical Support Center: Recrystallization of Benzoic Acid Derivatives

Welcome to the technical support center for the recrystallization of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these essential compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of benzoic acid and its derivatives.

Q1: What is the fundamental principle behind recrystallization for purifying benzoic acid derivatives?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[1][2][3] The core principle is that the solubility of a solid in a solvent generally increases with temperature.[1][4] An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution.[5][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[2][4][7] The purified crystals are then collected by filtration.[2]

Q2: How do I select an appropriate solvent for recrystallizing a specific benzoic acid derivative?

The choice of solvent is critical for successful recrystallization.[1] An ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[1][6][8]

  • Not react with the compound: The solvent must be chemically inert towards the benzoic acid derivative.[1][6]

  • Dissolve impurities readily at all temperatures or not at all: This allows for the separation of impurities, which will either remain in the mother liquor or be removed during hot filtration.[1]

  • Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate drying of the purified crystals.[6]

  • Be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.[1]

Q3: My benzoic acid derivative is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, you may be using an inappropriate solvent or an insufficient amount. First, ensure the solvent is at its boiling point.[6] If the compound remains insoluble, gradually add small portions of the hot solvent until it dissolves completely.[1][6] However, be cautious not to add an excessive amount, as this will reduce the final yield.[9][10] If a large volume of solvent is required with little dissolution, a different solvent system should be considered. It's also possible that you have insoluble impurities, which can be removed by hot filtration.[4][5]

Q4: No crystals are forming upon cooling. What are the possible reasons and solutions?

The failure of crystals to form upon cooling is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[11] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[9][10][11]

    • Add a "seed crystal" of the pure compound to provide a template for crystal growth.[11][12]

    • Cool the solution in an ice bath to further decrease the solubility.[2]

  • Excessive solvent: Using too much solvent is a frequent cause of poor or no crystal formation.[9][10][11] This can be rectified by carefully evaporating some of the solvent to concentrate the solution and then allowing it to cool again.[10]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the recrystallization of benzoic acid derivatives.

Problem 1: The compound "oils out" instead of forming crystals.

Q: My sample is separating as an oily liquid upon cooling. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][13] This happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[14][15] Impurities can also lower the melting point of a compound, contributing to this phenomenon.[15][16] Oiled-out products are often impure because the oil can trap impurities more effectively than the solvent.[14]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent and allow the solution to cool slowly.[10][14] This increased volume of solvent will lower the saturation temperature, hopefully below the melting point of your compound.

  • Lower the Cooling Rate: Rapid cooling can sometimes induce oiling out.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for ordered crystal lattice formation.

  • Use a Different Solvent System: The solubility properties of your compound in the chosen solvent may be promoting oiling out. Experiment with a different solvent or a mixed solvent system where the compound is less soluble.

  • Remove Impurities: If impurities are suspected to be the cause, consider using a small amount of activated charcoal to decolorize and remove certain impurities before the hot filtration step.[16][17]

Problem 2: Premature crystallization occurs during hot filtration.

Q: My product is crystallizing in the funnel during hot filtration. How can I prevent this?

A: Premature crystallization during hot filtration is a common problem that can lead to significant loss of product.[5] This occurs when the solution cools as it passes through the filter paper and funnel stem.

Preventative Measures:

  • Use a Stemless Funnel: A funnel with a short or no stem will minimize the surface area where cooling and crystallization can occur.[5]

  • Preheat the Filtration Apparatus: Before filtering, preheat the funnel and the receiving flask by placing them on a steam bath or in a warm oven.[5] Rinsing the funnel with a small amount of the hot, pure solvent immediately before filtration can also help.

  • Keep the Solution Hot: Ensure the solution is at or near its boiling point just before and during filtration.[5] Filtering the solution in small batches can help maintain the temperature.

  • Use an Excess of Hot Solvent: While this may slightly reduce the final yield, using a small excess of hot solvent can keep the compound dissolved during the filtration process.[5][10] The excess solvent can be evaporated after filtration and before cooling to induce crystallization.[5]

Problem 3: The final product has a low yield.

Q: After recrystallization, my product yield is very low. What are the likely causes and how can I improve it?

A: A low recovery of the purified product is a frequent issue in recrystallization.[14] Several factors can contribute to this:

Potential Causes and Solutions:

  • Using Too Much Solvent: As mentioned earlier, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9][14] Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature Crystallization: Loss of product during hot filtration due to premature crystallization is a common culprit.[5] Refer to the troubleshooting guide for Problem 2 to mitigate this.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is often recommended.[2]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of the ice-cold recrystallization solvent.[2][9]

  • Inherent Solubility: Some compounds have a relatively high solubility even at low temperatures, leading to an inherently lower maximum possible yield. In such cases, concentrating the mother liquor and performing a second crystallization may recover more product.

Experimental Protocols & Data

General Protocol for Recrystallization of a Benzoic Acid Derivative
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude benzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.[1][6] Continue adding small portions of the hot solvent until the compound is completely dissolved.[17]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.[17] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration into a pre-warmed flask.[4][5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[17][18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[2] This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Solubility Data for Benzoic Acid and its Nitro-Derivatives

The following table provides solubility data for benzoic acid and two of its derivatives in various common solvents at different temperatures. This data can serve as a starting point for solvent selection.

CompoundSolventTemperature (K)Solubility (mol/L)
Benzoic AcidWater273.15-
323.15-
Methanol273.151.948
323.152.2275
Ethanol273.150.1638
323.154.92
Acetonitrile273.150.6847
323.151.5225
Dichloromethane273.151.611
323.153.119
Toluene273.150.034
323.152.7884
Ethyl Acetate273.150.10322
323.151.2733
3-Nitrobenzoic AcidMethanol273.152.351
323.152.757
Ethanol273.153.1812
323.1513.676
Ethyl Acetate273.151.5018
323.155.104
3,5-Dinitrobenzoic AcidMethanol273.150.9474
323.151.956
Ethanol273.151.974
323.152.987
Ethyl Acetate273.150.25475
323.151.191

Data adapted from Zhang et al. (2017).[19]

Visualizations

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection A Crude Benzoic Acid Derivative B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration C->D E Insoluble Impurities (Discard) D->E Remove F Hot Filtrate D->F Collect G Slow Cooling (Room Temp -> Ice Bath) F->G H Crystal Formation G->H I Vacuum Filtration H->I J Mother Liquor (Contains Soluble Impurities) I->J Separate K Wash with Ice-Cold Solvent I->K L Pure Crystals K->L M Drying L->M N Final Pure Product M->N Crystal_Formation_Troubleshooting Start No Crystals Form Upon Cooling Q1 Is the solution supersaturated? Start->Q1 A1_Yes Induce Crystallization: - Scratch Flask - Add Seed Crystal - Further Cooling Q1->A1_Yes Yes Q2 Was too much solvent used? Q1->Q2 No End Crystals Form A1_Yes->End A2_Yes Evaporate Excess Solvent and Re-cool Q2->A2_Yes Yes End_Fail Consider Alternative Purification Method Q2->End_Fail No A2_Yes->End

Caption: Decision-making flowchart for troubleshooting the failure of crystal formation.

References

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1106. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Crystallization Systems. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Haflong Government College. (n.d.). EXPERIMENT 1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization1. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are possible errors for recrystallization?. Retrieved from [Link]

  • Rouhi, A. M. (2003). The right stuff. Chemical & Engineering News, 81(8), 32-35. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2002). Experimental Organic Chemistry: A Miniscale and Microscale Approach (3rd ed.). Cengage Learning. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,2,4-Triazoles

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted 1,2,4-triazoles. The 1,2,4-triazole core is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science, but its synthesis is often plagued by challenges in controlling regioselectivity.

This guide provides in-depth, field-tested insights into common regioselectivity issues, presented in a practical question-and-answer format. We will delve into the mechanistic underpinnings of these challenges and offer validated protocols to steer your reactions toward the desired regioisomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of regioselectivity issues in 1,2,4-triazole synthesis?

A1: Regioselectivity problems primarily arise when using unsymmetrical starting materials in classical condensation reactions or when employing cycloaddition strategies where the orientation of the reacting partners is not well-controlled. The principal challenges are:

  • Formation of N1- vs. N2- vs. N4-substituted isomers: When alkylating or arylating a pre-formed 1,2,4-triazole ring, substitution can occur at any of the three nitrogen atoms, leading to a mixture of products.

  • Formation of 3- vs. 5-substituted isomers: In ring-forming reactions like the Einhorn-Brunner or Pellizzari synthesis, using two different acyl groups can lead to a mixture of triazoles with different substituents at the 3- and 5-positions.

  • Formation of 1,3- vs. 1,5-disubstituted isomers: In modern cycloaddition approaches, the relative orientation of the reactants determines whether the substituents end up in a 1,3- or 1,5-relationship.

Q2: Can reaction conditions alone be used to control regioselectivity?

A2: Yes, to a significant extent. Reaction parameters such as temperature, solvent, and particularly the choice of catalyst can have a profound impact on the regiochemical outcome. For instance, in certain cycloaddition reactions, switching from a silver catalyst to a copper catalyst can completely reverse the regioselectivity.[1][2] Similarly, the pH of the reaction medium can influence the position of alkylation on the triazole ring or promote rearrangements.[3][4]

Q3: What is the Dimroth rearrangement and how does it affect my 1,2,4-triazole synthesis?

A3: The Dimroth rearrangement is an isomerization process where endocyclic and exocyclic nitrogen atoms in a heterocyclic ring, including triazoles, exchange places.[5] This rearrangement can occur under acidic, basic, or thermal conditions and can lead to the formation of a thermodynamically more stable isomer that may not be your desired product.[3][6] It is crucial to be aware of this possibility, especially when working with fused triazole systems or when performing reactions at elevated temperatures.[3][4]

Troubleshooting Guides by Synthetic Method

Guide 1: The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[7][8][9] Regioselectivity becomes a critical issue when an unsymmetrical imide is used.[7][8]

Q: My Einhorn-Brunner reaction with an unsymmetrical imide is producing a mixture of two regioisomers. How can I favor the formation of a single product?

A: The regiochemical outcome of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial and rate-determining step is the nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons.[7] This attack is favored at the more electrophilic carbonyl group.

Root Cause Analysis:

  • Electronic Effects: The carbonyl carbon attached to the more electron-withdrawing acyl group is more electrophilic and will be preferentially attacked by the hydrazine. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position in the final 1,2,4-triazole product.[7][8][10]

Troubleshooting Workflow:

start Mixture of Regioisomers in Einhorn-Brunner Reaction check_pka Identify the pKa of the corresponding carboxylic acids (R-COOH and R'-COOH) start->check_pka predict_major The acyl group from the stronger acid (lower pKa) will direct to the 3-position. check_pka->predict_major redesign Redesign the imide starting material to maximize the electronic difference between the two acyl groups. predict_major->redesign If selectivity is poor confirm Confirm product structure using 2D NMR (HMBC, NOESY). predict_major->confirm To validate prediction redesign->start

Caption: Troubleshooting workflow for Einhorn-Brunner regioselectivity.

Validated Protocol for Regiocontrolled Synthesis:

To synthesize 3-aryl-5-alkyl-1,2,4-triazole with high regioselectivity, you should start with an N-acyl-amide where the aryl acyl group is more electron-withdrawing than the alkyl acyl group.

Table 1: Influence of Acyl Group Electronics on Regioselectivity

Acyl Group 1 (R)Acyl Group 2 (R')Corresponding Acid (R-COOH) pKaCorresponding Acid (R'-COOH) pKaPredicted Major Product
4-NitrobenzoylAcetyl3.444.763-(4-Nitrophenyl)-5-methyl-1,2,4-triazole
BenzoylTrifluoroacetyl4.200.523-(Trifluoromethyl)-5-phenyl-1,2,4-triazole

Experimental Protocol:

  • Imide Synthesis: Synthesize the unsymmetrical imide (e.g., N-(4-Nitrobenzoyl)acetamide) using standard methods.

  • Reaction Setup: In a round-bottom flask, dissolve the imide (1.0 eq) in glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution at room temperature.[7]

  • Heating: Heat the mixture to reflux (110-120 °C) for 2-8 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Workup and Purification: Cool the reaction, pour it into ice water to precipitate the product. Filter, wash with water, and purify by recrystallization or column chromatography.

Guide 2: The Pellizzari Reaction

The Pellizzari reaction is the thermal condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted 1,2,4-triazole.[11][12] While straightforward for symmetrical triazoles, it is notoriously non-regioselective when the acyl groups on the amide and acyl hydrazide differ.[11][12]

Q: I am attempting a Pellizzari reaction with two different acyl groups and obtaining an inseparable mixture of three triazole products. How can I synthesize a single, unsymmetrical triazole?

A: The lack of regioselectivity in the Pellizzari reaction is due to a competing acyl group interchange between the starting materials at high temperatures. This leads to the formation of two symmetrical acyl hydrazides and amides in situ, resulting in a statistical mixture of three triazole products.

Mechanistic Insight:

reactants R-CO-NH2 + R'-CO-NHNH2 interchange Acyl Interchange (High Temp) reactants->interchange products 3,5-di-R-triazole 3-R,5-R'-triazole 3,5-di-R'-triazole reactants->products mixture R-CO-NHNH2 R'-CO-NH2 interchange->mixture Forms Symmetrical Intermediates mixture->products

Caption: Acyl interchange leads to product mixtures in the Pellizzari reaction.

Solution: Avoid the Pellizzari Reaction for Unsymmetrical Triazoles

Directly addressing the regioselectivity of the Pellizzari reaction is often impractical. A more effective strategy is to choose an alternative synthetic route that offers better regiocontrol.

Recommended Alternative: Stepwise Synthesis via Amidrazones

A reliable method is to synthesize an amidrazone intermediate first, and then cyclize it with a suitable acylating agent. This stepwise approach ensures that the substituents are introduced in a controlled manner.

Experimental Protocol (Stepwise Synthesis):

  • Amidrazone Formation: React a nitrile (R-CN) with hydrazine (NH2NH2) to form the corresponding amidrazone (R-C(NH2)=NNH2).

  • Cyclization: Acylate the amidrazone with an acyl chloride (R'-COCl) or anhydride ((R'-CO)2O). The terminal nitrogen of the amidrazone is more nucleophilic and will acylate preferentially.

  • Dehydration/Cyclization: Heating the acylated amidrazone, often in the presence of a mild acid or base, will induce cyclization and dehydration to yield the desired 3-R-5-R'-1,2,4-triazole with high regioselectivity.

Guide 3: Catalyst-Controlled Cycloadditions

Modern synthetic methods, such as the [3+2] cycloaddition of isocyanides with diazonium salts, offer excellent opportunities for controlling regioselectivity through catalyst choice.[1][2]

Q: My [3+2] cycloaddition between an isocyanide and a diazonium salt is not selective, giving both 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the outcome?

A: The regioselectivity in this cycloaddition is dictated by the metal catalyst employed. Silver(I) and Copper(II) catalysts promote different mechanistic pathways, leading to complementary regioisomers.

Catalyst-Driven Regioselectivity:

  • Silver(I) Catalysis: Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles .[1][2]

  • Copper(II) Catalysis: In contrast, Cu(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles .[1][2]

Troubleshooting Decision Tree:

start Goal: Synthesize a specific regioisomer of a disubstituted 1,2,4-triazole via cycloaddition isomer_choice Desired Isomer? start->isomer_choice use_ag Use Ag(I) Catalyst (e.g., AgOAc, Ag2O) isomer_choice->use_ag   1,3-isomer use_cu Use Cu(II) Catalyst (e.g., Cu(OAc)2, CuBr2) isomer_choice->use_cu   1,5-isomer product_1_3 Product: 1,3-Disubstituted 1,2,4-Triazole use_ag->product_1_3 product_1_5 Product: 1,5-Disubstituted 1,2,4-Triazole use_cu->product_1_5

Caption: Catalyst selection for regioselective triazole synthesis.

Validated Protocol for Catalyst-Controlled Synthesis:

For 1,3-Disubstituted 1,2,4-Triazoles (Ag(I) Catalysis):

  • Reaction Setup: To a solution of the aryldiazonium salt (1.0 eq) in a suitable solvent (e.g., CH3CN), add the isocyanide (1.2 eq) and the Ag(I) catalyst (e.g., AgOAc, 5 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Monitor by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. Purify by column chromatography.

For 1,5-Disubstituted 1,2,4-Triazoles (Cu(II) Catalysis):

  • Reaction Setup: To a solution of the aryldiazonium salt (1.0 eq) in a suitable solvent (e.g., DCE), add the isocyanide (1.2 eq) and the Cu(II) catalyst (e.g., Cu(OAc)2, 10 mol%).

  • Reaction Conditions: Stir the mixture at 50 °C for 6-12 hours.

  • Workup: Monitor by TLC. Upon completion, quench the reaction, extract the product, and purify by column chromatography.

By understanding the underlying principles of these common synthetic routes, you can effectively troubleshoot regioselectivity issues and strategically design your experiments to achieve the desired 1,2,4-triazole isomers with high purity and yield.

References

  • Pellizzari, G. (1911). Gazz. Chim. Ital., 41, 20.
  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Wikipedia. Einhorn–Brunner reaction.
  • Wikipedia. Dimroth rearrangement.
  • Wikipedia. Pellizzari reaction.
  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021).
  • Rashad, A. E., et al. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 4, 233-244.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Bentham Science Publishers.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021).
  • BenchChem. (2025).
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Einhorn-Brunner Reaction. Merck Index.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Welcome to the technical support guide for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address the solubility challenges commonly encountered with this compound in various biological assays. Our goal is to empower you, our fellow researchers, to achieve accurate, reproducible results by ensuring your compound is fully dissolved in the test system.

Section 1: Understanding the Molecule: Physicochemical Profile

The solubility behavior of any compound is dictated by its chemical structure.[1][2] 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a small molecule with distinct features that influence its solubility. Its structure contains a carboxylic acid group, making it an acidic compound, and a polar triazole ring system.

The key to solving solubility issues lies in understanding and manipulating these properties. The most critical characteristic is the ionizable carboxylic acid group. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and the molecule is neutral and less soluble in aqueous media. Above the pKa, it becomes deprotonated (-COO⁻), forming a negatively charged and significantly more water-soluble salt.[3]

PropertyValue / PredictionSource
IUPAC Name 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acidPubChem
Molecular Formula C₁₀H₉N₃O₂[4]
Molecular Weight 203.20 g/mol [4]
Predicted XLogP3 1[4]
Key Functional Groups Carboxylic Acid (acidic), 1,2,4-Triazole Ring (weakly basic)-
Estimated pKa (Carboxylic Acid) ~4.0 - 4.5Inferred from benzoic acid
Estimated pKa (Triazole Ring) ~2.3 (for the conjugate acid)[5]
  • Interpretation : The positive XLogP3 value suggests a degree of lipophilicity, while the functional groups allow for pH-dependent solubility. The primary driver for aqueous solubility will be the ionization of the carboxylic acid group.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why?

This is a classic case of a compound exceeding its kinetic solubility .[1] Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving compounds at high concentrations (e.g., 10-30 mM) where they would be insoluble in water.[6][7] When this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound may not have enough time to establish equilibrium and can crash out of solution as a fine precipitate. The solubility limit in the final assay buffer is often much lower than in the initial DMSO stock.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based or enzymatic assay?

This is a critical consideration for assay integrity. High concentrations of DMSO can be directly toxic to cells and can interfere with assay components, such as enzymes or detection reagents.[8]

  • General Guideline : Keep the final concentration of DMSO in your assay below 0.5% . Many robust assays can tolerate up to 1%, but this should be validated.[3]

  • Cytotoxicity : DMSO concentrations of 5% and 10% are known to be highly cytotoxic.[9] Even at 1%, DMSO can reduce cell viability over longer incubation periods (e.g., >72 hours).[9]

  • Protein Destabilization : At concentrations as low as 0.5%, DMSO can begin to destabilize and unfold certain proteins, which could compromise an enzyme activity assay.[10]

  • Mandatory Control : Always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any background signal or toxicity caused by the solvent itself.[8]

Q3: My compound won't fully dissolve in 100% DMSO to make a stock solution. What should I do?

While DMSO is a powerful solvent, some compounds have limited solubility even in it.[6]

  • Gentle Warming : Warm the solution in a 37°C water bath. This can often be enough to get the compound into solution. Avoid excessive heat, which could degrade the compound.[8]

  • Sonication : Place the vial in a bath sonicator for several minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.[8]

  • Vortexing : Ensure the solution is mixed thoroughly by vortexing.[8]

  • Lower the Concentration : If the above methods fail, you may be attempting to make a stock solution that is above the compound's solubility limit in DMSO. Try preparing a lower concentration stock (e.g., 5 mM instead of 10 mM).

Section 3: Systematic Troubleshooting Workflow

Follow this step-by-step workflow to systematically address and solve solubility issues with 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

G cluster_0 Solubility Troubleshooting Workflow A Step 1: Prepare Stock Solution (Protocol 1) Target: 10 mM in 100% DMSO B Step 2: Check for full dissolution (Visual inspection) A->B C Insoluble B->C No D Soluble B->D Yes E Use gentle heat (37°C) or sonication. Re-check. C->E F Step 3: Prepare pH-Adjusted Assay Buffer Target: pH 7.4 (e.g., PBS) (pH > pKa of COOH) D->F E->B G Step 4: Dilute Stock into Assay Buffer (Add stock to buffer with mixing) Final DMSO < 0.5% F->G H Step 5: Check for Precipitation (Visual or Light Scatter) G->H I Precipitate Forms H->I Yes J Solution is Clear (SUCCESS) H->J No K Advanced Strategy: Lower compound concentration or add excipient (e.g., 0.01% Tween-20) I->K K->G

Caption: A decision tree for troubleshooting compound solubility.

Step 1 & 2: Optimize the Stock Solution

Always begin by ensuring your compound is fully dissolved in the 100% DMSO stock. Undissolved particles in the stock will lead to inaccurate concentrations in all subsequent dilutions and are a primary source of assay error.[6] Use Protocol 1 for best practices.

Step 3: Leverage pH-Dependent Solubility

This is the most effective strategy for this specific molecule. The carboxylic acid group is the key. By preparing your aqueous assay buffer at a pH that is at least 2 units above the compound's pKa, you ensure the vast majority of the molecules are in the deprotonated, more soluble salt form. A standard phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) A R-COOH (Protonated) B Neutral Molecule Poor Water Solubility A->B C R-COO⁻ (Deprotonated) A->C pH Increase D Charged Ion (Salt) High Water Solubility C->D

Caption: Effect of pH on the ionization and solubility of the compound.

Step 4 & 5: Controlled Dilution and Final Check

How you dilute the compound is crucial. Always add the small volume of DMSO stock to the larger volume of aqueous buffer, never the other way around. This minimizes localized high concentrations of the compound that can trigger precipitation. Mix continuously during the addition. After dilution, let the solution sit for 15-30 minutes and inspect carefully for any cloudiness or precipitate.

Step 6: Advanced Strategies

If you still observe precipitation at your desired concentration even at pH 7.4, you have a few options:

  • Lower the Final Concentration : Your target concentration may be above the compound's thermodynamic solubility limit. Test a lower concentration.

  • Add a Surfactant : For non-cell-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help keep hydrophobic compounds in solution.[11]

  • Incorporate Serum : For cell-based assays, the presence of serum (like FBS) can aid solubility due to binding with proteins like albumin.[11]

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound : Accurately weigh out approximately 2-5 mg of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (MW = 203.20) into a sterile, appropriate-sized glass or polypropylene vial.

  • Calculate DMSO Volume : Calculate the required volume of 100% DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Example: For 2 mg (0.002 g): Volume = 0.002 / (203.20 * 0.01) = 0.000984 L = 984 µL

  • Dissolve : Add the calculated volume of high-purity, anhydrous DMSO to the vial.[8]

  • Mix : Cap the vial and vortex thoroughly for 1-2 minutes.

  • Inspect : Visually inspect the solution against a bright light and dark background to ensure no solid particles remain.

  • Aid Dissolution (If Needed) : If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for 15 minutes, followed by vortexing.[8]

  • Aliquot and Store : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.[8]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the approximate solubility limit in your final assay buffer.

  • Prepare Buffer : Prepare your final assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution of Stock : Perform a serial dilution of your 10 mM DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).[8]

  • Prepare Assay Plate : Add 99 µL of your assay buffer to the wells of a clear 96-well plate.

  • Add Compound : Add 1 µL of each DMSO stock concentration to the corresponding wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Also include a "buffer only" and a "1% DMSO vehicle control" well.

  • Incubate : Mix the plate gently and let it incubate at room temperature for 1-2 hours.

  • Measure : Read the absorbance (or optical density) of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/light scattering relative to the vehicle control indicates the formation of a precipitate. The highest concentration that remains clear is your approximate kinetic solubility limit.

References

  • MedChem Essentials: Solubility part 2 - YouTube. (n.d.). Selvita. Retrieved January 19, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Ghassemi, A. H., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1).
  • Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8.
  • PubChem. (n.d.). 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Retrieved January 19, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.
  • Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. Retrieved January 19, 2026, from [Link]

  • Gabrhelová, B., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Singh, R., & Tandon, S. (2015). Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Biondi, O. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 1(2), 1-13.
  • Kumar, V., & Locuson, C. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 814–818.
  • Singh, S., & Mittal, A. (2017). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology, 10(7), 2423-2429.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in Solution

Welcome to the dedicated technical support guide for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a molecule of interest in various research and development fields. Its structure, comprising a substituted benzoic acid and a 1,2,4-triazole ring, dictates its chemical behavior and stability.[1] The benzoic acid moiety confers acidic properties and susceptibility to decarboxylation under certain conditions, while the triazole ring can be subject to oxidative and thermal degradation.[2][3][4] This guide will address the practical challenges of maintaining the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid in solution?

A1: The degradation of this compound is primarily influenced by four key factors:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways. The antimicrobial efficacy of benzoic acid, a related structure, is known to be pH-dependent, suggesting that the ionization state of the carboxylic acid group is critical.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions, with a common pathway for benzoic acid derivatives being decarboxylation.[2][3] The triazole ring is also known to be thermally unstable at temperatures above 300°C.[4]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[6] Photostability testing is a crucial part of stability studies as outlined by ICH guidelines.[7][8]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the triazole ring and other parts of the molecule.[9]

Q2: I am observing a loss of potency in my stock solution over time. What could be the cause?

A2: A gradual loss of potency is a common indicator of chemical degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Was the solution stored at the recommended temperature and protected from light? For long-term storage, we recommend keeping solutions at -20°C or -80°C in light-protected containers.

  • Solvent Choice: The solvent can significantly impact the stability of the compound.[6][10] Ensure you are using a high-purity, anhydrous solvent if the compound is susceptible to hydrolysis. For aqueous solutions, the use of buffers to maintain an optimal pH is crucial.

  • Repeat Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: What is the ideal pH range for storing this compound in an aqueous solution?

Q4: Can I autoclave my solution containing this compound?

A4: No, autoclaving is not recommended. The high temperatures involved in autoclaving (typically 121°C) can lead to significant thermal degradation, including potential decarboxylation of the benzoic acid moiety and decomposition of the triazole ring.[2][3][4] Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid solutions.

Observed Issue Potential Cause Recommended Action
Precipitation in solution upon storage Poor solubility, temperature fluctuations, or pH shift.1. Confirm the solvent's capacity to dissolve the compound at the desired concentration. 2. Consider using a co-solvent if solubility is an issue.[11] 3. Ensure the storage temperature is constant. 4. Check and buffer the pH of aqueous solutions.
Discoloration of the solution Degradation leading to chromophoric byproducts.1. Immediately analyze the solution using HPLC or LC-MS to identify degradation products. 2. Review storage conditions, particularly light exposure and temperature. 3. Prepare a fresh solution and implement stricter storage protocols.
Inconsistent experimental results Degradation of the compound, leading to variable active concentrations.1. Perform a forced degradation study to understand the stability of your compound under your experimental conditions.[12][13] 2. Always use freshly prepared solutions for critical experiments. 3. Quantify the compound's concentration using a validated analytical method before each experiment.
Appearance of new peaks in HPLC chromatogram Chemical degradation.1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. 2. Based on the identity of the degradants, infer the degradation pathway (e.g., hydrolysis, oxidation). 3. Modify your experimental or storage conditions to mitigate this pathway (e.g., use of antioxidants, deoxygenated solvents, pH control).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[11][12][13]

Objective: To identify the potential degradation pathways of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid under various stress conditions.

Materials:

  • 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Separately, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A dark control should be kept under the same conditions but protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC or LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Typical HPLC Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (typically around the λmax).

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, and precision. The separation of aromatic carboxylic acids by HPLC can be complex, and adjustments to the mobile phase pH and composition may be necessary.[14]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid based on the known reactivity of its constituent functional groups.

G main 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal photo Photodegradation main->photo hydrolysis_prod Cleavage of Triazole Ring or Hydrolysis of Amide-like bond hydrolysis->hydrolysis_prod oxidation_prod N-Oxides Hydroxylated Derivatives oxidation->oxidation_prod thermal_prod Decarboxylation Product: 3-methyl-4-(1H-1,2,4-triazol-1-yl)toluene thermal->thermal_prod photo_prod Various Photoproducts photo->photo_prod

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

This workflow outlines the systematic approach to assessing the stability of your compound in solution.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare Stock Solution stress Forced Degradation (pH, Temp, Light, Oxid.) prep->stress analyze HPLC / LC-MS Analysis stress->analyze eval Identify Degradants & Determine Degradation Rate analyze->eval

Caption: Workflow for conducting a forced degradation study.

References

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3663. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical degradation of triazole fungicides in aqueous solution. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]

  • NS Sir. (2020, August 26). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir [Video]. YouTube. Available at: [Link]

  • PMC. (2021). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. National Center for Biotechnology Information. Available at: [Link]

  • ACS Agricultural Science & Technology. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of the Triazole Fungicide Hexaconazole. Available at: [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Available at: [Link]

  • ResearchGate. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Available at: [Link]

  • PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • ATSDR. (1995). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

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  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Springer. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: Handbook of Hydrocarbon and Lipid Microbiology. Available at: [Link]

  • MDPI. (2024). Scavenging for Hydroxybenzoic Acids in Cupriavidus necator: Studying Ligand Sensitivity Using a Biosensor-Based Approach. Available at: [Link]

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Optimization

Technical Support Center: Scaling the Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document is designed for researchers, process chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-proven insights into the causality behind experimental choices, focusing on troubleshooting and optimization for robust, scalable production.

The synthesis of this molecule is most effectively and economically achieved via a copper-catalyzed N-arylation, a variant of the Ullmann condensation. This reaction couples 4-fluoro-3-methylbenzoic acid with 1H-1,2,4-triazole. While fundamentally robust, scaling this process introduces challenges related to reaction kinetics, thermal management, and purification that must be proactively addressed.

Overall Synthesis and Troubleshooting Workflow

The following workflow diagram outlines the key stages of the synthesis, from raw material qualification to final product isolation, highlighting critical control points and troubleshooting loops.

Synthesis_Workflow Workflow for Synthesis and Scale-Up cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification SMs Starting Materials (4-fluoro-3-methylbenzoic acid, 1,2,4-triazole) QC Quality Control (Purity, Moisture Content) SMs->QC Reagents Reagents & Catalyst (Base, CuI, Solvent) Reagents->QC Charge Charge Reactor QC->Charge Pass Heat Heat to Temperature Charge->Heat Monitor Monitor Reaction (IPC) (HPLC/TLC) Heat->Monitor Monitor->Heat Incomplete Adjust Temp/Time Quench Reaction Quench Monitor->Quench Complete Acidify Acidify to Precipitate Quench->Acidify Filter Filter & Wash Crude Solid Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry FinalQC Final QC Analysis (Purity, Identity, Residuals) Dry->FinalQC FinalQC->Recrystallize Fails Spec Re-purify

Caption: High-level workflow from starting materials to final product.

Baseline Experimental Protocol (Laboratory Scale)

This protocol describes a baseline procedure for a laboratory-scale synthesis. All quantitative data and parameters serve as a starting point for optimization.

Reaction Scheme:

(Self-generated image of the chemical reaction: 4-fluoro-3-methylbenzoic acid + 1,2,4-triazole -> 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid)

ComponentMolar Eq.MW ( g/mol )Amount
4-Fluoro-3-methylbenzoic acid1.0154.1415.4 g (0.1 mol)
1H-1,2,4-Triazole1.269.078.3 g (0.12 mol)
Copper(I) Iodide (CuI)0.1190.451.9 g (0.01 mol)
Potassium Carbonate (K₂CO₃)2.0138.2127.6 g (0.2 mol)
Dimethyl Sulfoxide (DMSO)--150 mL

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-methylbenzoic acid (15.4 g), 1H-1,2,4-triazole (8.3 g), copper(I) iodide (1.9 g), and potassium carbonate (27.6 g).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (150 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes while stirring to ensure a well-mixed slurry.

  • Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the consumption of 4-fluoro-3-methylbenzoic acid is complete (typically 12-24 hours).

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark slurry into 800 mL of ice-cold water with stirring.

  • Work-up: Filter off any insoluble copper salts. Adjust the pH of the filtrate to ~2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the suspension for 1 hour in an ice bath to ensure complete precipitation. Filter the solid product, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum at 60 °C to a constant weight.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during process optimization and scale-up.

Problem / ObservationPotential Cause(s)Recommended Solutions & Actions
Low or Stalled Reaction Conversion 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II) through prolonged exposure to air.[1][2] 2. Insufficient Temperature: The C-F bond is strong; the reaction may require higher thermal energy for efficient activation. 3. Poor Mixing: On scale-up, the heterogeneous mixture (solid K₂CO₃) may not be adequately suspended, leading to poor mass transfer. 4. Presence of Moisture: Water can interfere with the catalytic cycle and hydrolyze reagents.[1]1. Use fresh, high-purity CuI from a recently opened container. Consider adding a ligand like L-proline or 1,10-phenanthroline (5-10 mol%) to stabilize the catalyst and potentially lower the required temperature.[3][4] 2. Incrementally increase the reaction temperature in 5-10 °C steps. Monitor for impurity formation. 3. Ensure the stirrer design (e.g., anchor, impeller) and speed are sufficient to maintain a uniform slurry. 4. Use anhydrous solvents and ensure all reagents are thoroughly dried. Dry glassware in an oven before use.
Formation of a Black Tar or Significant Darkening 1. Overheating: Excessive temperature can lead to the decomposition of the solvent (especially DMF or DMSO) or the starting materials. 2. Side Reactions: Unwanted polymerization or decomposition pathways can be triggered by high temperatures or reactive impurities.1. Reduce the reaction temperature. If using a ligand, you may be able to run the reaction at a milder temperature (e.g., 110-120 °C).[1] 2. Ensure high purity of starting materials. Consider a slower heating ramp-up to the target temperature.
Significant Formation of 3-Methyl-4-hydroxybenzoic acid 1. Reaction with Hydroxide: The base (K₂CO₃) may contain or generate hydroxide ions, especially in the presence of trace water at high temperatures, leading to nucleophilic aromatic substitution of fluoride by hydroxide.1. Use a non-hydroxide base like cesium carbonate (Cs₂CO₃), which is more effective but also more expensive. 2. Ensure strictly anhydrous conditions to minimize hydroxide formation.
Difficult or Slow Filtration of Crude Product 1. Fine Particle Size: Rapid precipitation (e.g., by "crashing out" the product) can lead to very fine particles that clog the filter medium. 2. Colloidal Copper Impurities: Residual copper species can form a gelatinous precipitate that hinders filtration.1. Control the rate of acidification and the temperature during precipitation. A slower addition of acid at a controlled temperature (e.g., 10-20 °C) often yields larger, more easily filterable crystals. 2. Before acidification, ensure all copper salts are either dissolved or can be removed by filtering the basic solution through a pad of celite.
Product Fails Purity Specs After Recrystallization 1. Occluded Impurities: Starting materials or side products may be trapped within the crystal lattice of the product. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not provide sufficient differentiation in solubility between the product and key impurities at hot and cold temperatures.1. Perform a second recrystallization. Consider a hot filtration step during the recrystallization process to remove any insoluble impurities. 2. Screen alternative solvent systems. An activated carbon (charcoal) treatment of the hot solution before crystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Why is a copper catalyst used instead of a palladium catalyst for this C-N bond formation? A: The primary driver is economics, especially for scale-up. Copper and its salts are significantly less expensive than palladium catalysts and their associated phosphine ligands.[3] While palladium-catalyzed Buchwald-Hartwig amination offers broad scope, the Ullmann-type condensation is a classic, cost-effective, and industrially proven method for this specific class of transformation.[4]

Q2: Is a ligand necessary for this reaction? What is its function? A: While classic Ullmann reactions can proceed without a ligand at very high temperatures, modern protocols strongly benefit from one.[3][5] A ligand (e.g., an amino acid like L-proline, or a diamine like 1,10-phenanthroline) serves multiple purposes: it stabilizes the active Cu(I) catalytic species, increases its solubility in the reaction medium, and facilitates the key steps of the catalytic cycle. This often allows the reaction to proceed at lower temperatures, with lower catalyst loading, and with higher yields and selectivity.[1][4]

Q3: My starting material is 4-fluoro-3-methylbenzoic acid. Would 4-bromo- or 4-iodo-3-methylbenzoic acid be a better starting material? A: In terms of reactivity, the order is typically I > Br > Cl > F for nucleophilic aromatic substitution. Using an aryl iodide or bromide would likely allow the reaction to proceed under much milder conditions (lower temperature, shorter reaction time). However, fluorinated aromatics are often cheaper and more readily available as industrial starting materials.[6] The choice is a balance between raw material cost and the energy/processing cost of the reaction itself. For large-scale manufacturing, a process optimized around the cheaper fluoro- starting material is often preferred.

Q4: What are the primary safety concerns when scaling this reaction from 100g to 10kg? A:

  • Thermal Runaway: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A controlled heating ramp and adequate cooling capacity for the reactor are critical.

  • Reagent Handling: Handling large quantities of DMSO (a skin-penetrant) and corrosive HCl requires appropriate personal protective equipment (PPE) and engineering controls.

  • Gas Evolution: The reaction of carbonate base with the acidic starting material and subsequent acidification work-up will release large volumes of CO₂. The reactor must have adequate venting.

  • Copper Waste: The process generates copper-containing waste streams that must be handled and disposed of according to environmental regulations.

References

  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. Boron Molecular. Link

  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook. ChemicalBook. Link

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Link

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Link

  • Synthesis of 1,2,4 triazole compounds. ISRES. Link

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Link

  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Benchchem. Link

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Link

  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila. Link

  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem. Link

  • Ullmann condensation - Wikipedia. Wikipedia. Link

  • Troubleshooting Ullmann Coupling. Reddit r/Chempros. Link

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). Link

  • Ullmann Reaction. Organic Chemistry Portal. Link

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health (NIH). Link

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Link

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Link

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Triazole Formation

Welcome to the Technical Support Center for managing reaction exotherms in triazole formation. This guide is designed for researchers, scientists, and drug development professionals who utilize azide-alkyne cycloaddition...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms in triazole formation. This guide is designed for researchers, scientists, and drug development professionals who utilize azide-alkyne cycloaddition reactions. Given the highly exothermic nature of these transformations, particularly the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a thorough understanding and proactive management of reaction thermals are critical for safety, scalability, and reproducibility.

This resource provides in-depth answers to common questions and practical troubleshooting advice to ensure your experiments are conducted safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is triazole formation, especially CuAAC, so exothermic?

A: The formation of the 1,2,3-triazole ring from an azide and an alkyne is a thermodynamically very favorable process. The reaction is highly exothermic, with a heat of reaction (ΔH) reported to be between -209 and -272 kJ/mol (-50 to -65 kcal/mol)[1]. This significant release of energy is due to the formation of very stable C-N and N-N bonds in the aromatic triazole ring, which is energetically much more stable than the starting materials, particularly the high-energy azide functional group.

While the uncatalyzed Huisgen 1,3-dipolar cycloaddition has a high activation barrier, leading to slow reaction rates, the introduction of a copper(I) catalyst drastically lowers this barrier[2]. This catalytic action accelerates the reaction rate by a factor of up to 107, allowing the substantial heat of reaction to be released very quickly, even at room temperature[1]. It is this combination of a large, negative enthalpy of reaction and a rapid, catalyst-driven reaction rate that makes the CuAAC reaction a significant thermal hazard if not properly controlled.

Q2: What are the primary factors that influence the rate of heat generation?

A: The rate of heat generation (q_gen) is a product of the reaction rate and the total enthalpy of reaction. Several factors can influence this:

  • Catalyst Loading & Activity: Higher catalyst loading or more active catalyst systems (e.g., those with specific ligands) will increase the reaction rate and, consequently, the rate of heat release[3][4]. The choice of copper source (e.g., CuI, CuBr, or in-situ generated Cu(I) from CuSO₄/ascorbate) can also affect the catalytic activity[5][6].

  • Concentration of Reactants: According to reaction kinetics, higher concentrations of azides and alkynes lead to a faster reaction rate. A reaction that is safe and controlled at 0.1 M could become dangerously fast and difficult to control at 1.0 M.

  • Temperature: Like most chemical reactions, the rate of CuAAC is temperature-dependent. An initial increase in temperature will accelerate the reaction, leading to a faster release of heat, which can create a dangerous feedback loop if cooling is insufficient, potentially leading to a runaway reaction.

  • Reagent Addition Rate (in semi-batch processes): The rate at which the limiting reagent is added directly controls the overall reaction rate and thus the rate of heat generation. This is the most common and effective method for controlling the exotherm.

  • Solvent Choice: The solvent affects reaction kinetics and also plays a crucial role in heat dissipation through its heat capacity and boiling point[7][8]. Solvents with higher heat capacity can absorb more energy for a given temperature rise.

Q3: What are the risks associated with an uncontrolled exotherm?

A: An uncontrolled exotherm can lead to a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can result in:

  • Rapid Temperature and Pressure Increase: The reaction temperature can quickly exceed the boiling point of the solvent, leading to a rapid and dangerous buildup of pressure in a sealed or inadequately vented vessel.

  • Thermal Decomposition of Reagents/Products: Organic azides are high-energy functional groups that can decompose explosively when subjected to heat or shock[9][10]. An uncontrolled exotherm can provide the activation energy needed for violent decomposition, posing a severe explosion hazard. The stability of an organic azide is often estimated by its carbon-to-nitrogen ratio; azides with a low C/N ratio are particularly hazardous[9][11].

  • Release of Toxic Gases: In the event of a runaway, toxic materials, such as hydrazoic acid (from acidified sodium azide), can be released[12].

  • Compromised Product Quality: Even minor temperature excursions can lead to side reactions, impurity formation, and reduced yield, compromising the integrity of the experiment.

Troubleshooting Guide: Exotherm Management

Problem: My reaction temperature is rising too quickly after adding the catalyst.

Cause: This indicates that the rate of heat generation is too high for the current cooling and reaction setup. This is a common scenario when all reagents are mixed together before the catalyst is added (batch mode), leading to a rapid, uncontrolled initiation.

Solution:

  • Immediate Action: Ensure adequate cooling is applied. If the temperature continues to rise uncontrollably and approaches the solvent's boiling point, and if it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Do not seal the reaction vessel.

  • Long-Term Prevention (Protocol Modification):

    • Switch to Semi-Batch Addition: The safest and most effective control method is to add one of the reactants (typically the one in excess or the azide if thermally stable) or the catalyst solution slowly over a prolonged period. This makes the addition rate the limiting factor for the reaction rate.

    • Reduce Concentration: Decrease the concentration of your reactants. While this may increase reaction time, it will significantly lower the peak heat output rate.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C or 10 °C) to create a larger temperature differential (ΔT) between the reaction and the cooling bath, which increases the rate of heat removal.

Problem: I am planning to scale up my reaction from 10 mmol to 500 mmol. How do I adjust my protocol?

Cause: Scaling up a reaction is not linear. The volume of the reaction increases by a cubic function, while the surface area available for heat transfer only increases by a square function. This means a larger reaction has a much lower surface-area-to-volume ratio, making it significantly harder to cool efficiently. A protocol that was safe on a small scale can easily become a runaway reaction on a larger scale.

Solution: A Step-Wise Approach to Safe Scale-Up

  • Assess Azide Stability: Before any scale-up, re-evaluate the thermal stability of your specific azide. Use the "rule of six" (at least six carbon atoms per energetic group) or ensure the ratio (NC + NO) / NN is ≥ 3 as a preliminary safety check[9]. If the azide is particularly energetic, consider generating it in situ or using a flow chemistry setup.

  • Perform Small-Scale Calorimetry (Optional but Recommended): Use a reaction calorimeter to measure the heat of reaction and the rate of heat release under your proposed conditions. This provides quantitative data to predict the adiabatic temperature rise and design an adequate cooling strategy.

  • Implement Semi-Batch Addition: This is non-negotiable for scale-up. The limiting reagent must be added slowly via an addition funnel or a syringe pump. The addition time should be significantly increased for larger scales.

  • Enhance Heat Removal:

    • Switch to a jacketed reactor with a circulating chiller/heater for precise temperature control. A simple ice bath is insufficient for large volumes.

    • Ensure efficient stirring. A vortex that reaches about one-third of the way down the reactor ensures good mixing and heat transfer to the vessel walls.

  • Develop a Quench Plan: Have a pre-planned and rehearsed quenching procedure ready in case of a thermal runaway. This typically involves adding a pre-chilled, non-reactive solvent to rapidly dilute and cool the reaction.

Table 1: Key Parameter Adjustments for Scale-Up
ParameterSmall Scale (e.g., 10 mmol)Large Scale (e.g., 500 mmol)Rationale
Addition Mode Batch or rapid addition may be tolerated.Semi-batch (controlled addition) is mandatory.Controls the rate of heat generation to match the rate of heat removal.
Solvent Volume 5-10 mL/mmol10-20 mL/mmol or higherIncreases thermal mass to absorb heat and reduces reactant concentration.
Addition Time 1-5 minutes30-120 minutes or longerDirectly limits the reaction rate to a manageable level.
Cooling Method Ice/water bathJacketed reactor with cryostat/chillerProvides superior heat transfer and precise temperature control.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures homogeneity and efficient heat transfer in viscous or large-volume reactions.

Experimental Protocols & Visualizations

Protocol 1: Controlled Semi-Batch CuAAC Reaction (100 mmol Scale)

This protocol is designed for a generic CuAAC reaction where the azide is added slowly to control the exotherm.

Safety First: This reaction must be performed in a chemical fume hood. A blast shield is required[10]. Ensure a quench solution (e.g., 500 mL of chilled isopropanol) is readily accessible. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory[10].

Reagents & Equipment:

  • Alkyne (100 mmol)

  • Organic Azide (105 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2.0 mmol, 2 mol%)

  • Sodium Ascorbate (5.0 mmol, 5 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, 1 L)

  • 1 L jacketed reactor with overhead stirrer, temperature probe, and condenser

  • 250 mL pressure-equalizing addition funnel

  • Circulating chiller/heater

Procedure:

  • Setup: Assemble the jacketed reactor system. Set the chiller to maintain a jacket temperature of 15 °C.

  • Initial Charge: Charge the reactor with the alkyne (100 mmol), CuSO₄·5H₂O (2.0 mmol), sodium ascorbate (5.0 mmol), and 750 mL of the solvent.

  • Stirring: Begin vigorous overhead stirring (e.g., 250 RPM) to ensure the mixture is homogeneous and a vortex is visible.

  • Prepare Addition: Dissolve the organic azide (105 mmol) in the remaining 250 mL of solvent and charge this solution to the addition funnel.

  • Controlled Addition: Once the reactor contents have stabilized at the set temperature (approx. 15-17 °C), begin the dropwise addition of the azide solution.

  • Monitor Temperature: Carefully monitor the internal reaction temperature. Adjust the addition rate to maintain a stable internal temperature, typically no more than 5-10 °C above the jacket temperature (i.e., 20-25 °C). If the temperature rises rapidly, immediately stop the addition and allow it to cool.

  • Complete Addition: The target addition time should be approximately 60-90 minutes.

  • Reaction Completion: After the addition is complete, continue stirring at the set temperature for 1-2 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

Diagram 1: Decision Workflow for Thermal Hazard Assessment

This diagram outlines the key decision points for planning a safe triazole formation reaction.

G cluster_0 Phase 1: Pre-Reaction Assessment cluster_1 Phase 2: Initial Experiment & Data cluster_2 Phase 3: Control Strategy Selection A Assess Reactant Stability (e.g., Azide C/N ratio) B Estimate Reaction Enthalpy (Literature search or calculation) A->B C Define Reaction Scale (mmol, mol) B->C D Perform Small-Scale Trial (<5 mmol) C->D E Monitor Temperature Profile (ΔT vs. time) D->E F Is ΔT > 20°C in batch mode? E->F G Implement Semi-Batch (Controlled Addition) F->G Yes H Proceed with Batch Mode (Use caution on scale-up) F->H No I Increase Dilution & Cooling Capacity G->I J Consider Flow Chemistry for Highly Exothermic / Unstable Systems I->J HeatBalance cluster_reactor Chemical Reactor Reactor {Reaction Mixture | T_internal} HeatRem Heat Removal (q_rem) Rate = U * A * (T_internal - T_jacket) Reactor->HeatRem Transfers Heat Accumulation Heat Accumulation dT/dt = (q_gen - q_rem) / (m * Cp) Reactor->Accumulation Determines HeatGen Heat Generation (q_gen) Rate = f(Conc, Temp, Catalyst) HeatGen->Reactor Adds Heat exp Control is achieved when: q_gen ≤ q_rem Runaway occurs when: q_gen >> q_rem

Caption: Relationship between heat generation, removal, and accumulation.

References
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Di Noto, V., Giffin, G. A., & Lavina, S. (2011). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 36(5), 443-453. Available from: [Link]

  • Pérez-Cabeza, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1983-1996. Available from: [Link]

  • Li, J., et al. (2021). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 57(78), 10005-10008. Available from: [Link]

  • ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? Available from: [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Azide Compounds. Available from: [Link]

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2655. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the click polymerization. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986134. Available from: [Link]

  • Mircea, D., et al. (2007). Thermochemistry of amino-1,2,4-triazole derivatives. The Journal of Chemical Thermodynamics, 39(11), 1511-1518. Available from: [Link]

  • University of New Mexico - Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available from: [Link]

  • Gao, D., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir, 38(18), 5539-5547. Available from: [Link]

  • Radhakrishnan, A., et al. (2024). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. New Journal of Chemistry. Available from: [Link]

  • Gutierrez, D. A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3683-3704. Available from: [Link]

  • González-Bobes, F., et al. (2012). Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development, 16(11), 1883-1887. Available from: [Link]

  • ResearchGate. (2012). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available from: [Link]

  • Csinos, A., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 237-246. Available from: [Link]

  • ResearchGate. (2015). Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide. Available from: [Link]

  • Stanford University - Environmental Health & Safety. (n.d.). Information on Azide Compounds. Available from: [Link]

  • Kim, J. Y., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(10), 2110-2114. Available from: [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Available from: [Link]

  • ResearchGate. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Available from: [Link]

  • Vutukuri, S., et al. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. Available from: [Link]

  • Wang, R., et al. (2022). Effect of Source and Level of Dietary Supplementary Copper on In Vitro Rumen Fermentation in Growing Yaks. Animals, 12(23), 3360. Available from: [Link]

  • García-Álvarez, J. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(9), 1059. Available from: [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 878887. Available from: [Link]

  • Piechota, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22915-22920. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986134. Available from: [Link]

  • Milin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(22), 16450. Available from: [Link]

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Reference Data & Comparative Studies

Validation

confirming the purity of synthesized "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid"

An Objective Guide to Confirming the Purity of Synthesized 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Authored by: A Senior Application Scientist Introduction In the realm of drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Confirming the Purity of Synthesized 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction

In the realm of drug discovery and materials science, the synthesis of novel small molecules such as 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid represents a critical first step. This compound, possessing a versatile benzoic acid moiety and a biologically relevant triazole ring, is a promising scaffold for the development of new therapeutic agents.[1][2] However, the synthetic product is rarely pure. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact the validity of downstream experimental results, affecting everything from biological activity assays to physicochemical characterization.

Therefore, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of scientific integrity. A single, isolated analytical technique is insufficient to declare a compound "pure." Instead, a holistic and orthogonal approach, combining spectroscopic and chromatographic methods, is required to build a comprehensive and trustworthy purity profile.

This guide provides an in-depth comparison of essential analytical techniques for confirming the identity and purity of synthesized 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each step contributes to a self-validating analytical system.

Pillar 1: Unambiguous Structural and Identity Confirmation

Before assessing purity, one must be certain of the product's identity. The primary goal here is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed structural information about an organic molecule in solution.[4] For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, both ¹H and ¹³C NMR are essential to confirm the substitution pattern on the benzene ring and the integrity of the triazole moiety.[5][6] The absence of signals corresponding to starting materials and the presence of all expected signals with correct integrations and multiplicities are strong indicators of both identity and purity.

¹H NMR Predicted Spectrum Analysis:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), due to hydrogen bonding. Its presence confirms the acid functionality.

  • Triazole Protons: Two singlets are expected for the two protons on the 1,2,4-triazole ring, likely in the 8.0-9.0 ppm region.[7]

  • Aromatic Protons: The benzene ring protons will appear in the 7.5-8.5 ppm range. We expect three distinct signals: a singlet for the proton adjacent to the methyl group, a doublet for the proton ortho to the carboxylic acid, and a doublet for the proton meta to the carboxylic acid.

  • Methyl Protons (-CH₃): A sharp singlet around 2.5 ppm.

¹³C NMR Predicted Spectrum Analysis:

  • The spectrum should account for all 10 unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~167.0 ppm)[1], carbons of the triazole ring, and the aromatic carbons.

  • Sample Preparation: Dissolve 5-10 mg of the dried, synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the acidic compound) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6] Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[6]

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if structural ambiguity exists.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is a powerful technique that provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[8][9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition, providing definitive confirmation of the molecular formula.[3]

Expected Results for C₁₀H₉N₃O₂:

  • Exact Mass: 203.0695 g/mol

  • Observed Ions (ESI+): [M+H]⁺ at m/z 204.0768

  • Observed Ions (ESI-): [M-H]⁻ at m/z 202.0624

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system. Electrospray ionization (ESI) is a common and suitable ionization method for this molecule.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.

  • Analysis: Compare the observed m/z value of the most abundant isotopic peak with the theoretically calculated exact mass. The difference should be less than 5 ppm for confident identification.

Pillar 2: A Comparative Guide to Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography excels at separating the main compound from impurities.[4] This separation is the cornerstone of quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the most accurate and widely used method for determining the purity of non-volatile organic compounds.[3][10] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[11] For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Causality Behind Method Choices:

  • Column: A C18 column is the standard choice for reversed-phase chromatography, effectively retaining moderately polar to nonpolar compounds based on hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The acidic nature of the analyte necessitates the use of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form, which leads to better retention, sharper peaks, and more reproducible results.[12][13]

  • Detector: A UV-Vis detector is ideal, as the aromatic rings in the molecule will strongly absorb UV light. A full wavelength scan should be performed first to determine the absorbance maximum (λ_max) for optimal sensitivity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (e.g., 1 mg/mL in mobile phase) prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) instrument HPLC System Setup (C18 Column, UV Detector) prep_mobile->instrument injection Inject Sample instrument->injection separation Gradient Elution (Separation of Components) injection->separation detection UV Detection at λmax separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area = [Area_Product / Area_Total] * 100) integration->calculation

Caption: Workflow for HPLC purity determination.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or determined λ_max).

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Sample Analysis: Dissolve the sample in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Methods: A Comparative Overview

While HPLC is superior for quantification, other methods offer advantages in specific contexts.

FeatureHPLCThin-Layer Chromatography (TLC)Melting Point Analysis
Principle Differential partitioning between mobile and stationary phases.[11]Differential migration on a solid stationary phase.[11]Temperature range of solid-to-liquid phase transition.[14]
Primary Use Quantitative purity determination, separation of complex mixtures.[3]Qualitative reaction monitoring, rapid purity check.[14]Physical property check, indicator of gross impurities.
Resolution Very HighLow to ModerateN/A
Sensitivity High (ng to pg)Moderate (µg to ng)Low (only sensitive to >1-2% impurity)
Cost & Speed High initial cost, ~30 min/sample.Very low cost, <15 min/sample.Very low cost, ~10 min/sample.
Key Insight Provides precise % purity and resolves closely related impurities.Quickly shows the presence of starting materials or major by-products.A sharp melting range suggests high purity; a broad range indicates impurity.[10]

Pillar 3: The Holistic Workflow for Purity Validation

True confidence in a compound's purity comes from the convergence of evidence from multiple, orthogonal techniques. The data from each analysis should support and validate the others. An impurity observed as a small peak in the HPLC chromatogram might be identifiable by its unique mass in an LC-MS analysis or as a minor set of signals in the highly sensitive NMR spectrum.

This integrated approach forms a self-validating system, which is the hallmark of rigorous scientific practice.

Purity_Validation_Flow cluster_spec Identity Confirmation cluster_chrom Purity Quantification synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Spectroscopy ms Mass Spectrometry (HRMS) synthesis->ms Spectroscopy ftir FTIR Spectroscopy synthesis->ftir Spectroscopy hplc HPLC-UV (>95% Purity?) synthesis->hplc Chromatography tlc TLC (Qualitative Check) synthesis->tlc Chromatography nmr->hplc ms->hplc ftir->hplc hplc->synthesis No, Re-purify final final hplc->final Yes

Caption: Integrated workflow for purity validation.

Conclusion

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PlumX. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Retrieved from [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. Retrieved from [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (2019). Moravek, Inc. Retrieved from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE. Retrieved from [Link]

  • Common molecular weight detection methods used in the biopharmaceutical field. (n.d.). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Determination of Molecular Weight by Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. Retrieved from [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2021). ResearchGate. Retrieved from [Link]

  • 1H-[12][15][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. Retrieved from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1996). Semantic Scholar. Retrieved from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2022). Molecules. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). TSI Journals. Retrieved from [Link]

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Comparative

A Comparative Guide to Aromatase Inhibition: Letrozole vs. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of endocrine-based therapies, particularly for hormone-receptor-positive breast cancer, the inhibition of aromatase stands as a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of endocrine-based therapies, particularly for hormone-receptor-positive breast cancer, the inhibition of aromatase stands as a cornerstone of treatment. This guide provides a detailed comparison of the well-established, third-generation aromatase inhibitor, letrozole, with the structurally related but less characterized compound, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document is intended to serve as a technical resource, synthesizing available experimental data to inform research and development decisions.

Introduction to Aromatase: A Critical Therapeutic Target

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased estrogen production, aromatase activity in peripheral tissues such as adipose tissue, muscle, and breast tissue itself becomes the primary source of circulating estrogens.[2] Since many breast cancers are estrogen-receptor-positive, their growth is stimulated by estrogen.[3] Therefore, inhibiting aromatase is a highly effective strategy to deprive these tumors of their growth signal.[1][3] Non-steroidal aromatase inhibitors, which typically contain a triazole or imidazole moiety, act by coordinating with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its catalytic activity.[1]

Letrozole: The Gold Standard in Aromatase Inhibition

Letrozole is a highly potent and selective, non-steroidal, third-generation aromatase inhibitor.[4] It is widely used in the treatment of hormone-responsive breast cancer in postmenopausal women.[2]

Mechanism of Action

Letrozole functions as a competitive inhibitor of aromatase.[1] Its 1,2,4-triazole ring binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, effectively blocking the active site and preventing the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[1][5] This binding is reversible.[1]

Potency and Efficacy

Letrozole is renowned for its high potency. In vitro studies have demonstrated its ability to inhibit aromatase activity at nanomolar concentrations. IC50 values for letrozole in cell-free assays have been reported to range from 0.07 to 20 nM.[6] Clinical studies have shown that letrozole can suppress plasma estrogen levels by 75-95% from baseline, with maximal suppression achieved within 2-3 days of initiating therapy.[1] Doses of 0.5 mg and higher can suppress estrogen levels to below the limit of detection in many assays.[1]

Selectivity

A key advantage of third-generation aromatase inhibitors like letrozole is their high selectivity for the aromatase enzyme.[4] Letrozole does not significantly affect other steroidogenic pathways, and there is no impairment of adrenal steroidogenesis at clinically relevant doses.[1][4] This high selectivity minimizes off-target effects and contributes to a more favorable side-effect profile compared to earlier-generation inhibitors.[4]

Pharmacokinetics

Following oral administration, letrozole is rapidly and completely absorbed, with a mean absolute bioavailability of 99.9%.[4] It has a terminal half-life of approximately 2-4 days, and steady-state plasma concentrations are reached in 2-6 weeks.[4][7] Metabolism occurs primarily in the liver via CYP3A4 and CYP2A6 to an inactive carbinol metabolite.[8]

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: An Uncharacterized Potential Inhibitor

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid shares the key 1,2,4-triazole pharmacophore with letrozole, suggesting it may also possess aromatase inhibitory activity. The triazole ring is crucial for the chelation of the heme iron within the aromatase active site.[6] However, a comprehensive search of the scientific literature, including chemical databases and patent filings, reveals a significant lack of experimental data on the specific aromatase inhibitory properties of this compound.

Existing research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has primarily focused on their synthesis and evaluation as general anticancer agents.[9][10] These studies report in vitro cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[9][10] While these findings indicate a potential for antiproliferative effects, they do not provide direct evidence of aromatase inhibition. Cytotoxicity assays measure a compound's ability to kill cells, which can occur through numerous mechanisms unrelated to aromatase inhibition.

To date, no published studies have reported the IC50 value of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid for aromatase inhibition, its selectivity profile against other cytochrome P450 enzymes, or its in vivo efficacy in suppressing estrogen levels.

Performance Comparison: Letrozole vs. 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

The following table summarizes the available experimental data for both compounds. The lack of data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid underscores the need for further investigation to validate its potential as an aromatase inhibitor.

FeatureLetrozole3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Mechanism of Action Reversible, competitive inhibitor of aromatase[1]Not experimentally determined
Aromatase Inhibition IC50 0.07 - 20 nM (cell-free assays)[6]Not Available
In Vivo Efficacy >98% inhibition of peripheral aromatase activity[1]Not Available
Selectivity Highly selective for aromatase[1][4]Not experimentally determined
Pharmacokinetics Well-characterized; t1/2 ≈ 2-4 days[4][7]Not Available
Clinical Use FDA-approved for breast cancer treatmentNot applicable

Experimental Protocols for Aromatase Inhibitor Evaluation

To ascertain the aromatase inhibitory potential of novel compounds like 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of aromatase and its inhibition by a test compound.

Principle: This method utilizes a fluorogenic substrate that is converted by aromatase into a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorescent dibenzylfluorescein derivative)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compound (3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid) and Letrozole (as a positive control)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and letrozole in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, NADPH regenerating system, and the diluted test compound or control.

  • Initiate the reaction by adding the human recombinant aromatase enzyme.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Add the fluorogenic substrate and incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MCF-7aro Cells)

This assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells that have been engineered to express aromatase.

Principle: MCF-7aro cells are human breast cancer cells that are estrogen-receptor positive and have been stably transfected with the human aromatase gene. Their proliferation is dependent on the conversion of androgens to estrogens by the expressed aromatase. An effective aromatase inhibitor will block this conversion and thus inhibit cell growth.

Materials:

  • MCF-7aro cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Androstenedione (aromatase substrate)

  • Test compound and Letrozole

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well clear cell culture plate

  • Spectrophotometer

Procedure:

  • Seed MCF-7aro cells in a 96-well plate in regular growth medium and allow them to attach overnight.

  • Replace the medium with a medium containing charcoal-stripped FBS to deprive the cells of estrogen.

  • Add serial dilutions of the test compound or letrozole to the wells, along with a fixed concentration of androstenedione (e.g., 10 nM).

  • Include appropriate controls: cells with androstenedione alone (positive control for proliferation) and cells without androstenedione (negative control).

  • Incubate the plate for 5-7 days to allow for cell proliferation.

  • Add the cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound.

  • Determine the IC50 value for the inhibition of cell proliferation.

Visualizing the Aromatase Pathway and Experimental Workflow

To better understand the biological context and the experimental design, the following diagrams are provided.

Aromatase_Signaling_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Letrozole Letrozole Letrozole->Aromatase Unknown_Compound 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Unknown_Compound->Aromatase Hypothesized Inhibition

Caption: Aromatase signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Aromatase Inhibition Assay cluster_cellbased Cell-Based Proliferation Assay Assay_Setup Prepare Assay Plate: - Recombinant Aromatase - NADPH Regenerating System - Test Compound Reaction Incubate at 37°C Assay_Setup->Reaction Fluorescence Add Fluorogenic Substrate & Measure Fluorescence Reaction->Fluorescence IC50_Calculation1 Calculate % Inhibition & Determine IC50 Fluorescence->IC50_Calculation1 Cell_Seeding Seed MCF-7aro Cells Treatment Treat with Androstenedione & Test Compound Cell_Seeding->Treatment Incubation Incubate for 5-7 Days Treatment->Incubation Proliferation_Assay Measure Cell Proliferation (MTT) Incubation->Proliferation_Assay IC50_Calculation2 Calculate % Inhibition & Determine IC50 Proliferation_Assay->IC50_Calculation2

Caption: Workflow for evaluating aromatase inhibitors.

Conclusion and Future Directions

Letrozole is a well-documented and highly potent aromatase inhibitor with proven clinical efficacy. In contrast, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, despite possessing a key structural motif for aromatase inhibition, currently lacks the necessary experimental data to be considered a validated aromatase inhibitor. While its reported cytotoxicity against cancer cell lines is of interest, this does not equate to specific aromatase inhibitory activity.

For researchers and drug development professionals, this guide highlights a critical knowledge gap. To properly evaluate the potential of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid as a therapeutic agent targeting estrogen-dependent pathways, rigorous experimental validation is required. The protocols outlined in this guide provide a clear path forward for such an investigation. Future studies should focus on determining its in vitro aromatase inhibition IC50, selectivity against other P450 enzymes, and in vivo efficacy in animal models. Only through such systematic evaluation can a direct and meaningful comparison with established drugs like letrozole be made.

References

  • Dr.Oracle. (2025, December 5). What is the mechanism of action of Letrozole (aromatase inhibitor)?
  • Letrozole Mechanism of Action in Estrogen Suppression and Cancer Therapy. (2025, September 3).
  • The pharmacokinetics of letrozole: association with key body mass metrics. (n.d.).
  • The discovery and mechanism of action of letrozole - PMC - PubMed Central. (n.d.).
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  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (n.d.).
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Validation

A Comparative Guide to the Structure-Activity Relationships of Triazole-Based Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of triazole-based inhibitors, tailored for researchers, scientists, and drug development professionals. Moving beyond a m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of triazole-based inhibitors, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere listing of facts, this document delves into the causality behind experimental choices and provides a framework for the rational design of next-generation therapeutic agents. The content is structured into two primary therapeutic areas where triazole scaffolds have demonstrated significant clinical and investigational impact: Antifungal Agents and Anticancer Agents .

Part 1: Triazole-Based Antifungal Agents

The azole class of drugs, particularly the triazoles, represents a cornerstone in the management of fungal infections.[1] Their efficacy stems from the specific and potent inhibition of a crucial fungal enzyme, setting them apart from their host's cellular machinery.

The Biological Target: Lanosterol 14α-Demethylase (CYP51)

The primary target for triazole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[2][3] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5] CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[2]

ergo_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 14α-methylated sterols (Toxic Precursors) Membrane Fungal Cell Membrane Integrity Intermediate->Membrane Disrupts Ergosterol Ergosterol Ergosterol->Membrane Essential component Triazoles Triazole Inhibitors Triazoles->CYP51 Inhibit CYP51->Intermediate Accumulation upon inhibition CYP51->Ergosterol Catalyzes conversion

Ergosterol biosynthesis pathway and the inhibitory action of triazoles.
Comparative Structure-Activity Relationship (SAR) of Antifungal Triazoles

The antifungal activity of triazoles is critically dependent on the coordination of the N4 nitrogen of the 1,2,4-triazole ring with the heme iron atom in the active site of CYP51.[7] However, the overall potency, spectrum of activity, and pharmacokinetic properties are dictated by the substituents attached to the core structure. Fluconazole, a widely used first-generation triazole, serves as an excellent scaffold for understanding these relationships.[7][8]

  • The Triazole Moiety : The presence of at least one 1,2,4-triazole ring is essential for activity. Fluconazole's structure, featuring a bis-triazole propan-2-ol backbone, is a key characteristic.[7] Replacing one of the triazolyl moieties can significantly alter activity. For instance, substitution with a 4-amino-3-mercapto-1,2,4-triazole motif has been explored, leading to compounds with varied antifungal profiles.[9]

  • The Phenyl Group : The 2,4-difluorophenyl group of fluconazole is a critical pharmacophore that engages in hydrophobic interactions within the active site of CYP51.[10]

    • Halogen Substitution : Dichloro substitution on the phenyl ring has been shown to confer potent activity against a range of yeasts, including Candida albicans and Cryptococcus neoformans.[9] The position and nature of the halogen can fine-tune the activity spectrum. For example, 2,4-dichloro substitution has been found to be more effective against certain Candida species.[11]

    • Other Substitutions : The introduction of different substituents on the phenyl ring can modulate the compound's electronic and steric properties, thereby influencing its binding affinity.

  • The Propan-2-ol Backbone : The tertiary alcohol group in fluconazole is crucial for its binding affinity and selectivity. Modifications to this central core are generally detrimental to activity. However, linking different functional groups through this backbone has been a strategy to develop novel analogs. For example, the synthesis of fluconazole analogues bearing a urea functionality has led to compounds with broad-spectrum activity, even against fluconazole-resistant strains.[12]

The evolution from first-generation triazoles like fluconazole to second- and third-generation agents like voriconazole and posaconazole involves modifications that expand the antifungal spectrum and overcome resistance. These advanced generations often feature more complex and extended side chains that provide additional contact points within the larger and more adaptive active site of CYP51 from different fungal species, such as molds.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluconazole and some of its analogs against various fungal strains. Lower MIC values indicate higher potency.

Compound/AnalogModificationFungal StrainMIC (µg/mL)Reference
Fluconazole Parent DrugCandida albicans (ATCC 90028)0.5 - 4[11]
Analog 7d 2,4-dichloro substitution on phenylCandida albicans (ATCC 90028)0.125[11]
Analog 8b Benzylthio functionality on one triazole ringCandida albicans (Fluconazole-susceptible)0.063 - 1[8]
Analog 8e Benzylthio functionality on one triazole ringCandida parapsilosis (Fluconazole-resistant)0.063 - 16[8]
Analog 10h Dichloro substitutions on both phenyl ringsCryptococcus neoformans2 - 8[9]
Urea Analog 8b Urea functionality introducedCandida krusei (ATCC 6258)0.5[12]
Urea Analog 8c Urea functionality introducedCandida albicans (Fluconazole-resistant)0.5[12]
Experimental Protocols

This protocol outlines a general method for synthesizing 1,2,3-triazole-containing fluconazole analogs, a common strategy in modern medicinal chemistry.[10]

  • Synthesis of the Azide Intermediate :

    • Dissolve the starting material containing a suitable leaving group (e.g., a bromo or tosyl group) in a polar aprotic solvent like DMSO.

    • Add sodium azide (NaN₃, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide intermediate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • In a reaction vessel, dissolve the azide intermediate (1 equivalent) and a terminal alkyne (1 equivalent) in a mixture of t-butanol and water (1:1).

    • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents).

    • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole analog.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Inoculum :

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution :

    • Prepare a stock solution of the triazole inhibitor in DMSO.

    • Perform serial two-fold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate.[2] The final concentrations typically range from 0.125 to 64 µg/mL.[2]

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation :

    • Add the prepared fungal inoculum to each well containing the serially diluted drug.

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Endpoint Determination (MIC Reading) :

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well.[2] This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

workflow_antifungal cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 Design of Triazole Analogs s2 Synthesis of Intermediates (e.g., Azides, Alkynes) s1->s2 s3 Cycloaddition/Coupling Reaction (e.g., Click Chemistry) s2->s3 s4 Purification & Characterization (Chromatography, NMR, MS) s3->s4 b1 Antifungal Susceptibility Testing (Broth Microdilution) s4->b1 Test Compounds b2 Determine MIC Values b1->b2 b2->s1 SAR Feedback b3 Cytotoxicity Assay (Mammalian Cells) b2->b3 Lead Compounds b4 In vivo Efficacy Studies (Animal Models) b3->b4 Safe Compounds

Workflow for the development and evaluation of antifungal triazole inhibitors.

Part 2: Triazole-Based Anticancer Agents

The versatility of the triazole scaffold has made it a privileged structure in the design of anticancer agents.[5] Triazole-containing molecules have been developed to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, by inhibiting key proteins such as tubulin and protein kinases.

Target I: Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[13] They are essential for the formation of the mitotic spindle during cell division.[14] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[9] Triazole derivatives have been designed as inhibitors of tubulin polymerization, often mimicking the cis-conformation of natural products like combretastatin A-4 (CA-4) to bind to the colchicine-binding site on β-tubulin.[1][15]

tubulin_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Apoptosis Apoptosis M->Apoptosis Arrest leads to Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->M Essential for Triazoles Triazole Inhibitors (e.g., CA-4 Analogs) Triazoles->Microtubules Inhibit

Mechanism of action of triazole-based tubulin polymerization inhibitors.

The design of triazole-based tubulin inhibitors often revolves around a trimethoxyphenyl 'A' ring, which mimics the A-ring of colchicine and CA-4, and a variable 'B' ring, connected by a triazole linker.

  • The Triazole Linker : The 1,2,4-triazole or 1,2,3-triazole ring serves as a bioisosteric replacement for the cis-double bond of CA-4, locking the molecule in a conformation favorable for binding to the colchicine site.[1][16] The choice between 1,2,4- and 1,2,3-triazole isomers and their substitution pattern can influence the dihedral angle between the A and B rings, affecting binding affinity.

  • The 'A' Ring (Trimethoxyphenyl) : The 3,4,5-trimethoxyphenyl group is a highly conserved feature in this class of inhibitors and is crucial for potent activity.[17] These methoxy groups form key hydrogen bonds and hydrophobic interactions within the colchicine binding pocket.

  • The 'B' Ring : The nature of the B-ring offers a wide scope for modification to enhance potency and selectivity.

    • Halogenation : Introduction of halogens like fluorine, chlorine, or bromine on the B-ring often enhances antiproliferative activity. For example, an indole-based triazole with a bromine-substituted phenyl B-ring (compound 7i) was found to be a more potent tubulin inhibitor than CA-4.[16]

    • Heterocyclic Rings : Replacing the phenyl B-ring with heterocyclic moieties like indole can lead to highly potent compounds. The N-methyl-5-indolyl group, in particular, has been shown to confer optimal properties.[15]

    • Additional Functional Groups : The addition of functionalities like an oxime group can further enhance anticancer activity, potentially by acting as a nitric oxide (NO) releasing moiety or by forming additional hydrogen bonds in the binding site.[16]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative triazole-based tubulin inhibitors against tubulin polymerization and cancer cell lines.

| Compound | Key Features | Tubulin IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | CA-4 | Reference Drug | 8.33 ± 0.29 | - | - |[16] | | Compound 7i | Indole/1,2,4-triazole, Bromo on B-ring, Oxime | 3.03 ± 0.11 | MDA-MB-231 | 1.85 - 5.76 |[16] | | Compound 7j | Indole/1,2,4-triazole, Chloro on B-ring, Oxime | 6.26 ± 0.15 | MDA-MB-231 | 2.45 - 5.23 |[16] | | Compound IIa | 5-amino-1,2,4-triazole scaffold | 9.4 | HeLa | - |[17] | | Compound 9j | cis-stilbene-1,2,3-triazole | 4.51 | HCT-116 | 3.25 ± 1.04 |[18] | | Compound 7 | N-methyl-5-indolyl B-ring | Potent Inhibition | HCT-116 | GI₅₀ = 0.003 |[15] |

Target II: Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Consequently, they are major targets for cancer therapy. Triazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and Aurora-A kinase, by competing with ATP for its binding site.[19][20][21]

The development of triazole-based kinase inhibitors focuses on achieving high affinity for the ATP-binding pocket of the target kinase while maintaining selectivity over other kinases.

  • The Triazole Core : The triazole ring can act as a scaffold to orient key pharmacophoric groups or as a hydrogen bond acceptor/donor, interacting with the hinge region of the kinase. Both 1,2,3- and 1,2,4-triazole cores have been successfully employed.[19][20]

  • Hinge-Binding Moiety : A key feature of many kinase inhibitors is a group that forms hydrogen bonds with the "hinge" region connecting the N- and C-lobes of the kinase domain. For triazole-based inhibitors, this can be the triazole ring itself or an adjacent functional group.

  • Substituents Targeting Hydrophobic Pockets : The substituents on the triazole ring are designed to occupy specific hydrophobic pockets within the ATP-binding site.

    • For EGFR inhibitors, hybridization of the triazole with pyridine or pyrimidine scaffolds has proven effective in enhancing binding affinity.[19]

    • In the case of Src kinase inhibitors, molecular docking studies have guided the synthesis of 1,4-disubstituted 1,2,3-triazoles, where specific substitutions are designed to fit the enzyme's active site.[20]

    • For Aurora-A kinase inhibitors, bioisosteric replacement of a pyrazole ring in a known inhibitor with a 1,2,4-triazole led to compounds with low to submicromolar IC₅₀ values.[21]

The table below summarizes the IC₅₀ values of various triazole-based inhibitors against their respective kinase targets.

| Compound | Target Kinase | Kinase IC₅₀ (nM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Erlotinib | EGFR | 421 ± 30 | A-549 | 4.32 ± 0.27 |[19] | | Compound 16 | EGFR | 480 ± 32 | A-549 | 9.89 ± 0.93 |[19] | | Compound 27 | EGFR | 390 ± 30 | A-549 | 8.28 ± 0.26 |[19] | | Compound 3m | Src Kinase | Significant Inhibition | - | - |[20] | | Compound 8c | BRAF / EGFR | - / 3600 | - | - |[22] | | JNJ-7706621 | Aurora-A | - | - | - |[21] | | Analog 1d | Aurora-A | 100 | - | - |[21] |

Experimental Protocols

This protocol describes a method for synthesizing 1,2,4-triazoles, which are common scaffolds for kinase inhibitors.[7]

  • Hydrazone Formation :

    • Dissolve an appropriate aldehyde (1 equivalent) and a substituted hydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.

    • The resulting hydrazone precipitate is typically collected by filtration and washed with cold ethanol.

  • Oxidative Cyclization :

    • In a sealed tube, combine the hydrazone (1 equivalent), an aliphatic or aromatic amine (2 equivalents), and iodine (I₂, 0.2 equivalents) as a catalyst in DMSO.

    • Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere.

    • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the crude product by column chromatography to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[4][13]

  • Reagent Preparation :

    • Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Supplement the buffer with 1 mM GTP, 15% glycerol (to promote polymerization), and a fluorescent reporter that binds to polymerized microtubules.[13]

  • Assay Procedure :

    • Pre-warm a 96-well black microplate to 37°C.

    • Add 5 µL of the test compound (serially diluted), positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), or vehicle control (e.g., DMSO) to the appropriate wells.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition and Analysis :

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of polymerization, resulting in a lower fluorescence signal compared to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][23]

  • Reagent Preparation :

    • Prepare serial dilutions of the triazole inhibitor in DMSO.

    • Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction :

    • In a 96-well plate, add the serially diluted inhibitor or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

workflow_anticancer cluster_design Rational Drug Design cluster_screening Screening Cascade d1 Identify Target (e.g., Tubulin, Kinase) d2 Computational Modeling (Docking, QSAR) d1->d2 d3 Design Triazole Library d2->d3 c1 Synthesis of Designed Compounds d3->c1 Lead to c2 In Vitro Enzyme Assay (e.g., Tubulin/Kinase Assay) c1->c2 c3 Determine IC50 Values c2->c3 c3->d2 SAR Feedback c4 Cell-Based Proliferation Assay (MTT, GI50) c3->c4 c5 Mechanism of Action Studies (Cell Cycle, Apoptosis) c4->c5 c5->d1 Target Validation

Workflow for the discovery and preclinical evaluation of anticancer triazole inhibitors.

References

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]

  • Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. (2014). PubMed. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (n.d.). ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Kinase. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. (2021). PubMed. [Link]

  • Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). PubMed Central. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). PubMed Central. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. [Link]

  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2023). RSC Publishing. [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2020). PubMed. [Link]

  • Zhang, Q., et al. (2007). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Brullo, C., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • Goud, N. S., et al. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. [Link]

  • Suryavanshi, M., et al. (2022). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. PubMed Central. [Link]

  • Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Daoud, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Ferreira, R. S., et al. (2017). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Enzyme Inhibition Kinetics: A Comparative Analysis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic potential is paved with rigorous scientific scrutiny. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic potential is paved with rigorous scientific scrutiny. This guide provides an in-depth, technical comparison of the enzyme inhibition kinetics of a novel compound, "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid," against a well-established inhibitor. By moving beyond a simple checklist of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

While specific enzyme targets for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid are still under investigation, its structural similarity to other 1,2,4-triazole derivatives with known bioactivity warrants a thorough kinetic characterization.[1][2][3] For the purpose of this guide, we will hypothetically consider it as a potential inhibitor of Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[4] As a comparator, we will use Donepezil, a well-characterized, reversible, and non-competitive inhibitor of AChE.

The Cornerstone of Kinetic Analysis: Understanding Inhibition Mechanisms

Before embarking on experimental work, it is crucial to grasp the fundamental models of reversible enzyme inhibition. The mechanism of action dictates how an inhibitor interacts with an enzyme and its substrate, ultimately influencing its therapeutic efficacy. The three primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.[][6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation.

A fourth type, mixed inhibition , occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

The following diagram illustrates these fundamental inhibition mechanisms.

InhibitionMechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_comp Enzyme (E) ES_comp Enzyme-Substrate (ES) E_comp->ES_comp + Substrate (S) EI_comp Enzyme-Inhibitor (EI) E_comp->EI_comp + Inhibitor (I) ES_comp->E_comp P_comp E + Product (P) ES_comp->P_comp k_cat EI_comp->E_comp E_noncomp Enzyme (E) ES_noncomp Enzyme-Substrate (ES) E_noncomp->ES_noncomp + S EI_noncomp Enzyme-Inhibitor (EI) E_noncomp->EI_noncomp + I ES_noncomp->E_noncomp ESI_noncomp Enzyme-Substrate-Inhibitor (ESI) ES_noncomp->ESI_noncomp + I P_noncomp E + Product (P) ES_noncomp->P_noncomp k_cat EI_noncomp->E_noncomp EI_noncomp->ESI_noncomp + S ESI_noncomp->ES_noncomp ESI_noncomp->EI_noncomp E_uncomp Enzyme (E) ES_uncomp Enzyme-Substrate (ES) E_uncomp->ES_uncomp + S ES_uncomp->E_uncomp ESI_uncomp Enzyme-Substrate-Inhibitor (ESI) ES_uncomp->ESI_uncomp + I P_uncomp E + Product (P) ES_uncomp->P_uncomp k_cat ESI_uncomp->ES_uncomp

Caption: Fundamental models of reversible enzyme inhibition.

Experimental Design: A Step-by-Step Protocol for Kinetic Validation

The following protocols are designed to be self-validating, with built-in controls and considerations to ensure the generation of high-quality, reproducible data.

Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a crucial parameter for comparing the potency of different inhibitors.

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer for the enzyme reaction (e.g., 50 mM Tris-HCl, pH 8.0 for AChE).

    • Enzyme Stock Solution: Prepare a concentrated stock of AChE in the assay buffer. The final concentration in the assay should be in the linear range of the assay.

    • Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., Acetylthiocholine iodide for AChE). The final concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]

    • Inhibitor Stock Solutions: Prepare serial dilutions of "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" and Donepezil in a suitable solvent (e.g., DMSO), followed by a final dilution in the assay buffer.

    • Detection Reagent: Prepare a solution of the chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB for the AChE assay).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the assay buffer to all wells.

    • Add 25 µL of the inhibitor dilutions to the test wells and 25 µL of the buffer (with the same final concentration of the solvent) to the control wells.

    • Add 25 µL of the enzyme solution to all wells and pre-incubate for 15 minutes at a constant temperature (e.g., 37°C). This pre-incubation step allows the inhibitor to bind to the enzyme before the addition of the substrate.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm for the AChE assay with DTNB) at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Part 2: Mechanism of Action (MoA) Studies

To elucidate the mechanism of inhibition, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.

Experimental Protocol:

  • Experimental Setup:

    • Prepare a matrix of reaction conditions with varying concentrations of the substrate and the inhibitor. Typically, five to seven concentrations of the substrate bracketing the Km value and four to five concentrations of the inhibitor bracketing the IC50 value are used.

    • Follow the same assay procedure as described for the IC50 determination, ensuring that each reaction condition is tested in triplicate.

  • Data Analysis and Interpretation:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate graphical representations of the data:

      • Michaelis-Menten Plots: Plot V₀ versus substrate concentration for each inhibitor concentration. The shape of the curves will provide a preliminary indication of the inhibition mechanism.

      • Lineweaver-Burk Plots: Plot 1/V₀ versus 1/[Substrate]. This double reciprocal plot linearizes the Michaelis-Menten equation and provides a clearer visual representation of the inhibition mechanism.[9]

        • Competitive Inhibition: Lines intersect on the y-axis.

        • Non-competitive Inhibition: Lines intersect on the x-axis.

        • Uncompetitive Inhibition: Lines are parallel.

        • Mixed Inhibition: Lines intersect in the second or third quadrant.

    • Global Data Fitting: For a more accurate determination of the kinetic parameters (Ki, αKi), perform a global non-linear regression analysis of the entire dataset, fitting it to the equations for each inhibition model. Statistical tests (e.g., F-test, Akaike Information Criterion) can be used to determine the best-fit model.

The following diagram illustrates the experimental workflow for validating enzyme inhibition kinetics.

ExperimentalWorkflow cluster_ic50 IC50 Protocol cluster_moa MoA Protocol start Start: Novel Inhibitor '3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid' ic50 Part 1: IC50 Determination (Potency Assessment) start->ic50 moa Part 2: Mechanism of Action Studies (Kinetic Characterization) ic50->moa data_analysis Data Analysis moa->data_analysis comparison Comparative Analysis vs. Known Inhibitor (e.g., Donepezil) data_analysis->comparison conclusion Conclusion & Further Steps comparison->conclusion ic50_prep Prepare Reagents ic50_assay Perform Assay (Fixed Substrate, Varying Inhibitor) ic50_prep->ic50_assay ic50_calc Calculate Initial Velocities ic50_assay->ic50_calc ic50_plot Plot % Inhibition vs. [Inhibitor] & Fit to Determine IC50 ic50_calc->ic50_plot moa_setup Experimental Setup (Varying Substrate & Inhibitor) moa_assay Perform Assay Matrix moa_setup->moa_assay moa_calc Calculate Initial Velocities moa_assay->moa_calc moa_plot Generate Michaelis-Menten & Lineweaver-Burk Plots moa_calc->moa_plot moa_fit Global Non-linear Regression to Determine Ki and Mechanism moa_plot->moa_fit

Caption: Experimental workflow for validating enzyme inhibition kinetics.

Comparative Analysis: Hypothetical Data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid vs. Donepezil

The following table summarizes the hypothetical kinetic parameters for our novel compound and the known inhibitor, Donepezil, against AChE.

Parameter3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acidDonepezil (Reference)
IC50 150 nM10 nM
Mechanism of Inhibition CompetitiveNon-competitive
Inhibition Constant (Ki) 75 nM5 nM
Vmax UnchangedDecreased
Km IncreasedUnchanged

Interpretation of Hypothetical Results:

Based on this hypothetical data, "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" is a competitive inhibitor of AChE with an IC50 of 150 nM and a Ki of 75 nM. In contrast, Donepezil is a more potent, non-competitive inhibitor with an IC50 of 10 nM and a Ki of 5 nM. The competitive nature of our novel compound suggests it binds to the active site of AChE, while Donepezil binds to an allosteric site.

Trustworthiness Through Self-Validation: Essential Controls and Considerations

To ensure the integrity of your kinetic data, the following controls and considerations are paramount:

  • Enzyme Activity Control: Always include a control reaction with no inhibitor to establish the baseline enzyme activity.

  • Solvent Control: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) does not affect enzyme activity at the final concentration used in the assay.

  • Time-Dependent Inhibition: To check for irreversible or slow-binding inhibition, pre-incubate the enzyme and inhibitor for varying lengths of time before adding the substrate.[4] If the IC50 decreases with longer pre-incubation times, it suggests time-dependent inhibition.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. To mitigate this, it is advisable to include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[10]

  • Data Quality: Ensure that the initial velocity measurements are taken from the linear phase of the reaction progress curve.[8]

Conclusion

The rigorous validation of enzyme inhibition kinetics is a cornerstone of modern drug discovery. By employing a systematic and self-validating experimental approach, researchers can confidently characterize the potency and mechanism of action of novel inhibitors like "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid." This detailed guide provides a framework for generating high-quality, reproducible data, enabling a robust comparison with established inhibitors and paving the way for the development of next-generation therapeutics.

References

  • Holt, A., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Cells, 8(9), 994. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Brooks, C. L., et al. (2022). Analysis of continuous enzyme kinetic data using ICEKAT. PLoS ONE, 17(5), e0267412. [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Murphy, M. P. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

  • YouTube. (2021). Enzyme Kinetics Data Analysis. [Link]

  • Aledo, J. C. (2013). Analysis and interpretation of enzyme kinetic data. Journal of Biological Education, 47(2), 119-126. [Link]

  • Oxford Academic. (n.d.). Enzyme Inhibition. In Enzymatic Reaction Mechanisms. [Link]

  • Protocols.io. (2020). Fitting enzyme kinetics data with Solver. [Link]

  • Esimbekova, E. N., et al. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. Life, 13(6), 1243. [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19570-19583. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19570-19583. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • Zeng, W., et al. (2011). Synthesis and Crystal Structure of 3-(1H-benzo[d][4][11][12]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate. Asian Journal of Chemistry, 23(8), 3435-3437. [Link]

  • ResearchGate. (n.d.). Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. [Link]

  • Protocols.io. (2019). 17 Inhibition Kinetics Measurement. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 16(1), 1-8. [Link]

  • Drug Development Research. (2026). 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research, 87(1), e70222. [Link]

  • PubChem. (n.d.). 3-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(11), 3328. [Link]

  • ChemBK. (n.d.). 3-methyl-4-(triazol-2-yl)benzoic acid. [Link]

  • Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][4][11][12]triazol-1-yl)oxy)methyl). [Link]

  • ResearchGate. (n.d.). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [Link]

Sources

Validation

A Guide to the Cross-Validation of Experimental Results for Triazole-Containing Benzoic Acid Derivatives

A note on the requested compound: Initial searches for experimental data on "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" did not yield specific synthesis, characterization, or biological evaluation data. Therefore, t...

Author: BenchChem Technical Support Team. Date: January 2026

A note on the requested compound: Initial searches for experimental data on "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" did not yield specific synthesis, characterization, or biological evaluation data. Therefore, this guide will focus on the well-documented parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , and its derivatives. This will serve as a practical case study for the cross-validation of experimental results within this class of compounds, which hold significant interest in medicinal chemistry.

Introduction

Benzoic acid derivatives are fundamental scaffolds in modern drug discovery, offering a versatile platform for developing novel therapeutic agents. The incorporation of a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can impart a range of biological activities to the parent molecule. This guide provides a framework for the cross-validation of experimental results for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, with a focus on their synthesis, characterization, and evaluation as potential anticancer and antioxidant agents. By critically examining and comparing published data, researchers can establish robust and reproducible experimental protocols.

Synthesis and Characterization: A Foundational Cross-Validation

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives typically involves a multi-step process. A general synthetic route involves the reaction of 4-hydrazinobenzoic acid with a suitable reagent to form the triazole ring. The resulting core structure can then be further modified to generate a library of hybrid compounds.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Hybrid Synthesis 4-hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid triazole_formation 1,2,4-Triazole Benzoic Acid (Core Structure) 4-hydrazinobenzoic_acid->triazole_formation Reaction reagent Dialkyl-N-cyanoimido (dithio)carbonate reagent->triazole_formation core_structure Core Structure modification Further Reactions (e.g., with isothiocyanates, benzylidene moieties) core_structure->modification hybrids 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids (1-17) modification->hybrids

Caption: Generalized synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Experimental Protocol: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (Compound 1)

This protocol is adapted from a published procedure and serves as a reference for cross-validation.

Materials:

  • 4-hydrazinobenzoic acid

  • Dialkyl-N-cyanoimido(dithio)carbonate

  • Solvents (e.g., DMF)

Procedure:

  • React 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, isolate the crude product.

  • Purify the product, for example, by recrystallization.

  • Characterize the final compound using NMR and MS analysis to confirm its structure.

Characterization Data for Cross-Validation (Compound 1):

  • Appearance: Pale yellow amorphous powder

  • Melting Point: 174–176 °C (in DMF)

  • 1H NMR (700 MHz, DMSO-d6): δ 13.09 (br s, 1H, –COO H), 8.05 (d, J = 8.7 Hz, 2H, H-2/6), 7.68 (d, J = 8.7 Hz, 2H, H-3/5), 6.79 (br s, 2H,–NH 2), 2.49 (s, 3H, –SCH 3)

  • 13C NMR (175 MHz, DMSO-d6): δ 167.1 (C-7), 159.3 (C-3′), 155.9 (C-5′), 140.9 (C-4), 131.1 (C-2/6), 128.8 (C-1), 121.9 (C-3/5), 13.8 (–SC H3)

  • HRMS (EI): m/z calcd for C10H10N4O2S (M)˙+ 250.0524, found 250.0563

Biological Activity: A Comparative Analysis

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been investigated for various biological activities, notably as anticancer and antioxidant agents. Cross-validation of these biological activities is crucial for identifying lead compounds for further development.

Anticancer Activity

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were evaluated for their in vitro cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the compounds.

Comparative Anticancer Activity of Selected Hybrids:

CompoundModificationMCF-7 IC50 (µM)HCT-116 IC50 (µM)
2 Isothiocyanate derivative15.618.2
5 Nitrobenzylidene derivative17.319.8
14 Thioureido derivative16.919.1
15 Thioureido derivative18.120.5
Doxorubicin (Reference) -19.722.6

The data indicates that several of the synthesized hybrids exhibit potent inhibitory activities against the tested cancer cell lines, with some showing greater potency than the reference drug, doxorubicin. Notably, these potent compounds demonstrated weaker cytotoxic effects toward normal cells (RPE-1), suggesting a degree of selectivity. Further investigation revealed that some compounds, like 2 and 14 , induce apoptosis in cancer cells, pointing to a potential mechanism of action.

Apoptosis Induction Pathway

Apoptosis_Pathway Compound Potent Hybrid (e.g., Compound 2 or 14) Cancer_Cell MCF-7 Cancer Cell Compound->Cancer_Cell Proliferation_Inhibition Inhibition of Proliferation Cancer_Cell->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Simplified pathway showing the inhibition of cancer cell proliferation via apoptosis induction.

Antioxidant Activity

The antioxidant properties of these hybrids have also been explored using various in vitro assays, including DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.

Comparative Antioxidant Activity of Parent Compounds:

CompoundDPPH Scavenging (%) at 100 µg/mLABTS Scavenging (%) at 100 µg/mL
1 (Thioether derivative)89.95 ± 0.3488.59 ± 0.13
2 (Isothiocyanate derivative)-62.00 ± 0.24
3 -29.98 ± 0.13
BHA (Reference) 95.02 ± 0.7496.18 ± 0.33

The results show that the parent thioether derivative (1 ) exhibits significant radical scavenging activity, comparable to the standard antioxidant BHA.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Normal cell line (e.g., RPE-1)

  • Cell culture medium and supplements

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion and Future Directions

The cross-validation of experimental results for 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives demonstrates the potential of this chemical scaffold in developing novel anticancer and antioxidant agents. The synthesis protocols are well-established, and the characterization data provides a solid basis for confirming the identity and purity of the synthesized compounds. The biological activity data, particularly the potent and selective anticancer effects of certain hybrids, warrants further investigation.

Future studies should focus on:

  • Expanding the library of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Investigating the detailed molecular mechanisms of action of the most potent compounds.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in animal models.

By adhering to rigorous experimental protocols and critically comparing data across different studies, the scientific community can confidently advance the development of promising therapeutic candidates based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026-01-15).
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
  • Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Available from: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025-01-16).
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2025-07-31). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Publishing. Available from: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Available from: [Link]

  • Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7515. Available from: [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (n.d.). ResearchGate. Available from: [Link]_as_Antioxidant_Agents_In_Vitro_Screening_and_DFT_Study)

Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Triazole-Benzoic Acid Derivatives in Oncology

Disclaimer: The compound "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" is a novel chemical entity for which no public in vivo efficacy data is currently available. This guide, therefore, uses this compound as a repres...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" is a novel chemical entity for which no public in vivo efficacy data is currently available. This guide, therefore, uses this compound as a representative model to illustrate the rigorous scientific process of evaluating a new chemical entity (NCE) for anticancer properties in vivo. The comparative data and protocols are based on established methodologies and published results for structurally related compounds within the triazole and benzoic acid derivative classes, which are known to possess significant anticancer potential.[1][2][3][4][5]

Introduction: The Therapeutic Promise of Triazole-Benzoic Acid Hybrids

In the relentless pursuit of novel anticancer agents, the synthesis of hybrid molecules that combine multiple pharmacophores is a leading strategy.[6] The 1,2,4-triazole nucleus is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological activities, including potent anticancer effects.[1][4] Similarly, benzoic acid derivatives have been identified as crucial moieties in compounds designed to retard cancer cell growth through various mechanisms, such as the inhibition of histone deacetylases (HDAC) or modulation of nuclear xenobiotic receptors.[7][8]

The logical convergence of these two scaffolds, as represented by our model compound, "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" (herein referred to as NCE-3M4TBA ), presents a compelling hypothesis: a synergistic or enhanced anticancer effect. This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vivo efficacy of such a novel compound, comparing its hypothetical performance against an established clinical agent.

For the purpose of this guide, we will hypothesize that NCE-3M4TBA has shown promising in vitro cytotoxicity against BRAF-mutant human melanoma cell lines. Consequently, we will compare its performance against Vemurafenib , an FDA-approved BRAF inhibitor, in a cell line-derived xenograft (CDX) mouse model.

Mechanistic Landscape: Targeting Oncogenic Signaling

The rationale for selecting Vemurafenib as a comparator is grounded in the frequent observation that triazole derivatives can be designed to inhibit key protein kinases in oncogenic pathways.[9] We hypothesize that NCE-3M4TBA exerts its effect by inhibiting a downstream effector in the MAPK/ERK signaling pathway, a critical cascade in many cancers.

Hypothesized Signaling Pathway and Drug Targets

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Vemurafenib Vemurafenib (Comparator) Vemurafenib->BRAF Inhibits NCE_3M4TBA NCE-3M4TBA (Hypothetical Target) NCE_3M4TBA->ERK Inhibits (Hypothesized)

Caption: Hypothesized targeting of the MAPK pathway by NCE-3M4TBA and Vemurafenib.

Comparative In Vivo Efficacy Study Design

The gold standard for preclinical evaluation of anticancer therapeutics often involves xenograft models, where human cancer cells are implanted into immunodeficient mice.[10][11] This section details the protocol for a comparative study.

Experimental Workflow

The overall study design follows a logical progression from cell preparation to data analysis, ensuring reproducibility and humane animal treatment.

Xenograft Efficacy Study Workflow

Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Propagate A375 (BRAF V600E) Melanoma Cell Line C 3. Harvest & Prepare Cell Suspension (5 x 10^6 cells in Matrigel) A->C B 2. Acclimatize 6-8 week old NOD/SCID Mice D 4. Subcutaneous Implantation into Right Flank B->D C->D E 5. Monitor Tumor Growth until ~100-150 mm³ D->E F 6. Randomize Mice into Treatment Cohorts (n=8-10) E->F G 7. Initiate Dosing Regimen (21 days) F->G H 8. Bi-weekly Monitoring: Tumor Volume & Body Weight G->H I 9. Euthanasia & Tumor Excision at Endpoint H->I Tumor >1500 mm³ or health decline J 10. Data Analysis: TGI, Statistical Significance I->J K 11. Histology & Biomarker Analysis (e.g., p-ERK) I->K

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Derivatives in Target Enzymes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in silico performance of triazole derivatives against various enzyme targets. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in silico performance of triazole derivatives against various enzyme targets. Moving beyond a simple procedural list, this document elucidates the causality behind experimental choices, synthesizes data from recent studies, and provides detailed, self-validating protocols for conducting your own comparative molecular docking analyses.

The Prominence of the Triazole Scaffold in Enzyme Inhibition

The 1,2,4-triazole and 1,2,3-triazole moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their prevalence is due to their unique structural and electronic properties, including the ability to engage in a variety of non-covalent interactions such as hydrogen bonding, and coordination with metal ions within enzyme active sites.[3][4] This versatility makes them ideal starting points for the design of potent and selective enzyme inhibitors for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][5] In silico techniques, particularly molecular docking, are indispensable for rapidly predicting the binding modes and affinities of novel triazole derivatives, thereby accelerating the drug discovery and lead optimization process.[6]

Comparative Docking Performance of Triazole Derivatives

Molecular docking simulations consistently highlight the potential of triazole derivatives to inhibit a diverse array of enzymes. The following tables summarize quantitative data from several comparative studies, focusing on binding energies against key enzyme targets. A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the enzyme.[7][8]

Table 1: Comparative Docking Scores of Triazole Derivatives Against Anticancer Targets
Compound/SeriesTarget EnzymeDocking SoftwareBinding Energy (kcal/mol)Key Interactions/ObservationsReference
Novel 1,2,4-Triazole DerivativesAromatase (CYP19A1)AutoDock 4.2-9.04 to -9.96Coordination of triazole nitrogen with the heme iron; π-cation interactions with Arg115.[3][9]
Imidazole-Triazole HybridsAromatase (CYP19A1)(Not Specified)-3.112 to -4.988Double π-π interaction with the heme group via both triazole and imidazole rings.[10]
Benzimidazole-Triazolothiadiazine DerivativesAromatase (CYP19A1)(Not Specified)Not specified, but IC50 of 0.032 µM for lead compoundCoordination of the triazole's heterocyclic nitrogen with the heme iron.[4]
1,2,4-Triazole-based Acetamidesc-Kit Tyrosine Kinase(Not Specified)-176.749Not specified[11]
1,2,4-Triazole-based AcetamidesProtein Kinase B (Akt)(Not Specified)-170.066Not specified[11]
Phosphonate 1,2,3-Triazole DerivativeMMP-2 / MMP-9(Not Specified)Not specified, but IC50 of 15.13 µM against HT-1080 cellsπ-anion, π-alkyl, and hydrogen bonding interactions within the active site.[2]
Table 2: Comparative Docking Scores of Triazole Derivatives Against Cholinesterases
Compound/SeriesTarget EnzymeDocking SoftwareBinding Energy (kcal/mol)Key Interactions/ObservationsReference
Thiazoloindazole-Triazole HybridsAcetylcholinesterase (AChE)AutoDock Vina-12.3 to -12.8Interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS).
Benzimidazole-Triazole HybridsAcetylcholinesterase (AChE)(Not Specified)Not specified, but IC50 of 0.40 µM for lead compoundπ-cation, π-π stacking, π-sulfur, and π-alkyl interactions.[12]
Benzimidazole-Triazole HybridsButyrylcholinesterase (BChE)(Not Specified)Not specified, but IC50 of 1.50 µM for lead compoundSimilar interaction profile to AChE.[12]
1,2,4-Triazole-Thioacetamide DerivativesAcetylcholinesterase (AChE)(Not Specified)Not specified, but IC50 of 5.41 µM for lead compoundInteractions with key residues such as Trp286 and Tyr341.[13][14]
1,2,4-Triazole-Thioacetamide DerivativesButyrylcholinesterase (BChE)(Not Specified)Not specified, but IC50 of 7.52 µM for lead compoundNot specified[13]
Coumarin-Triazole-Isatin HybridsButyrylcholinesterase (BChE)(Not Specified)Not specified, but IC50 of 1.74 µM for lead compoundDual binding at catalytic and peripheral sites.[15]

A Validated Protocol for Comparative Molecular Docking

The reproducibility and reliability of molecular docking results are critically dependent on a well-defined and validated methodology.[16] The following protocol outlines a comprehensive workflow using AutoDock Vina, a widely used and validated open-source docking program.

Step 1: Preparation of the Target Enzyme Structures

The quality of the initial protein structure is paramount for a meaningful docking study.

  • Obtain Crystal Structures: Download the 3D crystal structures of your target enzymes from the Protein Data Bank (PDB). When possible, choose structures that are co-crystallized with a known inhibitor, as this helps to validate the location and conformation of the active site.[17]

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[18]

Step 2: Preparation of the Triazole Derivative Library

Consistent preparation of the ligand library is crucial for accurate comparisons.

  • Generate 3D Structures: Create 2D structures of your triazole derivatives using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.

  • Assign Charges and Define Torsions: As with the receptor, assign Gasteiger charges to each ligand. Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Step 3: Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box): Define a grid box that encompasses the active site of the target enzyme. The center and dimensions of this box are critical parameters that dictate the search space for the ligand. If a co-crystallized ligand was present in the original PDB file, centering the grid box on its location is a common practice.[18]

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 4: Analysis and Interpretation of Results
  • Rank by Binding Affinity: The primary output from AutoDock Vina is a list of binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the most negative score is considered the most favorable.[7]

  • Visualize and Analyze Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the top-ranked pose of each triazole derivative and the amino acid residues in the enzyme's active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any coordination with metal ions.[19]

  • Compare and Correlate: Compare the binding affinities and interaction patterns across your library of triazole derivatives. Correlate these in silico results with any available experimental data (e.g., IC50 values) to validate your docking protocol and gain insights into structure-activity relationships (SAR). It is important to note that while a correlation often exists, docking scores are not a direct prediction of experimental binding affinities.[20][21]

Visualizing the Process: From Workflow to Biological Context

To further elucidate the methodologies and their biological relevance, the following diagrams illustrate a generalized workflow for comparative docking studies and a hypothetical signaling pathway where a triazole derivative may exert its inhibitory effect.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Enzyme Structures (PDB) PrepReceptor 3. Prepare Receptors (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligands 2. Create Triazole Library PrepLigands 4. Prepare Ligands (Energy minimization, assign charges, define torsions) Ligands->PrepLigands Grid 5. Define Grid Box (Active Site) PrepReceptor->Grid RunVina 6. Execute AutoDock Vina PrepLigands->RunVina Grid->RunVina Results 7. Obtain Binding Poses & Affinities RunVina->Results Visualize 8. Visualize & Analyze Interactions Results->Visualize Compare 9. Compare Derivatives & Correlate with Experimental Data Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Triazole Triazole Derivative (Kinase Inhibitor) Triazole->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a triazole derivative.

Conclusion

Comparative molecular docking is a powerful and cost-effective approach for screening and prioritizing triazole derivatives as potential enzyme inhibitors.[6] By following a rigorous and validated protocol, researchers can gain valuable insights into the molecular basis of ligand binding, guide synthetic efforts, and ultimately accelerate the discovery of novel therapeutics. The versatility of the triazole scaffold, combined with the predictive power of in silico methods, ensures its continued prominence in the field of drug development.

References

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Interactions.
  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Research in Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Molecules. [Link]

  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Research in Pharmaceutical Sciences. [Link]

  • Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers. BenchChem.
  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. Molecules. [Link]

  • Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase. Journal of Computer-Aided Molecular Design. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry.
  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience. [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. BioImpacts. [Link]

  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • 1001 Ways to run AutoDock Vina for virtual screening. Journal of Computer-Aided Molecular Design. [Link]

  • Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. Molecules. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • How to use Autodock Vina for virtual screening?
  • How to perform virtual screening in AutoDock Vina. YouTube.
  • New biologically potent benzimidazole‐based‐triazole derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors along with molecular docking study. Journal of Heterocyclic Chemistry.
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • How to use AutoDock Vina for virtual screening? Can AutoDock Vina be used to virtually screen the ChemBL compound database?
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
  • Comparative Analysis of Erysubin A and Other Kinase Inhibitors: A Comput
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors. Pharmaceuticals. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Cholinesterase Inhibitory Activity and Molecular Docking Studies of Isocryptolepine-Triazole Adducts. ChemMedChem. [Link]

  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Frontiers in Molecular Biosciences. [Link]

  • Analysis of docking results: binding energy, key residues. YouTube.
  • How well do molecular docking scores correlate with experimental binding affinities? Quora.
  • Binding site interactions of docked conformation of compound 9h with AChE.
  • Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. Future Medicinal Chemistry. [Link]

  • Why are binding free energy values calculated during molecular docking negative?

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. As a specialized heterocyclic compound used in research and development, i...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. As a specialized heterocyclic compound used in research and development, its unique chemical structure—a fusion of a benzoic acid moiety and a 1,2,4-triazole ring—necessitates a rigorous and informed approach to waste management. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for professionals in research, drug development, and chemical synthesis who handle this and structurally similar compounds.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not widely available, we can construct a reliable hazard profile by analyzing its structural components and data from closely related analogs. The primary hazards are derived from the benzoic acid functional group and the triazole ring system.

A structurally similar compound, 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4), is classified as hazardous and presents the following risks:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

The parent compound, benzoic acid, is known to cause skin and serious eye damage, and may cause respiratory irritation.[2][3] The 1,2,4-triazole ring, while imparting specific chemical functionalities, also contributes to the overall hazard profile, including potential reproductive toxicity in the parent compound and the generation of nitrogen oxides (NOx) upon combustion.[1][4]

Table 1: Consolidated Hazard Profile

Hazard Category GHS Classification (based on analogs) Key Precautionary Actions
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][3] Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, seek medical attention.[1][3]
Skin Irritation Category 2: Causes skin irritation.[1][2] Wear protective gloves and clothing. Avoid contact with skin. If skin contact occurs, wash with plenty of water.[1]
Eye Irritation Category 1/2: Causes serious eye damage/irritation.[1][2] Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Environmental Potential for aquatic harm.[2] Avoid release to the environment. Do not dispose of down the drain.[2][5][6]

| Combustion Products | Generates hazardous gases in a fire. | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][7] |

The Core Principle: Segregation as Non-Halogenated Solid Hazardous Waste

Under no circumstances should 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid or materials contaminated with it be disposed of in standard trash or poured down the drain. [5][8] The compound's chemical properties and potential environmental toxicity mandate that it be treated as hazardous waste from the moment of generation.

The correct classification for this compound is non-halogenated solid organic waste . This dictates that it must be collected in a designated, properly labeled hazardous waste container, separate from other waste streams.

The Scientific Rationale:
  • Environmental Persistence & Toxicity: Aromatic and heterocyclic compounds can be persistent in the environment and harmful to aquatic life.[2] Standard wastewater treatment facilities are not equipped to neutralize or remove such complex organic molecules, leading to environmental contamination.[8]

  • Chemical Incompatibility: Mixing this acidic compound with incompatible materials, such as strong bases or oxidizing agents, could trigger a dangerous exothermic reaction, gas release, or fire.[1][7][9] Proper segregation is a cornerstone of laboratory safety.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of waste containing 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Protocol 3.1: Unused Product and Bulk Quantities
  • Containerization: Place the solid chemical waste into a robust, sealable container designated for non-halogenated solid chemical waste. The container must be compatible with the chemical and clearly labeled.[10][11]

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid."

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.[5][10] The preferred method of destruction for this type of compound is high-temperature incineration.[4][10]

Protocol 3.2: Contaminated Labware and Personal Protective Equipment (PPE)
  • Collection: All disposable items that have come into direct contact with the compound must be disposed of as hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Contaminated paper towels or bench absorbents

    • Pipette tips

  • Disposal: Place these items directly into the designated solid hazardous waste container alongside the bulk chemical.[9] Do not place them in regular trash or biohazard bags.

  • Non-Disposable Glassware: For glassware (beakers, flasks), follow the decontamination procedure in Protocol 3.3.

Protocol 3.3: Decontamination of Glassware and Management of Rinsate
  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol, or ethanol).

  • Collect Rinsate: Crucially, this solvent rinsate is now hazardous waste. Collect all rinses in a container designated for non-halogenated liquid hazardous waste. Never pour the rinsate down the drain.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.

  • Empty Original Containers: The "empty" bottle that originally contained the compound must also be managed as hazardous waste. Triple-rinse the container as described above, collecting the rinsate as hazardous waste.[11] After rinsing, deface or remove the original label and dispose of the container according to your institution's policy for clean, empty glassware.[11]

Protocol 3.4: Spill Management and Cleanup

For small, manageable spills (typically <100g) in a controlled laboratory setting:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.[10]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[10] Avoid raising dust.[5]

  • Collect: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cloth used for decontamination must also be disposed of as solid hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste generated during experiments involving 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

G start Waste Generated from Experiment waste_type What is the nature of the waste? start->waste_type solid_waste Unused chemical, contaminated PPE, or spill cleanup debris waste_type->solid_waste Solid liquid_waste Contaminated solvent or glassware rinsate waste_type->liquid_waste Liquid glassware Emptied/Used Glassware waste_type->glassware Glassware solid_container Place in labeled 'Non-Halogenated Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in labeled 'Non-Halogenated Liquid Hazardous Waste' Container liquid_waste->liquid_container decon_step Triple rinse with appropriate solvent (e.g., acetone) glassware->decon_step final_disposal Arrange EHS Pickup for Incineration solid_container->final_disposal liquid_container->final_disposal decon_step->liquid_container Collect Rinsate clean_glass Dispose of as clean glassware per lab policy decon_step->clean_glass After Rinsing

Caption: Waste Segregation Workflow for the Topic Compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not merely a procedural task but a critical component of responsible scientific practice. By understanding its chemical hazards, adhering to the core principle of hazardous waste segregation, and following the detailed protocols for different waste streams, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance with local, state, and federal regulations.[5][11][12] When in doubt, the most prudent course of action is always to manage a chemical substance as hazardous waste.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
  • BenchChem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalAid. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzoic acid.
  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines.
  • Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET.
  • LabChem. (2024, December 13). Safety Data Sheet: Benzoic Acid WARNING.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Bahauddin Zakariya University. (n.d.). Laboratory Waste Disposal Guidelines.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
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